L-Ribose-13C
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-ONVQHORQSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Ribose-13C: Structure, Properties, and Applications in Research
This technical guide provides a comprehensive overview of L-Ribose labeled with the stable isotope Carbon-13 (¹³C). It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic tracing, mechanistic studies, and the synthesis of novel therapeutic agents. This document details the chemical structure, physicochemical properties, and critical applications of L-Ribose-¹³C, supported by experimental methodologies and pathway visualizations.
Introduction
L-Ribose is a monosaccharide and an aldopentose, representing the unnatural enantiomer of the biologically ubiquitous D-Ribose.[1][2] While not commonly found in nature, L-Ribose and its derivatives are of significant interest in medicinal chemistry and biotechnology.[3][4] The incorporation of Carbon-13, a stable, non-radioactive isotope, into the L-Ribose scaffold creates a powerful tool for a range of advanced research applications.
Stable heavy isotopes are frequently incorporated into drug molecules, primarily serving as tracers for quantification during the drug development process.[5] L-Ribose-¹³C is particularly valuable as a starting material for the chemical synthesis of L-nucleoside analogues, a class of compounds investigated for their potent antiviral and anticancer activities. Furthermore, as a labeled metabolite, it enables precise tracking of metabolic pathways using techniques such as Stable Isotope-Resolved Metabolomics (SIRM) and ¹³C Metabolic Flux Analysis (¹³C-MFA).
Chemical Structure and Identification
L-Ribose-¹³C can be labeled at specific carbon positions or uniformly across its five-carbon backbone. The most common variant in metabolic studies is the fully labeled L-Ribose-¹³C₅. The structure exists in both a linear (aldehydo) form and a cyclic (furanose) form, which is predominant in solution.
Table 1: Chemical Identifiers of L-Ribose-¹³C Isotopologues
| Property | L-Ribose-¹³C₅ (Fully Labeled) | L-[1-¹³C]ribose (C1-Labeled) | Unlabeled L-Ribose |
| IUPAC Name | (3S,4R,5S)-5-(hydroxy(¹³C)methyl)(2,3,4,5-¹³C₄)oxolane-2,3,4-triol | (2S,3S,4S)-2,3,4,5-Tetrahydroxy-[1-¹³C]pentanal | (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal |
| Synonyms | L-(+)-Ribose-¹³C₅ | L-ribose-1-¹³C | L-(+)-Ribose |
| CAS Number | 478506-32-0 | Not explicitly available; D-isomer is 70849-24-0 | 24259-59-4 |
| Molecular Formula | ¹³C₅H₁₀O₅ | ¹³CC₄H₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight | 155.09 g/mol | 151.12 g/mol | 150.13 g/mol |
| SMILES (Cyclic) | O[13CH2][13C@@H]1O--INVALID-LINK----INVALID-LINK--[13C@H]1O | OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O | OC[C@@H]1OC(O)--INVALID-LINK--[C@H]1O |
| SMILES (Linear) | O=[13CH]--INVALID-LINK--O)O">13C@HO | C(--INVALID-LINK--O)O">C@@HO)O | C(--INVALID-LINK--O)O">C@@HO)O |
Physicochemical Properties
The physical and chemical properties of L-Ribose-¹³C are nearly identical to its unlabeled counterpart, with minor differences in mass-dependent properties.
Table 2: Physicochemical Properties of L-Ribose
| Property | Value / Description |
| Appearance | White crystalline powder or solid. |
| Melting Point | 81-82 °C (unlabeled). The melting point for D-Ribose-1-¹³C is reported as 88-92 °C. |
| Solubility | Highly soluble in water (e.g., 100 mg/mL). |
| Optical Rotation [α]D²⁰ | +19° to +21° (for unlabeled L-Ribose). |
| Purity (Chemical) | Typically ≥98% or ≥99%. |
| Purity (Isotopic) | Typically ≥99 atom % ¹³C for labeled positions. |
| Storage Conditions | Store at room temperature or 2-8°C, protected from light and moisture. |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. |
Synthesis and Production Overview
L-Ribose is a rare sugar that is not abundant in nature and must be produced synthetically. Production methods often start from more common sugars.
-
From L-Arabinose: A common route involves the enzymatic isomerization of L-arabinose to L-ribulose, followed by a second isomerization to yield L-ribose.
-
From D-Ribose: Chemical synthesis can be employed to convert readily available D-ribose into L-ribose by inverting the stereochemistry at key carbon centers.
-
From L-Arabinose Derivatives: A practical four-step chemical synthesis involves the Swern oxidation of a protected L-arabinose derivative, followed by a stereoselective reduction that inverts the C2-hydroxyl group.
The ¹³C label is typically introduced by using a labeled starting material or specific ¹³C-containing reagents during the synthesis process.
References
An In-depth Technical Guide to L-Ribose-13C Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Ribose-13C isotopic labeling, a powerful tool for elucidating metabolic pathways and for the synthesis of labeled L-nucleoside analogs used in drug development. While L-ribose is a rare sugar, its role as a precursor to antiviral and anticancer compounds makes understanding its metabolism and utilization critical.[1][2][3] Isotopic labeling with 13C allows for the precise tracking of the L-ribose carbon skeleton through various biochemical transformations using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5]
Synthesis of 13C-Labeled L-Ribose
The synthesis of 13C-labeled L-ribose is not as commonly documented as that of its D-enantiomer. However, a chemoenzymatic approach can be inferred from established methods for unlabeled L-ribose synthesis and general isotopic labeling techniques. A plausible synthetic route starts from a readily available 13C-labeled precursor, such as 13C-D-glucose. The key is the inversion of stereochemistry at specific carbon centers to transform the D-configuration to the L-configuration.
A patented method for synthesizing unlabeled L-ribose from D-ribose involves a six-step process with a reported overall yield of 39%. This process includes protection of the 5-hydroxyl group, reduction of the aldehyde, peracetylation, deprotection of the 5-hydroxyl, oxidation to an aldehyde, and final deacetylation. To produce 13C-labeled L-ribose, one would start with appropriately 13C-labeled D-ribose.
Alternatively, enzymatic and whole-cell biocatalytic methods are employed for the production of L-ribose from L-arabinose. The bioconversion of L-arabinose to L-ribose can be achieved using genetically engineered microorganisms. For example, a production of 6.0 g/L of L-ribose with a yield of 20% (w/w) has been reported in engineered Candida tropicalis.
Hypothetical Chemoenzymatic Synthesis Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of this compound, adapting known chemical synthesis routes for L-ribose.
Caption: Conceptual workflow for the chemical synthesis of 13C-labeled L-ribose from a 13C-labeled D-ribose precursor.
Metabolic Fate of this compound
Once introduced into a biological system, 13C-labeled L-ribose can be metabolized by specific enzymes. The metabolic pathway of L-ribose is distinct from that of the naturally abundant D-ribose, which enters the pentose phosphate pathway. L-ribose metabolism is primarily linked to the metabolism of other L-sugars, such as L-arabinose and L-ribulose.
Key enzymes in L-ribose metabolism include:
-
L-Ribose Isomerase: This enzyme catalyzes the reversible isomerization between L-ribose and L-ribulose.
-
Mannose-6-Phosphate Isomerase: Some of these enzymes have been shown to have activity on L-ribose, converting it to L-ribulose.
The 13C label from L-ribose would be expected to be incorporated into L-ribulose and potentially other downstream metabolites. The primary application of L-ribose is in the synthesis of L-nucleoside analogs, which are important antiviral and anticancer agents. In this context, the 13C-labeled L-ribose would be incorporated into the ribose moiety of these synthetic nucleosides.
Metabolic Pathway of this compound:
The following diagram illustrates the initial steps in the metabolism of this compound and its incorporation into L-nucleoside analogs.
Caption: Metabolic pathway of this compound, highlighting its isomerization and use in L-nucleoside synthesis.
Experimental Protocols
Detailed experimental protocols for the use of this compound are scarce in the literature. However, based on established methodologies for isotopic tracing, a general workflow can be outlined.
Cell Culture and Labeling
-
Cell Culture: Culture the cells of interest (e.g., mammalian cell lines, bacteria) in a suitable growth medium.
-
Labeling Medium: Prepare a medium where the standard carbon source (e.g., glucose) is replaced with a defined concentration of 13C-labeled L-ribose. The concentration and labeling duration will depend on the specific experimental goals and the metabolic activity of the cells.
-
Incubation: Incubate the cells in the labeling medium for a time course sufficient to achieve significant incorporation of the label into metabolites of interest.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity, typically by using cold methanol or other solvent mixtures.
-
Extraction: Extract metabolites using a suitable solvent system (e.g., methanol/water, chloroform/methanol/water) to separate polar and nonpolar metabolites.
-
Sample Preparation: Dry the extracts and reconstitute them in a solvent appropriate for the analytical method (e.g., D2O for NMR, water/acetonitrile for LC-MS).
Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
-
MS-based Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and detect labeled metabolites. The mass shift corresponding to the number of incorporated 13C atoms allows for the determination of isotopic enrichment.
-
NMR-based Analysis: 1D and 2D NMR spectroscopy can provide detailed information about the specific positions of the 13C labels within a molecule, which is crucial for elucidating metabolic pathways.
Experimental Workflow for Metabolic Tracing:
The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.
References
- 1. 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]
An In-depth Technical Guide to the Biosynthesis of Nucleotides Using L-Ribose-13C Tracers: A Focus on L-Nucleoside Analog Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The biosynthesis of nucleotides is a fundamental cellular process essential for DNA replication, RNA synthesis, and cellular metabolism. While D-ribose is the naturally occurring sugar moiety in canonical nucleotides, its enantiomer, L-ribose, serves as a crucial building block for the synthesis of L-nucleoside analogs. These analogs are a significant class of therapeutic agents, particularly in antiviral and anticancer drug development.[1][2][3] The incorporation of stable isotopes, such as Carbon-13 (13C), into L-ribose provides a powerful tool to trace its metabolic fate, elucidate mechanisms of action, and optimize the design of novel therapeutics. This technical guide details the core principles, experimental methodologies, and data interpretation for studying the biosynthesis of L-nucleoside analogs using L-Ribose-13C tracers.
Introduction: The Significance of L-Nucleoside Analogs
Nucleoside analogs are structurally similar to natural nucleosides and can interfere with nucleic acid synthesis and metabolism.[1] While D-nucleoside analogs have been a cornerstone of chemotherapy and antiviral therapy for decades, L-nucleoside analogs have emerged as a promising class of drugs with unique therapeutic advantages. Their unnatural stereochemistry often confers resistance to degradation by cellular enzymes, leading to improved pharmacokinetic profiles and reduced toxicity.[4] Prominent examples of L-nucleoside analog drugs include Telbivudine for Hepatitis B and Clevudine for Hepatitis B, both synthesized from L-ribose or its derivatives.
The study of L-nucleoside analog biosynthesis and mechanism of action is greatly enhanced by the use of 13C-labeled precursors. This compound allows for precise tracking of the sugar moiety as it is incorporated into the nucleoside analog and subsequently into viral or cellular DNA/RNA. This enables researchers to:
-
Confirm the metabolic activation (phosphorylation) pathway of the L-nucleoside analog.
-
Quantify the rate of incorporation into nucleic acids.
-
Elucidate the mechanism of action, such as chain termination of DNA synthesis.
-
Study the off-target effects and potential metabolic reprogramming induced by the drug candidate.
Biosynthesis of L-Nucleoside Analogs from L-Ribose
The synthesis of L-nucleoside analogs is a multi-step chemical process that begins with L-ribose. The general scheme involves the protection of hydroxyl groups on the L-ribose, coupling with a desired nucleobase (natural or modified), and subsequent deprotection and phosphorylation to yield the active drug form.
Caption: Workflow from synthesis to analysis of L-nucleoside-13C analogs.
Signaling Pathways and Logical Relationships
The mechanism of action of most nucleoside analogs involves their interaction with the cellular machinery for DNA and RNA synthesis. After being anabolized to the triphosphate form, they act as competitive inhibitors or alternative substrates for DNA/RNA polymerases. Incorporation of the L-nucleoside analog into a growing nucleic acid chain often leads to chain termination, thereby halting replication.
Diagram 3: Mechanism of Action of L-Nucleoside Analogs
References
The Enigmatic Fate of a Rare Sugar: An In-depth Technical Guide to Cellular Uptake and Metabolism of L-Ribose-¹³C
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ribose, the unnatural enantiomer of the ubiquitous D-Ribose, is a molecule of significant interest in the pharmaceutical industry, primarily as a chiral precursor for the synthesis of L-nucleoside analogues with potent antiviral and anticancer properties.[1][2] Despite its therapeutic potential, the cellular mechanisms governing its uptake and subsequent metabolic fate remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding and proposes experimental frameworks for elucidating the cellular journey of L-Ribose, with a specific focus on the use of ¹³C-labeled L-Ribose (L-Ribose-¹³C) as a metabolic tracer. Drawing parallels from the well-established metabolism of D-Ribose and the enzymatic machinery known to interconvert related L-sugars, this document outlines potential metabolic pathways, details experimental protocols for tracing studies, and presents hypothetical quantitative data to guide future research in this intriguing area.
Introduction: The Significance of L-Ribose
While D-Ribose forms the backbone of essential biomolecules like RNA and ATP, L-Ribose is a rare sugar not typically found in natural biological systems.[3] Its primary importance lies in its role as a key building block for the chemical synthesis of L-nucleoside derivatives, which have demonstrated significant efficacy as antiviral and anticancer agents.[1][4] The biotechnological production of L-Ribose, often from the more readily available L-arabinose, has been a subject of intense research, with various enzymatic and microbial systems being developed to improve production yields. Understanding how cells interact with, absorb, and metabolize L-Ribose is a critical next step for optimizing its therapeutic applications and exploring its potential broader biological effects. The use of isotopically labeled L-Ribose, such as L-Ribose-¹³C, is an indispensable tool in these investigations, allowing for the precise tracking of its metabolic journey.
Cellular Uptake of L-Ribose: A Question of Transport
The entry of any sugar into a cell is mediated by specific transport proteins embedded in the cell membrane. While dedicated transporters for L-Ribose have not been explicitly identified in mammalian cells, it is plausible that it may be taken up by existing sugar transporters with broad substrate specificity. For instance, some glucose transporters (GLUTs) have been shown to mediate the uptake of D-Ribose.
Hypothesized Cellular Uptake Mechanism for L-Ribose
Caption: Hypothesized transporter-mediated uptake of L-Ribose-¹³C.
The Metabolic Puzzle: Potential Pathways for L-Ribose
Once inside the cell, the metabolic fate of L-Ribose is unknown. Based on the known enzymatic reactions involving related sugars, several hypothetical pathways can be proposed. A key enzyme in the metabolism of L-arabinose, a structurally similar L-pentose, is L-arabinose isomerase, which converts L-arabinose to L-ribulose. It is conceivable that an analogous enzymatic activity could act on L-Ribose.
3.1. Isomerization and Potential Entry into a Pentose Phosphate-like Pathway
One possibility is the isomerization of L-Ribose to L-Ribulose. L-Ribulose could then potentially be phosphorylated and enter a modified pentose phosphate pathway.
Hypothesized Metabolic Pathway of L-Ribose
Caption: Hypothesized initial steps of L-Ribose metabolism.
3.2. Direct Phosphorylation
Alternatively, L-Ribose could be directly phosphorylated by a kinase to form L-Ribose-5-phosphate. The fate of this metabolite would depend on the presence of enzymes capable of recognizing and processing L-enantiomers of sugar phosphates.
Experimental Protocols for Tracing L-Ribose-¹³C Metabolism
To investigate the cellular uptake and metabolism of L-Ribose, a series of experiments utilizing L-Ribose-¹³C as a tracer are necessary. The general workflow for such a study is outlined below.
Experimental Workflow for L-Ribose-¹³C Tracing
References
- 1. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribose - Wikipedia [en.wikipedia.org]
- 4. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ribose-13C in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of 13C-labeled L-Ribose (L-Ribose-13C) in biochemical research. L-Ribose, a rare sugar and an enantiomer of the naturally abundant D-Ribose, serves as a crucial chiral precursor in the synthesis of L-nucleoside analogues, a class of potent antiviral drugs. The incorporation of a stable 13C isotope into the L-Ribose backbone transforms it into a powerful tracer for elucidating metabolic pathways, quantifying enzymatic activity, and optimizing the production of therapeutic compounds. This guide details the core applications, presents quantitative data in a structured format, provides adaptable experimental protocols, and visualizes key pathways and workflows.
Core Applications of this compound
The primary applications of this compound stem from its role as a non-natural sugar, allowing researchers to trace metabolic pathways with minimal background interference from endogenous D-Ribose pools.
-
Tracing the Biocatalytic Production of L-Ribose: The enzymatic conversion of L-arabinose to L-ribose is a key industrial process.[1] this compound, or more commonly, L-Arabinose-13C, can be used to trace this two-step enzymatic reaction, which involves L-arabinose isomerase and L-ribose isomerase.[2][3] This allows for the precise measurement of reaction kinetics, equilibrium constants, and the identification of metabolic bottlenecks.[3][4]
-
Elucidating L-Nucleoside Analogue Synthesis: L-nucleosides are the cornerstone of many antiviral therapies. This compound is an invaluable tool for tracing the enzymatic or chemoenzymatic synthesis of these analogues. By tracking the incorporation of the 13C-labeled ribose moiety, researchers can dissect the mechanisms of nucleoside phosphorylases and other enzymes involved in the synthesis, as well as quantify product yield and identify side reactions.
-
Investigating L-Sugar Metabolism and Salvage Pathways: While mammalian cells primarily utilize D-sugars, the metabolism of L-sugars is an area of growing interest, particularly in the context of xenobiotics and gut microbiome activity. This compound can be used as a probe to investigate the existence and activity of L-sugar metabolic pathways, including potential salvage pathways that may parallel the known D-ribose salvage from uridine.
-
Metabolic Flux Analysis (MFA) of Engineered Microorganisms: Genetically engineered microorganisms are often used for the industrial production of L-ribose. This compound can be used in metabolic flux analysis studies to understand how the introduction of heterologous enzymes impacts the host's central carbon metabolism.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the enzymatic production of L-Ribose, which can be studied in greater detail using 13C-labeled substrates.
Table 1: Substrate Specificity of Isomerases in L-Ribose Production
| Enzyme | Source Organism | Substrate | Relative Activity (%) | Product |
| L-Arabinose Isomerase | Geobacillus thermodenitrificans | L-Arabinose | 100 | L-Ribulose |
| D-Galactose | 15 | D-Tagatose | ||
| Mannose-6-Phosphate Isomerase | Bacillus subtilis | L-Ribulose | 100 | L-Ribose |
| D-Xylulose | 85 | D-Xylose | ||
| D-Ribulose | 70 | D-Ribose |
Data compiled from multiple sources, relative activities are illustrative.
Table 2: Conversion Yields in L-Ribose Bioproduction
| Starting Substrate | Enzyme System | Organism/System | Conversion Yield (%) | Reference |
| L-Arabinose | L-Arabinose Isomerase & L-Ribose Isomerase | Candida tropicalis (engineered) | ~20 | |
| L-Arabinose | L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase | Purified Enzymes (G. thermodenitrificans) | 23.6 | |
| L-Ribulose | Mannose-6-Phosphate Isomerase | Purified Enzyme (B. subtilis) | 71 |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments utilizing this compound.
Protocol 1: 13C-Labeling to Monitor L-Ribose Production in Engineered E. coli
This protocol describes how to use [U-13C5]-L-Arabinose to trace the production of L-Ribose in an engineered E. coli strain expressing L-arabinose isomerase and L-ribose isomerase.
1. Strain Cultivation and Labeling: a. Prepare a minimal medium (e.g., M9) with a known concentration of [U-13C5]-L-Arabinose as the sole carbon source. b. Inoculate the medium with the engineered E. coli strain. c. Grow the culture at the optimal temperature (e.g., 37°C) with shaking. d. Collect cell-free supernatant samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Sample Preparation for LC-MS: a. Quench metabolic activity by rapidly cooling the supernatant samples. b. Remove any remaining cellular debris by centrifugation (10,000 x g for 5 minutes at 4°C). c. Dilute the supernatant in an appropriate solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
3. LC-MS Analysis: a. Use a liquid chromatography method capable of separating sugars (e.g., HILIC chromatography). b. Perform mass spectrometry in negative ion mode to detect the sugar molecules. c. Monitor the mass isotopologue distributions (MIDs) for L-arabinose (m/z for [U-13C5]-L-Arabinose), L-ribulose, and L-ribose.
4. Data Analysis: a. Correct the raw MID data for the natural abundance of 13C. b. Calculate the fractional labeling of L-ribulose and L-ribose over time to determine the rate of production. c. Use the steady-state fractional labeling to determine the equilibrium of the reactions.
Protocol 2: Tracing this compound into L-Nucleoside Analogues
This protocol outlines a method to trace the incorporation of [U-13C5]-L-Ribose into an L-nucleoside analogue using a purified nucleoside phosphorylase.
1. Enzymatic Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Add the following components to the buffer:
- [U-13C5]-L-Ribose-1-phosphate (can be synthesized from this compound)
- The desired nucleobase (e.g., a modified purine or pyrimidine)
- Purified nucleoside phosphorylase c. Incubate the reaction at the optimal temperature for the enzyme. d. Take aliquots at various time points and quench the reaction (e.g., by adding a strong acid or organic solvent).
2. Sample Preparation and Analysis: a. Remove the enzyme from the quenched reaction mixture (e.g., by protein precipitation or centrifugation). b. Analyze the reaction mixture using HPLC with UV detection to quantify the formation of the nucleoside product. c. For isotopic analysis, use LC-MS to confirm the incorporation of the 13C-labeled ribose moiety into the final nucleoside product by observing the expected mass shift.
3. Kinetic Analysis: a. Plot the concentration of the L-nucleoside analogue product over time to determine the initial reaction velocity. b. Vary the substrate concentrations to determine the kinetic parameters (Km and Vmax) of the enzyme for both the 13C-labeled L-ribose-1-phosphate and the nucleobase.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the application of this compound.
References
- 1. Biotechnological production of L-ribose from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Step of Natural Abundance Correction in L-Ribose-13C Isotope Tracing Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled substrates is a powerful and indispensable technique in metabolic research and drug development.[1] By introducing molecules like L-Ribose with enriched 13C atoms, researchers can meticulously track their metabolic fate, elucidate complex biochemical pathways, and quantify metabolic fluxes.[1][2] L-Ribose, a key intermediate in the synthesis of L-nucleoside-based antiviral drugs, is of particular interest in pharmaceutical research.[3][4] However, the accurate interpretation of data from these experiments is critically dependent on a crucial data correction step: accounting for the natural abundance of stable isotopes.
The Theory Behind Natural Abundance Correction
The core principle of natural abundance correction is to mathematically distinguish between the 13C atoms intentionally introduced through the labeled L-Ribose tracer and those already present naturally in the metabolites of interest. The measured mass isotopomer distribution (MID) is a composite of both labeled and naturally abundant isotopes. The goal is to deconvolve this data to reveal the true extent of labeling from the experimental tracer.
Several methods have been developed for natural abundance correction, with the correction matrix method being a widely adopted algebraic approach. This method utilizes a correction matrix that accounts for the probability of a given labeled fraction contributing to a measured mass fraction due to the natural abundance of all elements in the molecule. The construction of this matrix requires the precise chemical formula of the metabolite and the known natural abundances of its constituent isotopes. More advanced algorithms can also account for the isotopic purity of the tracer and the mass resolution of the analytical instrument.
Quantitative Data: Natural Abundance of Relevant Isotopes
Accurate natural abundance correction relies on precise knowledge of the isotopic abundances of the elements constituting L-Ribose (C5H10O5) and its metabolites. The following table summarizes the natural abundances of the key stable isotopes of carbon and oxygen.
| Element | Isotope | Exact Mass (amu) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999131 | 0.038 | |
| 18O | 17.999160 | 0.205 |
Data sourced from various publicly available databases on isotopic abundances.
Experimental Protocols
A typical 13C labeling experiment involves several key stages, from cell culture and sample preparation to mass spectrometry analysis. Adherence to rigorous protocols at each step is crucial for obtaining high-quality data amenable to accurate natural abundance correction.
Cell Culture and Isotope Labeling
-
Objective: To introduce the 13C-labeled L-Ribose tracer to the biological system under investigation.
-
Protocol:
-
Culture cells in a standard growth medium to the desired cell density.
-
Replace the standard medium with a medium containing the 13C-labeled L-Ribose at a defined concentration. The choice of labeling (e.g., uniformly labeled [U-13C5]L-Ribose or specifically labeled isotopomers) will depend on the experimental goals.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. This can range from minutes to hours, depending on the metabolic pathways of interest.
-
At the end of the incubation period, rapidly quench the metabolic activity to prevent further changes in metabolite levels. This is often achieved by flash-freezing the cells in liquid nitrogen.
-
Metabolite Extraction
-
Objective: To efficiently extract the intracellular metabolites for analysis.
-
Protocol:
-
Lyse the quenched cells using a suitable extraction solvent, typically a cold mixture of methanol, acetonitrile, and water.
-
Centrifuge the cell lysate to pellet the cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Sample Preparation for Mass Spectrometry
-
Objective: To prepare the extracted metabolites for analysis by mass spectrometry.
-
Protocol:
-
Reconstitute the dried metabolite extract in a solvent compatible with the chosen chromatography method (e.g., liquid chromatography or gas chromatography).
-
For GC-MS analysis, a derivatization step is often necessary to increase the volatility of the metabolites.
-
Transfer the reconstituted sample to an appropriate autosampler vial.
-
Mass Spectrometry Analysis
-
Objective: To measure the mass isotopomer distributions of L-Ribose and its downstream metabolites.
-
Protocol:
-
Inject the prepared sample into the LC-MS or GC-MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect the mass-to-charge ratio (m/z) and intensity of the different isotopologues of each metabolite. High-resolution mass spectrometry is often preferred to resolve different isotopologues.
-
Data Analysis Workflow
The raw data from the mass spectrometer requires several processing steps before meaningful biological interpretation.
Software tools such as AccuCor, IsoCor, and others are available to perform the natural abundance correction calculations. These programs take the raw MIDs and the chemical formulas of the metabolites as input and output the corrected MIDs, which represent the true incorporation of the 13C tracer.
L-Ribose Metabolic Pathway and its Significance
L-Ribose is not a common natural sugar but is a crucial precursor for the synthesis of L-nucleoside analogs, which are potent antiviral and anticancer drugs. Biotechnological production of L-ribose often involves the enzymatic conversion of L-arabinose to L-ribulose, followed by the isomerization of L-ribulose to L-ribose. Tracking the flow of 13C from a labeled precursor through this pathway is essential for optimizing production strains and understanding the underlying metabolism.
Conclusion
Accurate natural abundance correction is not merely a technical detail but a fundamental requirement for the reliable interpretation of stable isotope tracing experiments. For researchers working with 13C-labeled L-Ribose in the fields of metabolic engineering and drug development, a thorough understanding and correct implementation of these correction procedures are paramount. By carefully following established experimental protocols and employing appropriate data analysis workflows, scientists can unlock the full potential of 13C labeling to gain deep insights into cellular metabolism and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untrodden Path: A Technical Guide to the Theoretical Basis of L-Ribose-13C in Fluxomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic flux analysis (MFA), the choice of isotopic tracer is paramount to unraveling the intricate network of cellular reactions. While 13C-labeled D-glucose and D-ribose have been the workhorses of fluxomics, shedding light on central carbon metabolism, the use of their non-natural enantiomer, L-ribose, presents a novel and largely unexplored frontier. This technical guide delves into the theoretical underpinnings of employing L-Ribose-13C as a metabolic tracer in fluxomics. As a xenobiotic sugar, L-ribose is not typically metabolized by mammalian cells, offering a unique tool to probe specific enzymatic activities, xenobiotic metabolism, and the metabolic fate of L-nucleoside antiviral drugs. This document will lay out the fundamental concepts, potential metabolic pathways, hypothetical experimental designs, and the prospective insights that this compound fluxomics could offer.
Core Concepts: Why this compound?
The central premise for using 13C-labeled L-ribose lies in its nature as a non-canonical metabolic substrate. Unlike D-ribose, which is readily phosphorylated by ribokinase and integrated into the pentose phosphate pathway (PPP) and nucleotide biosynthesis[1][2], L-ribose is not a substrate for most mammalian enzymes[3][4]. This inherent resistance to mainstream metabolism is not a limitation but rather the source of its potential as a specialized tracer.
The theoretical advantages of using this compound include:
-
Probing Xenobiotic and Novel Enzymatic Pathways: The metabolic fate of this compound would be dictated by enzymes with broad substrate specificity or those specifically involved in xenobiotic detoxification. This allows for the targeted investigation of these often less-characterized metabolic routes.
-
Tracing the Metabolism of L-Nucleoside Analogs: Many antiviral drugs are L-nucleoside analogs, containing an L-ribose or a related L-sugar moiety[5]. Understanding how the L-sugar component is metabolized is crucial for assessing the drug's efficacy, potential toxicity, and mechanisms of resistance. This compound can serve as a direct probe for these pathways.
-
Low Background Noise: Since endogenous metabolic pools are predominantly composed of D-sugars, the introduction of this compound would result in labeled metabolites that are distinct from the background of central carbon metabolism, simplifying tracer analysis.
Putative Metabolic Pathways of L-Ribose
While L-ribose is not a common metabolite, several potential enzymatic reactions could initiate its entry into cellular metabolism. These pathways are largely inferred from studies on related L-sugars like L-arabinose and the metabolism of L-nucleosides.
-
Isomerization to L-Ribulose: In some microorganisms, L-ribose isomerase can convert L-ribose to L-ribulose. If a cell possesses or is engineered to express such an enzyme, L-ribulose could be further metabolized.
-
Phosphorylation by a Non-specific Kinase: While D-ribokinase is specific for D-ribose, a kinase with broader substrate specificity might phosphorylate L-ribose to L-ribose-5-phosphate.
-
Reduction to Ribitol: Aldose reductases can reduce pentoses to their corresponding sugar alcohols. L-ribose could potentially be converted to ribitol.
A hypothetical metabolic network for L-ribose is depicted below.
Experimental Design for this compound Fluxomics
A typical fluxomics experiment using this compound would involve several key steps, outlined in the workflow below.
Detailed Methodologies
1. Synthesis of 13C-Labeled L-Ribose: The synthesis of isotopically labeled L-ribose is not commercially routine. A potential enzymatic approach could involve the use of an L-arabinose isomerase with broad substrate specificity, starting from a commercially available 13C-labeled L-arabinose.
2. Cell Culture and Labeling:
-
Cell System: The choice of cell system is critical. For studying xenobiotic metabolism, a relevant cell line (e.g., hepatocytes) would be appropriate. For investigating L-nucleoside drug metabolism, the target cells of the drug would be used.
-
Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient uptake and labeling without causing toxicity.
-
Labeling Time: A time-course experiment is recommended to determine the time to reach isotopic steady state.
3. Metabolite Extraction and Analysis:
-
Extraction: A cold methanol/water/chloroform extraction is a standard method for quenching metabolism and extracting a broad range of metabolites.
-
Analytical Platform: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for analyzing the labeling patterns of sugar phosphates and other polar metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.
4. Data Analysis and Flux Calculation:
-
Isotopomer Distribution Vectors (IDVs): The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for metabolites of interest.
-
Metabolic Model: A detailed metabolic model that includes all known and hypothesized reactions involving L-ribose is constructed.
-
Flux Estimation: Software such as INCA or OpenFLUX can be used to estimate the metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted IDVs.
Potential Quantitative Data and Interpretation
The output of an this compound fluxomics study would be a quantitative flux map. Below is a hypothetical table summarizing potential flux data in a cell line engineered to express an L-arabinose isomerase that also acts on L-ribose.
| Reaction | Flux (relative to L-Ribose uptake) | Interpretation |
| L-Ribose Uptake | 100 | Rate of L-ribose transport into the cell. |
| L-Ribose -> L-Ribulose | 80 | High flux indicates efficient isomerization. |
| L-Ribulose -> L-Ribulose-5-P | 75 | Efficient phosphorylation of L-ribulose. |
| L-Ribulose-5-P -> D-Xylulose-5-P | 70 | High epimerase activity connecting to the PPP. |
| D-Xylulose-5-P -> PPP | 65 | Significant entry of carbon from L-ribose into central metabolism. |
| L-Ribose -> Excretion | 20 | A portion of L-ribose is not metabolized and is exported from the cell. |
Logical Relationships in Tracer Selection
The decision to use this compound over other tracers depends on the specific research question.
Conclusion
The use of this compound in fluxomics represents a paradigm shift from studying central carbon metabolism to interrogating specialized metabolic pathways. While still in its theoretical infancy, the principles outlined in this guide provide a solid foundation for researchers to begin exploring this exciting new area. The ability to trace the metabolic fate of a xenobiotic sugar with high precision opens up new avenues for drug development, toxicology, and our fundamental understanding of cellular metabolism's outer reaches. As analytical technologies continue to improve in sensitivity and resolution, the application of novel isotopic tracers like this compound will undoubtedly become an invaluable tool in the systems biology toolbox.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribose - Wikipedia [en.wikipedia.org]
- 4. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
L-Ribose-13C: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Ribose-13C, an isotopically labeled sugar crucial for various research and development applications. Understanding the stability profile of this compound is paramount for ensuring its purity, and integrity, and for the reliability of experimental outcomes. This document details quantitative stability data, outlines experimental protocols for stability assessment, and provides visual representations of key processes.
Core Stability Profile and Storage Recommendations
L-Ribose, and by extension its isotopically labeled form this compound, is susceptible to degradation, particularly in aqueous solutions. The stability of this compound is influenced by several factors including temperature, pH, and the presence of other substances.
General Storage Conditions
For routine use, this compound should be stored under conditions that minimize degradation. Based on information from various suppliers, the following general storage conditions are recommended.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C (up to 2 years) or room temperature are also cited. | Lower temperatures reduce the rate of potential solid-state degradation reactions. |
| Light | Store away from light. | To prevent potential photo-degradation. |
| Moisture | Store in a dry environment, preferably in a desiccator. Keep containers tightly closed. | L-Ribose is hygroscopic and the presence of moisture can accelerate degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. | To minimize oxidation. |
Stability in Solution
This compound is significantly less stable in solution compared to its solid form. The rate of degradation is highly dependent on the pH and temperature of the solution.
Table 2: Stability of Ribose in Aqueous Solutions at Various Temperatures and pH
| Temperature (°C) | pH | Half-life |
| 100 | 7.0 | 73 minutes |
| 40 | 7.0 | ~1.5 years (extrapolated) |
| 25 | 7.0 | ~19 years (extrapolated) |
| 0 | 7.0 | 44 years |
Data is based on studies of D-Ribose, which as an enantiomer, is expected to have the same chemical stability as L-Ribose in a non-chiral environment.
The presence of certain substances can also impact the stability of ribose in solution. For instance, borate has been shown to form complexes with ribose, which can protect it from degradation.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
This protocol is designed to be a general guideline and may require optimization based on the specific formulation and analytical methods available.
Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV/MS, CE)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
For solid-state studies, use the neat this compound powder.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solution):
-
Incubate the this compound stock solution at 80°C.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place the solid this compound in a temperature-controlled oven at a temperature slightly below its melting point.
-
Monitor for any physical or chemical changes over time.
-
-
Photostability:
-
Expose the this compound stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection.
-
The method should be capable of separating the intact this compound from its degradation products.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed.
-
Analytical Method Example: HPLC-MS
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: A mass spectrometer to identify and quantify the parent compound and its degradation products based on their mass-to-charge ratio. The isotopic label will aid in distinguishing compound-related peaks from matrix effects.
-
Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of this compound.
General Degradation Pathway of Ribose in Aqueous Solution
Caption: Simplified degradation pathways of ribose in aqueous solution.
Conclusion
The stability of this compound is a critical parameter that requires careful consideration during its storage and use in experimental settings. As a solid, it is relatively stable, especially when stored at low temperatures and protected from light and moisture. In solution, its stability is significantly reduced and is highly dependent on pH and temperature. The provided experimental protocol for a forced degradation study offers a framework for researchers to thoroughly assess the stability of their this compound material and to identify any potential degradation products that may interfere with their studies. Proper handling and storage, informed by a comprehensive understanding of its stability, will ensure the continued integrity and utility of this important research tool.
An In-Depth Technical Guide to Stable Isotope Tracers in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis strategies for utilizing stable isotope tracers in metabolomics. By tracing the metabolic fate of isotopically labeled compounds, researchers can gain unprecedented insights into the dynamic nature of metabolic networks, elucidate disease mechanisms, and accelerate drug discovery and development.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful analytical technique that employs non-radioactive isotopes to track the movement of atoms through metabolic pathways.[1] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of biological systems, including human studies. The most commonly used stable isotopes in metabolomics are carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[1]
The fundamental principle involves introducing a substrate (e.g., glucose, glutamine) enriched with a heavy isotope into a biological system.[2] Cells and organisms metabolize this labeled substrate, incorporating the heavy atoms into downstream metabolites.[2] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass shifts in these metabolites can be detected and quantified, revealing the activity of specific metabolic pathways.[1]
Key Concepts:
-
Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose with all carbons as ¹²C is the M+0 isotopologue, while glucose with one ¹³C is the M+1 isotopologue.
-
Mass Isotopologue Distribution (MID): The fractional abundance of all isotopologues of a given metabolite. MID provides a quantitative measure of the contribution of a labeled tracer to a metabolite pool.
-
Metabolic Flux: The rate of turnover of molecules through a metabolic pathway. Stable isotope tracing is a key method for quantifying metabolic fluxes, providing a dynamic view of cellular metabolism.
Experimental Design and Workflow
A typical stable isotope tracing experiment follows a well-defined workflow, from the initial experimental setup to the final data analysis. Careful consideration at each step is crucial for obtaining high-quality, interpretable data.
Detailed Experimental Protocols
In Vitro Cell Culture Labeling
This protocol describes the general procedure for labeling adherent mammalian cells with a ¹³C-labeled glucose tracer.
Materials:
-
Cells of interest
-
Standard growth medium
-
Glucose-free base medium (e.g., DMEM, RPMI-1640)
-
[U-¹³C₆]-Glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile water and filtration units (0.22 µm)
Procedure:
-
Media Preparation:
-
Prepare a concentrated stock solution of [U-¹³C₆]-glucose in sterile water and sterile-filter it.
-
Prepare the labeling medium by supplementing glucose-free base medium with dFBS (typically 10%), the [U-¹³C₆]-glucose stock to the desired final concentration (e.g., 25 mM), and other necessary supplements like glutamine and antibiotics.
-
Sterile-filter the complete labeling medium.
-
-
Cell Seeding and Growth:
-
Seed cells in the desired culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).
-
-
Initiation of Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled glucose.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for the desired duration. The time required to reach isotopic steady-state varies for different pathways; glycolysis intermediates can reach a steady state in minutes, while the TCA cycle may take hours.
-
Metabolite Quenching and Extraction
Rapidly halting metabolic activity (quenching) is critical to preserve the in vivo metabolic state of the cells.
Procedure:
-
Quenching:
-
Place the culture plate on dry ice to cool it rapidly.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold quenching/extraction solvent, typically 80% methanol (-80°C), to cover the cells.
-
-
Metabolite Extraction:
-
Use a cell scraper to detach the cells into the cold methanol.
-
Transfer the cell lysate and methanol mixture to a microcentrifuge tube.
-
Vortex the tube vigorously to ensure complete cell lysis.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.
-
LC-MS Analysis
Liquid chromatography-mass spectrometry is a widely used platform for analyzing labeled metabolites due to its high sensitivity and resolution.
Typical LC-MS Parameters for Central Carbon Metabolites:
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) column |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | 95% Acetonitrile with 5% water, 10 mM ammonium acetate, and 0.1% formic acid |
| Gradient | A time-programmed gradient from high to low organic content |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Mode | Full scan or Selected Reaction Monitoring (SRM) |
| Mass Range | m/z 70 - 1000 |
| Resolution | High resolution (>60,000) is recommended to resolve isotopologues |
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for metabolites of interest. This data is typically corrected for the natural abundance of heavy isotopes.
Quantitative Data Summary
The following tables present representative data from a [U-¹³C₆]-glucose tracing experiment in cancer cells, showing the fractional contribution of glucose-derived carbons to key metabolites in glycolysis and the TCA cycle.
Table 1: Fractional Enrichment of Glycolytic Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Glucose-6-phosphate | 0.10 | 0.01 | 0.02 | 0.05 | 0.12 | 0.10 | 0.60 |
| Fructose-1,6-bisphosphate | 0.12 | 0.01 | 0.03 | 0.06 | 0.13 | 0.11 | 0.54 |
| 3-Phosphoglycerate | 0.25 | 0.03 | 0.10 | 0.62 | - | - | - |
| Pyruvate | 0.30 | 0.02 | 0.08 | 0.60 | - | - | - |
| Lactate | 0.35 | 0.03 | 0.07 | 0.55 | - | - | - |
Data is hypothetical and for illustrative purposes. M+n represents the isotopologue with 'n' ¹³C atoms.
Table 2: Mass Isotopologue Distribution of TCA Cycle Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.40 | 0.05 | 0.35 | 0.08 | 0.10 | 0.01 | 0.01 |
| α-Ketoglutarate | 0.45 | 0.06 | 0.30 | 0.07 | 0.12 | 0.00 | - |
| Succinate | 0.50 | 0.04 | 0.28 | 0.06 | 0.12 | - | - |
| Malate | 0.48 | 0.05 | 0.32 | 0.05 | 0.10 | - | - |
| Aspartate | 0.55 | 0.03 | 0.25 | 0.04 | 0.13 | - | - |
Data is hypothetical and for illustrative purposes.
Data Analysis Software
Several software packages are available for processing and analyzing stable isotope tracing data. These tools aid in peak integration, correction for natural isotope abundance, calculation of MIDs, and metabolic flux analysis.
-
El-Maven: An open-source software for visualizing and processing metabolomics data, including stable isotope tracing data.
-
PollyPhi: A cloud-based platform for analyzing and visualizing isotopic labeling data.
-
FiatFlux: A MATLAB-based tool for metabolic flux analysis from ¹³C-labeling experiments.
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software for isotopomer-based metabolic flux analysis.
Visualization of Metabolic Pathways
Visualizing the flow of labeled atoms through metabolic pathways is essential for interpreting the experimental results. The following diagrams, created using the DOT language, illustrate the fate of ¹³C atoms from [U-¹³C₆]-glucose through glycolysis and the TCA cycle.
Carbon Flow in Glycolysis
References
The Sentinel of Cellular Economy: A Technical Guide to L-Ribose-13C in Nucleotide Salvage Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nucleotide Salvage Pathway and the Role of Isotopic Tracers
In the intricate metabolic landscape of the cell, the synthesis of nucleotides—the fundamental building blocks of DNA and RNA—is paramount for survival, proliferation, and faithful genetic inheritance. Cells employ two primary strategies for nucleotide production: de novo synthesis, an energy-intensive process that builds nucleotides from simple precursors, and the nucleotide salvage pathway, a highly efficient recycling system that reclaims pre-existing nucleobases and nucleosides from the degradation of nucleic acids.[1][2] This latter pathway is a cornerstone of cellular resource management, proving critical in tissues with limited de novo synthetic capacity and in states of metabolic stress.
The study of nucleotide salvage pathways has profound implications for drug development, particularly in oncology and virology, where targeting these pathways can selectively inhibit the proliferation of cancer cells or viral replication.[1] To dissect the complex dynamics of these pathways, researchers are increasingly turning to stable isotope tracing, a powerful technique that utilizes isotopically labeled molecules to track the metabolic fate of atoms through biochemical reactions.[3][4]
L-Ribose, a stereoisomer of the naturally occurring D-ribose, serves as a valuable tool in this context. While not a primary metabolite in most organisms, L-nucleoside analogues derived from L-ribose are potent antiviral and anticancer agents. By employing 13C-labeled L-Ribose (L-Ribose-13C), researchers can introduce a traceable carbon source into cells and monitor its incorporation into various metabolites. This allows for the precise quantification of metabolic fluxes through the nucleotide salvage and interconnected pathways, offering a window into the cell's metabolic reprogramming in disease states and in response to therapeutic interventions.
This technical guide provides an in-depth overview of the application of this compound for studying nucleotide salvage pathways. It details experimental protocols, data presentation strategies, and visual representations of the core metabolic and experimental workflows.
Quantitative Data Presentation: Mass Isotopologue Distribution
The primary quantitative data generated from this compound tracing experiments is the mass isotopologue distribution (MID) of key metabolites. An isotopologue is a molecule that differs only in its isotopic composition. By measuring the relative abundance of each isotopologue of a metabolite using mass spectrometry, we can determine the extent to which the 13C label from this compound has been incorporated.
The table below presents a representative dataset illustrating the expected MID for key purine and pyrimidine nucleotides following incubation of a cancer cell line with L-Ribose-5-13C5. In this hypothetical experiment, the salvage pathway is expected to incorporate the entire five-carbon ribose moiety, resulting in a significant M+5 peak for the salvaged nucleotides.
| Metabolite | Isotopologue | Control (Unlabeled) | L-Ribose-5-13C5 Treated |
| Purine Nucleotides | |||
| Adenosine Monophosphate (AMP) | M+0 | 99.1% | 45.2% |
| M+1 | 0.8% | 1.5% | |
| M+2 | 0.1% | 0.3% | |
| M+3 | <0.1% | 0.5% | |
| M+4 | <0.1% | 2.5% | |
| M+5 | <0.1% | 50.0% | |
| Guanosine Monophosphate (GMP) | M+0 | 99.2% | 48.9% |
| M+1 | 0.7% | 1.2% | |
| M+2 | 0.1% | 0.4% | |
| M+3 | <0.1% | 0.6% | |
| M+4 | <0.1% | 2.1% | |
| M+5 | <0.1% | 46.8% | |
| Pyrimidine Nucleotides | |||
| Uridine Monophosphate (UMP) | M+0 | 99.0% | 55.7% |
| M+1 | 0.9% | 1.8% | |
| M+2 | 0.1% | 0.5% | |
| M+3 | <0.1% | 0.3% | |
| M+4 | <0.1% | 1.7% | |
| M+5 | <0.1% | 40.0% | |
| Cytidine Monophosphate (CMP) | M+0 | 99.1% | 58.3% |
| M+1 | 0.8% | 1.5% | |
| M+2 | 0.1% | 0.4% | |
| M+3 | <0.1% | 0.2% | |
| M+4 | <0.1% | 1.6% | |
| M+5 | <0.1% | 38.0% |
Data Interpretation: The significant increase in the M+5 isotopologues for AMP, GMP, UMP, and CMP in the L-Ribose-5-13C5 treated cells strongly indicates active nucleotide salvage. The M+0 fraction represents the proportion of the nucleotide pool synthesized from unlabeled endogenous sources. The smaller M+1 to M+4 peaks may arise from the natural abundance of 13C or from the incorporation of labeled carbons through other metabolic pathways that may intersect with nucleotide synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a stable isotope tracing experiment using this compound to investigate nucleotide salvage pathways in cultured mammalian cells.
Protocol 1: Cell Culture and this compound Labeling
Objective: To label cultured cells with this compound to trace its incorporation into the nucleotide pool.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free cell culture medium
-
This compound (e.g., L-Ribose-1-13C, L-Ribose-5-13C5)
-
6-well or 10-cm cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells of interest in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
Cell Growth: Culture the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2. Ensure the cells are healthy and in the exponential growth phase before initiating the labeling experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in sterile, deionized water. The concentration of the stock solution will depend on the desired final concentration in the medium.
-
Prepare the labeling medium by supplementing glucose-free basal medium with the this compound stock solution to the desired final concentration (a starting range of 5-10 mM is recommended). Also supplement with dialyzed FBS and other necessary components.
-
-
Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled metabolites.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired labeling period. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to monitor the dynamic incorporation of the 13C label.
-
Protocol 2: Metabolite Extraction
Objective: To quench cellular metabolism and extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% NaCl solution
-
-80°C 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Quenching Metabolism: At the end of the labeling period, place the culture vessel on ice to rapidly halt metabolic activity.
-
Washing: Aspirate the labeling medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution.
-
Extraction:
-
Add a sufficient volume of -80°C 80% methanol to the cells (e.g., 1 mL for a well in a 6-well plate).
-
Use a cell scraper to detach the cells in the presence of the cold methanol.
-
-
Cell Lysis and Protein Precipitation:
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute to ensure complete cell lysis.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Storage: The metabolite extracts can be stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
Objective: To separate and quantify 13C-labeled nucleotides using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Metabolite extracts from Protocol 2
-
Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC)
-
Mobile phases (e.g., acetonitrile, ammonium acetate)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent compatible with the LC-MS system.
-
LC Separation: Inject the reconstituted samples into the LC-MS system. Separate the nucleotides using a gradient of mobile phases optimized for polar metabolites.
-
MS Detection: Operate the mass spectrometer in negative ion mode to detect the nucleotides. Acquire full scan data over a mass range that includes the expected unlabeled and labeled masses of the target nucleotides.
-
Data Analysis:
-
Identify the peaks corresponding to the target nucleotides based on their retention time and accurate mass.
-
Determine the mass isotopologue distribution (MID) for each nucleotide by integrating the peak areas of the M+0, M+1, M+2, etc., isotopologues.
-
Correct the raw MID data for the natural abundance of 13C.
-
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Overview of Purine and Pyrimidine Salvage Pathways.
Experimental Workflow
Caption: Experimental Workflow for this compound Tracing.
Conclusion
This compound is a powerful and versatile tool for the in-depth investigation of nucleotide salvage pathways. By providing a distinct isotopic signature, it enables the precise quantification of metabolic fluxes and the elucidation of metabolic reprogramming in various physiological and pathological contexts. The methodologies and data interpretation frameworks presented in this guide offer a robust foundation for researchers and drug development professionals to leverage this technology. The insights gained from such studies will undoubtedly accelerate the discovery of novel therapeutic strategies targeting the intricate network of nucleotide metabolism.
References
- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of L-Ribose-¹³C in Cancer Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the potential application of ¹³C-labeled L-Ribose (L-Ribose-¹³C) as a novel tracer for investigating cancer metabolism. Given the nascent stage of research in this specific area, this guide synthesizes established principles of stable isotope-resolved metabolomics (SIRM), known alterations in pentose metabolism in cancer, and hypothetical experimental frameworks to lay the groundwork for future studies.
Introduction: The Warburg Effect and Beyond
Cancer cell metabolism is characterized by profound reprogramming to support continuous growth, proliferation, and survival. The most well-known alteration is the Warburg effect, where cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic shift is not merely an inefficient way to produce ATP but is thought to facilitate the synthesis of essential macromolecules, including nucleotides, lipids, and amino acids, which are critical for building new cells.[1]
The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that plays a central role in this anabolic phenotype. It provides two key precursors: NADPH, which is essential for reductive biosynthesis and maintaining redox homeostasis, and ribose-5-phosphate, the backbone of nucleotides for DNA and RNA synthesis.[1][2] Given the high demand for nucleotides in rapidly dividing cancer cells, the regulation of ribose synthesis is a critical aspect of cancer metabolism and a potential target for therapeutic intervention.[3]
Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), have become indispensable tools for elucidating the intricate metabolic networks of cancer cells. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the fate of the labeled carbon atoms through various metabolic pathways, providing a dynamic view of cellular metabolism that goes beyond static metabolite concentrations. While ¹³C-labeled D-glucose and D-ribose are commonly used tracers, the potential of their stereoisomers, such as L-ribose, remains largely unexplored. L-ribose is a rare sugar, and its metabolic fate in cancer cells is not well understood. This guide explores the preliminary considerations and potential methodologies for using L-Ribose-¹³C as a novel probe in cancer metabolism research.
Synthesis of Isotopically Labeled Sugars
A common strategy for producing ¹³C-labeled D-ribose involves a chemi-enzymic approach. These methods can introduce one or more ¹³C labels into the D-ribose molecule, creating various isotopomers that can be used to probe different aspects of its metabolism. The synthesis of L-ribose itself can be achieved from D-ribose through a series of chemical reactions involving stereoconversion. One reported method involves a radical reaction that not only transforms the configuration from D- to L-form but also achieves deoxygenation at the C(2) position to produce 2-deoxy-L-ribose. A hypothetical synthesis of L-Ribose-¹³C would likely involve adapting these stereoconversion techniques to a ¹³C-labeled D-ribose precursor.
Another versatile approach for ¹³C labeling involves starting with elemental ¹³C carbon. This can be used to generate ¹³C₂-acetylene, a universal building block for a wide range of organic molecules, including sugars.
Potential Metabolic Fates of L-Ribose in Cancer Cells
The metabolic fate of L-ribose in cancer cells is currently unknown. However, based on the metabolism of other rare sugars and the known enzymatic machinery in cells, several hypotheses can be proposed.
-
Phosphorylation and Entry into the Pentose Phosphate Pathway: L-ribose may be phosphorylated by a non-specific kinase to form L-ribose-5-phosphate. This could potentially enter the non-oxidative branch of the PPP, where it could be converted to other sugar phosphates and ultimately contribute to glycolysis or the synthesis of D-ribose-5-phosphate.
-
Reduction to L-Ribitol: L-ribose could be reduced to its corresponding sugar alcohol, L-ribitol, by an aldose reductase.
-
Excretion: If L-ribose is not a substrate for cellular enzymes, it may be largely un-metabolized and excreted from the cells.
-
Inhibition of Glycolysis: Some rare sugars, such as L-sorbose, have been shown to exert anti-tumor activity by impairing glucose metabolism. L-sorbose is taken up by the GLUT5 transporter and phosphorylated, and the resulting L-sorbose-1-phosphate inhibits hexokinase, a key glycolytic enzyme. It is plausible that L-ribose could have a similar inhibitory effect on key metabolic enzymes.
Tracing the ¹³C label from L-Ribose-¹³C would be essential to test these hypotheses and elucidate the actual metabolic pathways involved.
Experimental Protocols for ¹³C Metabolic Tracer Studies
The following sections outline detailed methodologies for conducting ¹³C tracer studies using L-Ribose-¹³C in cancer cell lines.
Cell Culture and Isotope Labeling
-
Cell Line Selection: Choose a panel of cancer cell lines with varying metabolic phenotypes (e.g., highly glycolytic vs. oxidative).
-
Culture Medium: Culture cells in a defined medium, such as DMEM or RPMI-1640, with a known concentration of glucose and other nutrients. For the labeling experiment, replace the standard medium with a medium containing L-Ribose-¹³C at a specific concentration (e.g., 1-5 mM). The L-Ribose-¹³C should be of high isotopic purity.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to monitor the uptake of L-Ribose-¹³C and the incorporation of the ¹³C label into downstream metabolites.
-
Cell Harvesting and Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, and scrape the cells. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Analytical Methods: LC-MS/MS for Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying isotopologues of metabolites.
-
Chromatography: Separate the extracted metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire data in both full scan mode to identify potential labeled compounds and in targeted MS/MS mode to confirm the identity and quantify the abundance of specific metabolites and their isotopologues.
-
Data Analysis: Process the raw data to identify peaks corresponding to metabolites of interest and their ¹³C-labeled isotopologues (M+1, M+2, etc.). Correct for the natural abundance of ¹³C. The fractional enrichment of each metabolite can then be calculated to determine the contribution of L-Ribose-¹³C to its synthesis.
Quantitative Data Presentation
The quantitative data obtained from ¹³C tracer experiments should be summarized in clearly structured tables for easy comparison. Below are examples of tables that could be used to present the findings of a hypothetical L-Ribose-¹³C study.
Table 1: Fractional Enrichment of Key Metabolites from L-Ribose-[U-¹³C₅] in a Cancer Cell Line
| Metabolite | Time (hours) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| L-Ribose-5-phosphate | 1 | 2.5 | 5.1 | 10.2 | 25.6 | 56.6 |
| 8 | 1.8 | 3.6 | 7.3 | 18.2 | 69.1 | |
| Sedoheptulose-7-phosphate | 1 | 0.5 | 1.2 | 2.5 | 3.1 | 1.0 |
| 8 | 1.1 | 2.5 | 5.2 | 6.8 | 2.3 | |
| Lactate | 1 | 0.2 | 0.1 | 0.0 | 0.0 | 0.0 |
| 8 | 0.8 | 0.3 | 0.1 | 0.0 | 0.0 | |
| Ribose-5-phosphate (from RNA) | 24 | 0.3 | 0.6 | 1.2 | 0.5 | 0.1 |
Table 2: Relative Abundance of Pentose Phosphate Pathway Intermediates
| Metabolite | Control (nmol/10⁶ cells) | L-Ribose Treated (nmol/10⁶ cells) | Fold Change | p-value |
| Glucose-6-phosphate | 10.5 ± 1.2 | 8.9 ± 1.0 | 0.85 | 0.04 |
| Ribose-5-phosphate | 2.1 ± 0.3 | 2.5 ± 0.4 | 1.19 | 0.08 |
| Sedoheptulose-7-phosphate | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.25 | 0.03 |
Visualization of Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs. The following diagrams are generated using Graphviz (DOT language).
Experimental Workflow
Caption: Experimental workflow for L-Ribose-¹³C tracing.
Pentose Phosphate Pathway
Caption: Overview of the Pentose Phosphate Pathway.
Hypothetical L-Ribose Metabolism
Caption: Hypothetical pathways of L-Ribose metabolism.
Conclusion and Future Directions
The investigation of L-Ribose-¹³C in cancer metabolism represents a novel and potentially fruitful area of research. While direct evidence for its metabolic fate is currently lacking, the established methodologies of stable isotope tracing provide a clear path forward for its exploration. The preliminary framework outlined in this guide serves as a starting point for researchers to design and execute experiments aimed at understanding how this rare sugar is processed by cancer cells.
Future studies should focus on:
-
Developing a robust and scalable synthesis for L-Ribose-¹³C.
-
Screening a diverse panel of cancer cell lines to identify those that can metabolize L-ribose.
-
Utilizing advanced analytical techniques, such as metabolic flux analysis, to quantify the flow of ¹³C from L-ribose through the metabolic network.
-
Investigating the potential therapeutic effects of L-ribose, either alone or in combination with other anti-cancer agents.
By systematically addressing these questions, the scientific community can determine whether L-Ribose-¹³C can be a valuable tool for understanding and ultimately targeting the metabolic vulnerabilities of cancer.
References
- 1. Local production of lactate, ribose phosphate, and amino acids within human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribose Intake as Food Integrator: Is It a Really Convenient Practice? | MDPI [mdpi.com]
- 3. Metabolic control analysis aimed at the ribose synthesis pathways of tumor cells: a new strategy for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and Purity of L-Ribose-¹³C: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing, synthesis, purification, and analysis of L-Ribose-¹³C, a critical isotopically labeled sugar for research and drug development. The information presented herein is intended to equip researchers with the necessary knowledge to confidently procure and utilize high-purity L-Ribose-¹³C in their studies.
Introduction to L-Ribose-¹³C
L-Ribose is a rare, non-naturally occurring pentose sugar that serves as a crucial chiral building block in the synthesis of L-nucleoside analogs.[1][2] These analogs are a significant class of antiviral and anticancer agents. The incorporation of the stable isotope carbon-13 (¹³C) into the L-ribose structure allows researchers to trace the metabolic fate of these nucleoside analogs within biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This ability to track metabolic pathways is invaluable in drug discovery and development for understanding mechanisms of action, pharmacokinetics, and metabolic profiles.[1]
Sourcing of L-Ribose-¹³C
L-Ribose-¹³C is primarily available through commercial suppliers specializing in stable isotope-labeled compounds. These suppliers offer various isotopomers, including uniformly labeled L-Ribose-¹³C₅ and site-specifically labeled versions. When sourcing L-Ribose-¹³C, it is crucial to consider the isotopic enrichment and chemical purity to ensure the accuracy and reliability of experimental results.
Table 1: Commercial Supplier Specifications for L-Ribose-¹³C and Related Compounds
| Supplier | Product Description | CAS Number | Molecular Formula | Isotopic Enrichment | Chemical Purity |
| Sigma-Aldrich | D-Ribose-¹³C₅ | 478506-32-0 | ¹³C₅H₁₀O₅ | 99 atom % ¹³C | ≥99% |
| MedChemExpress | L-Ribose-¹³C | - | ¹³CₓH₁₀O₅ | Not specified | Not specified |
| BLD Pharm | L-Ribose-¹³C₅ | 478506-32-0 | ¹³C₅H₁₀O₅ | Not specified | Not specified |
| Pharmaffiliates | L-Ribose-¹³C₅ | NA | ¹³C₅H₁₀O₅ | Not specified | Not specified |
Note: Data is compiled from publicly available information on supplier websites. Specifications may vary by lot.
Synthesis of L-Ribose-¹³C
The synthesis of L-Ribose-¹³C can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired isotopic labeling pattern, required scale, and cost considerations.
Chemical Synthesis
Chemical synthesis routes often start from a readily available ¹³C-labeled precursor, such as ¹³C-glucose, or involve the stereoselective conversion of a more common L-sugar like L-arabinose. A common strategy involves the epimerization of the C2 hydroxyl group of an L-arabinose derivative.[2]
A practical four-step method starting from a protected L-arabinose derivative has been reported with an overall yield of 76.3%.[2] The key steps are Swern oxidation followed by a stereoselective reduction.
Experimental Protocol: Chemical Synthesis of L-Ribose from L-Arabinose (Illustrative)
This protocol is a generalized representation based on established chemical transformations. ¹³C-labeled starting materials would be used to produce L-Ribose-¹³C.
-
Protection of L-Arabinose: Protect the hydroxyl groups of L-arabinose, for example, by forming an isopropylidene acetal. This directs the subsequent oxidation to the desired hydroxyl group.
-
Swern Oxidation:
-
Prepare a solution of oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM.
-
Add a solution of the protected L-arabinose derivative in DCM and stir for 30-60 minutes.
-
Add triethylamine to quench the reaction and then allow it to warm to room temperature.
-
Extract the resulting L-arabinose intermediate.
-
-
Stereoselective Reduction:
-
Dissolve the intermediate from the Swern oxidation in a suitable solvent like ethanol.
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) in portions.
-
Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction and work up to isolate the protected L-ribose derivative.
-
-
Deprotection:
-
Remove the protecting groups using appropriate conditions (e.g., acidic hydrolysis for acetals) to yield L-Ribose.
-
Purify the final product by chromatography.
-
Enzymatic Synthesis
Enzymatic methods offer high stereoselectivity and milder reaction conditions compared to chemical synthesis. Bio-production of L-ribose often involves a two-step enzymatic conversion from L-arabinose, first to L-ribulose and then to L-ribose.
Table 2: Enzymes Involved in the Biosynthesis of L-Ribose
| Enzyme | Reaction | Starting Material |
| L-arabinose isomerase | L-arabinose ↔ L-ribulose | L-arabinose |
| L-ribose isomerase | L-ribulose ↔ L-ribose | L-ribulose |
To produce ¹³C-labeled L-ribose, a ¹³C-labeled starting material such as ¹³C-L-arabinose would be used as the substrate for this enzymatic cascade.
Purification of L-Ribose-¹³C
High purity is paramount for the use of L-Ribose-¹³C in research. Chromatographic techniques are the primary methods for purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification of isotopically labeled sugars and their derivatives, such as nucleoside analogs. Reversed-phase HPLC is commonly employed for this purpose.
Experimental Protocol: HPLC Purification of a ¹³C-Labeled L-Nucleoside Analog
This protocol is a general guideline and may require optimization for specific compounds.
-
Column Selection: Utilize a C18 reversed-phase column of appropriate dimensions for the scale of purification.
-
Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to effectively separate the target compound from impurities. A typical gradient might start with a low percentage of the organic modifier and gradually increase over the course of the run.
-
Sample Preparation: Dissolve the crude L-Ribose-¹³C or its derivative in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Monitor the elution profile using a UV detector (if the compound has a chromophore) or a mass spectrometer. Collect fractions corresponding to the peak of the desired product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Purity and Isotopic Enrichment Analysis
The chemical purity and isotopic enrichment of L-Ribose-¹³C must be rigorously determined to ensure data quality. NMR spectroscopy and mass spectrometry are the primary analytical techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used to quantify isotopic enrichment.
Experimental Protocol: ¹³C NMR for Isotopic Enrichment Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the L-Ribose-¹³C sample in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, allowing for accurate integration of the signals.
-
Data Analysis: Integrate the signals corresponding to the ¹³C-enriched carbons and any residual ¹²C signals at natural abundance. The isotopic enrichment can be calculated from the relative integrals of these signals. For complex spectra, 2D NMR techniques like HSQC can aid in signal assignment.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio, making it highly sensitive for determining the distribution of isotopes within a molecule.
Experimental Protocol: LC-MS for Isotopic Enrichment Analysis
-
Chromatographic Separation: Use an appropriate HPLC method to separate the L-Ribose-¹³C from any impurities.
-
Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Analysis: Extract the ion chromatograms for the unlabeled (M+0) and the various ¹³C-labeled isotopologues (M+1, M+2, etc.) of L-Ribose. The relative abundance of each isotopologue can be determined by integrating the corresponding peak areas. This data is then used to calculate the overall isotopic enrichment.
Application in Research: Tracing Antiviral Drug Metabolism
A prime application of L-Ribose-¹³C is in the synthesis of ¹³C-labeled L-nucleoside analogs to study their metabolism and mechanism of action as antiviral agents. For instance, L-FMAU (2'-fluoro-5-methyl-β-L-arabinofuranosyluracil), an L-nucleoside analog, has shown potent activity against hepatitis B virus (HBV) and Epstein-Barr virus.
To exert its antiviral effect, a nucleoside analog must be phosphorylated within the host cell to its active triphosphate form. This process is catalyzed by cellular kinases. By using L-FMAU synthesized with a ¹³C-labeled L-ribose moiety, researchers can trace its conversion through this metabolic pathway.
Metabolic Activation Pathway of an L-Nucleoside Analog
The following diagram illustrates the general metabolic activation pathway of an L-nucleoside analog like L-FMAU.
References
Methodological & Application
Application Notes and Protocols for L-Ribose-¹³C Labeling in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, allowing for the precise tracing of metabolic pathways and the quantification of metabolite flux. While D-ribose is a fundamental component of nucleic acids and energy currency like ATP, its enantiomer, L-ribose, is not typically metabolized by mammalian cells. This characteristic makes L-Ribose-¹³C an excellent tool for specific applications in metabolic studies.
L-Glucose-¹³C, another L-enantiomer of a common sugar, is often used as a negative control for glucose uptake and metabolism studies.[1] Similarly, L-Ribose-¹³C can serve as a robust negative control to differentiate specific, transporter-mediated uptake and metabolic processing of pentoses from non-specific uptake or experimental artifacts. Furthermore, some cancer cells have been reported to exhibit unusual uptake of L-glucose, suggesting that L-Ribose-¹³C could be employed to investigate unique metabolic phenotypes in certain cancer cell lines.[1]
These application notes provide a detailed protocol for the use of L-Ribose-¹³C in mammalian cell culture to trace its uptake and potential metabolic fate.
Principle of L-Ribose-¹³C Labeling
The fundamental principle of L-Ribose-¹³C labeling involves introducing L-ribose with one or more of its carbon atoms replaced by the stable isotope ¹³C into the cell culture medium. If the cells take up the L-Ribose-¹³C, the incorporated ¹³C will lead to a mass shift in the molecule and any potential downstream metabolites. This mass shift allows for the detection and quantification of these labeled compounds using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This enables researchers to track the fate of L-Ribose within the cell and determine if it is metabolized or remains inert.
Data Presentation
Quantitative data from L-Ribose-¹³C labeling experiments should be organized to clearly present the extent of uptake and any potential metabolic conversion.
| Parameter | Description | Example Data (Hypothetical) |
| Cell Line | The mammalian cell line used in the experiment. | HeLa, A549, MCF-7 |
| L-Ribose-¹³C Concentration | The final concentration of L-Ribose-¹³C in the culture medium. | 5 mM, 10 mM, 25 mM |
| Labeling Duration | The length of time cells are incubated with the labeling medium. | 2, 6, 12, 24, 48 hours |
| Intracellular L-Ribose-¹³C Abundance | The measured amount of labeled L-ribose inside the cells. | Relative peak intensity or absolute concentration |
| ¹³C Enrichment in L-Ribose | The percentage of the intracellular L-ribose pool that is labeled with ¹³C. | e.g., 95% |
| Detection of Labeled Metabolites | Presence and abundance of any downstream metabolites containing the ¹³C label. | e.g., L-Ribose-5-phosphate (if any) |
| Cell Viability | The percentage of viable cells after the labeling period. | e.g., >95% |
Experimental Protocols
This section provides detailed methodologies for performing an L-Ribose-¹³C labeling experiment in mammalian cell culture.
Protocol 1: Preparation of L-Ribose-¹³C Containing Cell Culture Medium
This protocol outlines the steps for preparing a complete cell culture medium supplemented with L-Ribose-¹³C. The key is to use a basal medium that does not contain D-ribose or D-glucose to avoid competition for uptake and to ensure that any observed effects are due to L-ribose.
Materials:
-
Basal medium lacking D-glucose and D-ribose (e.g., custom formulation of DMEM or RPMI-1640)
-
L-Ribose-¹³C (powder form)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100X)
-
L-glutamine or a stable substitute
-
Sterile, deionized water
-
Sterile syringe filters (0.22 µm)
-
Sterile conical tubes and storage bottles
Procedure:
-
Prepare L-Ribose-¹³C Stock Solution:
-
Calculate the amount of L-Ribose-¹³C powder needed to prepare a concentrated stock solution (e.g., 200 mM).
-
In a sterile biological safety cabinet, dissolve the L-Ribose-¹³C powder in sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare Complete L-Ribose-¹³C Medium:
-
Start with the desired volume of glucose-free and ribose-free basal medium.
-
Add the necessary volume of the L-Ribose-¹³C stock solution to achieve the desired final concentration (e.g., 5 mM, 10 mM, or 25 mM).
-
Supplement the medium with dFBS (typically 10%), Penicillin-Streptomycin (1X), and L-glutamine to the desired final concentrations.
-
Store the complete labeling medium at 4°C for up to two weeks.
-
Protocol 2: L-Ribose-¹³C Labeling of Mammalian Cells
This protocol describes the general procedure for culturing cells in the presence of L-Ribose-¹³C for metabolic analysis.
Materials:
-
Cells of interest
-
Complete standard cell culture medium
-
Complete L-Ribose-¹³C medium (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding:
-
Seed cells in their regular growth medium in the desired culture vessel format (e.g., 6-well plates, 10 cm dishes).
-
Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
-
Medium Exchange and Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled metabolites.
-
Aspirate the PBS.
-
Add the pre-warmed complete L-Ribose-¹³C medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., ranging from minutes to hours for uptake studies, or longer for metabolic fate analysis).
-
-
Sample Collection for Metabolite Analysis:
-
After the labeling period, rapidly quench metabolism to preserve the metabolic state of the cells.
-
Place the culture vessel on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of an ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Proceed with metabolite extraction and analysis.
-
Protocol 3: Metabolite Extraction and Analysis
This protocol provides a general method for extracting metabolites for analysis by mass spectrometry.
Materials:
-
Cell lysate in 80% methanol (from Protocol 2)
-
Centrifuge capable of reaching high speeds at 4°C
-
Sample vials for analysis
Procedure:
-
Metabolite Extraction:
-
Incubate the cell lysate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
-
Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).[4]
-
Monitor for the mass of unlabeled L-ribose and its ¹³C-labeled isotopologues to confirm uptake.
-
Search for potential downstream metabolites by calculating their expected masses with the incorporated ¹³C label.
-
The mass isotopologue distribution (MID) will provide information on the fractional abundance of each isotopologue.
-
Protocol 4: Cell Viability Assay
It is important to assess whether L-ribose is cytotoxic to the cells at the concentrations used for labeling.
Materials:
-
Cells treated with L-Ribose-¹³C for various durations
-
A commercial viability/cytotoxicity kit (e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit) or an MTT assay kit.
-
Fluorescence microscope or plate reader
Procedure:
-
Follow the manufacturer's instructions for the chosen viability assay.
-
Compare the viability of cells grown in L-Ribose-¹³C containing medium to control cells grown in standard medium.
-
A significant decrease in viability may indicate a cytotoxic effect of L-ribose.
Visualizations
Caption: General workflow for a stable isotope labeling experiment.
Caption: Contrasting metabolic fates of L-Ribose and D-Ribose.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - American Chemical Society [acs.digitellinc.com]
Application Note: L-Ribose-¹³C Metabolic Flux Analysis Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metabolic Flux Analysis (MFA) utilizing ¹³C-labeled substrates is a powerful technique for quantifying intracellular metabolic pathway activities.[1][2][3] This application note provides a detailed protocol for conducting ¹³C-MFA using L-Ribose as a tracer, with analysis performed by Gas Chromatography-Mass Spectrometry (GC-MS). L-Ribose is a rare sugar and a crucial precursor for the synthesis of L-nucleoside analogues, which are significant in antiviral drug development.[4][5] By tracing the incorporation of ¹³C from labeled L-Ribose into downstream metabolites, researchers can elucidate the metabolic fate of L-Ribose and quantify the flux through relevant biosynthetic pathways. This methodology is essential for metabolic engineering, understanding drug metabolism, and optimizing the production of L-nucleoside-based therapeutics.
Principle of the Method
The core of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize the ¹³C-labeled substrate (in this case, L-Ribose), the ¹³C atoms are incorporated into various downstream metabolites. The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), are measured using a mass spectrometer. GC-MS is particularly well-suited for analyzing the labeling patterns of central carbon metabolites after chemical derivatization to increase their volatility. By analyzing the MIDs of key metabolites and applying computational modeling, the rates (fluxes) of the metabolic reactions that produced them can be quantified.
L-Ribose Metabolic Pathway
L-Ribose is not a common component of central carbon metabolism. It can be produced biologically from L-arabinose via an L-ribulose intermediate, a pathway that can be engineered into production strains like Candida tropicalis. Once formed or supplied externally, L-Ribose can be phosphorylated to L-Ribose-5-Phosphate and potentially enter pathways analogous to the pentose phosphate pathway or be utilized for the synthesis of L-nucleosides. The diagram below illustrates a potential metabolic route for exogenously supplied ¹³C-L-Ribose.
Caption: Hypothetical metabolic pathway for ¹³C-L-Ribose utilization.
Experimental Workflow
A typical ¹³C-MFA experiment follows a structured workflow from cell culture to data analysis. Each step is critical for acquiring high-quality, reproducible data. The overall process involves culturing cells with the ¹³C tracer, rapidly stopping metabolic activity, extracting metabolites, preparing samples for GC-MS analysis, and finally, computational flux estimation.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
-
Culture Cells: Culture the microbial or mammalian cells of interest under defined conditions (e.g., minimal medium) to achieve a metabolic steady state.
-
Prepare Labeling Medium: Prepare an identical medium where the primary carbon source is replaced with uniformly labeled [U-¹³C₅] L-Ribose.
-
Initiate Labeling: Once cells reach the desired growth phase (typically mid-exponential), switch them to the ¹³C-labeling medium. This can be done by centrifuging the cells and resuspending them in the new medium.
-
Incubate: Continue the incubation under the same conditions. The duration should be long enough to achieve isotopic steady state in the metabolites of interest. For central carbon metabolites, this is often achieved within several cell doubling times.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels after sampling.
-
Quenching: Quickly harvest the cell culture and quench metabolism by mixing with a cold solution, such as 60% methanol buffered with HEPES at -40°C.
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.
-
Extraction: Extract the intracellular metabolites from the cell pellet using a suitable solvent, such as a cold methanol/water or chloroform/methanol/water mixture. Vortex thoroughly and incubate on ice.
-
Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collection: Collect the supernatant containing the metabolites and completely dry it using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.
Sample Derivatization for GC-MS
Sugars like ribose are polar and non-volatile, requiring chemical derivatization to make them amenable to GC-MS analysis. A common two-step method involves oximation followed by silylation.
-
Oximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried metabolite extract.
-
Vortex vigorously and incubate at 37°C for 90 minutes to convert the carbonyl groups into methyloximes.
-
-
Silylation:
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, to the sample.
-
Vortex and incubate at 70°C for 30-60 minutes. This step replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group, increasing volatility.
-
GC-MS Analysis
The derivatized samples are then analyzed by GC-MS to separate the metabolites and determine their mass isotopomer distributions.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Separation & Detection: Use an appropriate GC column and temperature program to separate the derivatized metabolites. The mass spectrometer is typically operated in either SCAN mode to identify metabolites or Selected Ion Monitoring (SIM) mode for improved sensitivity and accurate quantification of labeling patterns.
Data Presentation and Analysis
GC-MS Instrument Parameters
The following table provides a typical set of parameters for the GC-MS analysis of derivatized sugars.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C (2 min), ramp 10°C/min to 280°C, hold 10 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | SCAN (m/z 50-600) or SIM |
Example Quantitative Data
After GC-MS analysis, the raw data is processed to obtain the mass isotopomer distribution (MID) for each metabolite fragment. The MID is a vector representing the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
Table 2: Hypothetical MID for a Downstream Metabolite Fragment (Example: A 3-carbon fragment derived from L-Ribose metabolism)
| Mass Isotopomer | Fractional Abundance (%) |
| M+0 (all ¹²C) | 5.2 |
| M+1 (one ¹³C) | 15.8 |
| M+2 (two ¹³C) | 35.5 |
| M+3 (three ¹³C) | 43.5 |
Note: Data must be corrected for the natural abundance of ¹³C and other heavy isotopes.
Data Interpretation and Flux Calculation
The corrected MIDs are used as input for computational software (e.g., INCA, OpenMebius) to estimate intracellular fluxes. The software uses a metabolic network model and atom transition maps to simulate the expected MIDs for a given set of fluxes. It then iteratively adjusts the flux values until the simulated MIDs provide the best possible fit to the experimentally measured data.
Caption: Logical flow of computational flux estimation.
Applications in Drug Development
-
Antiviral Research: L-nucleosides are a class of potent antiviral agents. Understanding the metabolic pathways that lead to their synthesis from L-Ribose is critical for optimizing their production in engineered microorganisms or understanding their activation in human cells.
-
Metabolic Engineering: By identifying bottlenecks or competing pathways, ¹³C-MFA can guide genetic engineering strategies to enhance the yield of L-nucleoside precursors.
-
Pharmacokinetics: Tracing the metabolism of an L-Ribose-containing drug can reveal its metabolic fate, identify active metabolites, and uncover potential off-target effects.
References
- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy in L-Ribose-13C Isotopomer Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of L-Ribose-13C isotopomers. This technique is crucial for understanding the metabolic fate of L-Ribose, a key component in various biological processes and a building block for antiviral drugs. The detailed protocols and data presentation will aid researchers in metabolic flux analysis (MFA) and related fields.
Introduction
L-Ribose is a rare monosaccharide that plays a significant role in the synthesis of L-nucleoside analogs, which are potent antiviral agents. Understanding the metabolic pathways involving L-Ribose is essential for optimizing the production of these pharmaceuticals and for elucidating its role in cellular metabolism. 13C NMR spectroscopy is a powerful, non-destructive technique that allows for the precise determination of the distribution of 13C isotopes within a molecule. By introducing 13C-labeled L-Ribose into a biological system, researchers can trace the carbon backbone of the sugar as it is metabolized, providing invaluable insights into metabolic fluxes and pathway utilization.
Data Presentation
The following tables summarize key quantitative data relevant to this compound isotopomer analysis. Table 1 provides the characteristic 13C NMR chemical shifts for the different anomers of L-Ribose. Table 2 presents a representative dataset of 13C isotopomer distribution in L-Ribose following administration of a hypothetical 13C-labeled precursor, illustrating the type of data obtained from such experiments. Table 3 shows the equilibrium ratios of enzymatic conversion of L-arabinose to L-ribose, which is a common production method.
Table 1: 13C NMR Chemical Shifts of L-Ribose Anomers in D2O
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 95.0 | 95.3 | 97.8 | 102.4 |
| C2 | 71.5 | 72.5 | 72.4 | 76.7 |
| C3 | 70.7 | 70.4 | 71.5 | 71.9 |
| C4 | 68.8 | 68.7 | 84.5 | 84.0 |
| C5 | 64.5 | 64.5 | 62.9 | 64.0 |
Note: As enantiomers, L-Ribose and D-Ribose have identical chemical shifts in an achiral solvent.
Table 2: Representative 13C Isotopomer Distribution in L-Ribose
This table illustrates a hypothetical isotopomer distribution in L-Ribose extracted from a cell culture fed with a 13C-labeled precursor that enters the pentose phosphate pathway. The data reflects the relative abundance of different isotopomers.
| Isotopomer | Molar Fraction (%) |
| Unlabeled (M+0) | 15 |
| Single Labeled (M+1) | 35 |
| Double Labeled (M+2) | 30 |
| Triple Labeled (M+3) | 15 |
| Quadruple Labeled (M+4) | 4 |
| Quintuple Labeled (M+5) | 1 |
Table 3: Equilibrium Ratios for the Enzymatic Conversion of L-Arabinose to L-Ribose [1]
| Species | Equilibrium Ratio (%) |
| L-Arabinose | 71 |
| L-Ribulose | 6 |
| L-Ribose | 23 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context and experimental procedures for this compound isotopomer analysis.
Metabolic pathway of L-Ribose.
Experimental workflow for NMR analysis.
Experimental Protocols
Sample Preparation for this compound Isotopomer Analysis
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Introduce 13C-labeled L-Ribose at a known concentration. The choice of labeling pattern (e.g., [1-13C]L-Ribose, [U-13C]L-Ribose) will depend on the specific metabolic pathways being investigated.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, for example, by adding cold methanol or perchloric acid.
-
Lyse the cells to release intracellular metabolites.
-
Separate the soluble metabolites from the cell debris by centrifugation.
-
-
Purification and Lyophilization:
-
The crude extract can be further purified using techniques like solid-phase extraction or ion-exchange chromatography to remove interfering compounds.
-
Lyophilize the purified extract to a dry powder.
-
-
NMR Sample Preparation:
-
Dissolve the lyophilized powder in a known volume of deuterium oxide (D2O).
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
-
1D 13C NMR:
-
Acquire a proton-decoupled 1D 13C NMR spectrum to identify the carbon signals of L-Ribose and its metabolites.
-
Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Employ a sufficiently long relaxation delay (5 times the longest T1 relaxation time) to ensure full relaxation of all carbon nuclei.
-
-
2D NMR Experiments:
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in signal assignment.
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is useful for confirming assignments and identifying metabolites.
-
1H-1H TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system, which can help in assigning all the proton resonances of L-Ribose.
-
Data Processing and Analysis
-
Spectral Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phasing, and baseline correction of the NMR spectra.
-
-
Signal Assignment:
-
Assign the resonances in the 1D and 2D NMR spectra to the corresponding carbon and proton nuclei of L-Ribose and its metabolites based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
-
Isotopomer Quantification:
-
Integrate the peak areas of the different isotopomer signals in the 1D 13C spectrum.
-
The relative abundance of each isotopomer can be calculated from the corresponding peak integrals.
-
For complex spectra with overlapping signals, deconvolution algorithms may be necessary.
-
-
Metabolic Flux Analysis (MFA):
-
The obtained isotopomer distribution data can be used as input for MFA software to calculate the relative fluxes through different metabolic pathways.
-
Challenges and Considerations
-
Sensitivity: The low natural abundance and smaller gyromagnetic ratio of 13C result in lower sensitivity compared to 1H NMR. Using 13C-enriched substrates and high-field NMR spectrometers with cryoprobes can mitigate this issue.
-
Signal Overlap: The NMR spectra of biological samples can be crowded, leading to overlapping signals. 2D NMR techniques are essential for resolving these overlaps and making unambiguous assignments.
-
Anomeric Mixture: L-Ribose exists as a mixture of α and β anomers in both pyranose and furanose forms in solution, which can complicate the spectra. Careful assignment of all anomeric signals is crucial.
-
Quantitative Accuracy: To obtain accurate quantitative data, it is important to suppress the NOE and ensure complete relaxation of all nuclei by using appropriate pulse sequences and long relaxation delays.
By following these application notes and protocols, researchers can effectively employ NMR spectroscopy for the detailed analysis of this compound isotopomers, leading to a deeper understanding of its metabolic roles and facilitating the development of novel therapeutics.
References
Application Notes and Protocols for Quantifying L-Ribose-¹³C Incorporation into RNA and DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with subsequent analysis by mass spectrometry is a powerful technique to trace the metabolic fate of molecules and quantify their incorporation into macromolecules. D-ribose, a fundamental component of nucleotides, is synthesized endogenously via the pentose phosphate pathway (PPP) and can also be salvaged from exogenous sources. Its incorporation into RNA and DNA is a key indicator of de novo nucleotide synthesis.
L-ribose is the non-natural enantiomer of D-ribose. While L-nucleoside analogs are utilized as antiviral and anticancer therapeutics due to their ability to be incorporated by polymerases and subsequently terminate chain elongation, the metabolic fate of free L-ribose in mammalian cells is not well characterized. Specifically, it is not established that L-ribose can be phosphorylated by cellular kinases and subsequently enter the nucleotide synthesis pathways to be incorporated into RNA and DNA. One study on E. coli ribokinase found that L-ribose is not a substrate for this enzyme, suggesting that the initial step of phosphorylation may not occur.[1]
These application notes provide a comprehensive framework and detailed protocols for investigating the potential incorporation of ¹³C-labeled L-ribose into cellular RNA and DNA. The methodologies described are designed to test the hypothesis of L-ribose utilization and provide a robust workflow for its quantification.
Data Presentation: Hypothetical Quantitative Data
The following tables represent hypothetical data to illustrate how results from an L-Ribose-¹³C labeling experiment would be presented. These tables are for demonstrative purposes only and do not represent actual experimental results.
Table 1: Hypothetical ¹³C-Enrichment in Ribose from RNA and DNA after Incubation with L-Ribose-¹³C₅
| Sample | Time Point (hours) | Analyte | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | Total ¹³C Enrichment (Atom %) |
| Untreated Control | 24 | RNA-Ribose | 5.5 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| Untreated Control | 24 | DNA-Deoxyribose | 5.5 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | 6 | RNA-Ribose | 5.6 | 0.1 | <0.01 | <0.01 | <0.01 | 1.12 |
| L-Ribose-¹³C₅ | 6 | DNA-Deoxyribose | 5.5 | 0.1 | <0.01 | <0.01 | <0.01 | 1.10 |
| L-Ribose-¹³C₅ | 24 | RNA-Ribose | 5.8 | 0.2 | 0.01 | <0.01 | <0.01 | 1.18 |
| L-Ribose-¹³C₅ | 24 | DNA-Deoxyribose | 5.6 | 0.1 | <0.01 | <0.01 | <0.01 | 1.12 |
| L-Ribose-¹³C₅ | 48 | RNA-Ribose | 6.0 | 0.3 | 0.02 | <0.01 | <0.01 | 1.25 |
| L-Ribose-¹³C₅ | 48 | DNA-Deoxyribose | 5.7 | 0.1 | <0.01 | <0.01 | <0.01 | 1.15 |
| D-Ribose-¹³C₅ (Positive Control) | 24 | RNA-Ribose | 25.2 | 18.5 | 12.1 | 7.9 | 5.2 | 15.8 |
| D-Ribose-¹³C₅ (Positive Control) | 24 | DNA-Deoxyribose | 15.8 | 9.7 | 5.1 | 2.3 | 1.1 | 8.2 |
M+n represents the mass isotopologue with 'n' ¹³C atoms. Percentages are relative to the sum of all isotopologues for that analyte.
Table 2: Hypothetical ¹³C-Enrichment in Nucleobases from RNA and DNA after 24-hour Incubation with L-Ribose-¹³C₅
| Sample | Nucleic Acid | Nucleobase | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | Total ¹³C Enrichment (Atom %) |
| L-Ribose-¹³C₅ | RNA | Adenine | 4.4 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | RNA | Guanine | 4.4 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | RNA | Cytosine | 3.3 | <0.1 | <0.01 | <0.01 | - | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | RNA | Uracil | 3.3 | <0.1 | <0.01 | <0.01 | - | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | DNA | Adenine | 4.4 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | DNA | Guanine | 4.4 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | DNA | Cytosine | 3.3 | <0.1 | <0.01 | <0.01 | - | ~1.1 (Natural Abundance) |
| L-Ribose-¹³C₅ | DNA | Thymine | 4.4 | 0.1 | <0.01 | <0.01 | <0.01 | ~1.1 (Natural Abundance) |
| D-Ribose-¹³C₅ (Positive Control) | RNA | Adenine | 12.1 | 6.2 | 3.1 | 1.5 | 0.8 | 6.5 |
| D-Ribose-¹³C₅ (Positive Control) | DNA | Adenine | 8.9 | 3.5 | 1.2 | 0.4 | 0.1 | 3.9 |
Enrichment in nucleobases would indicate that the ¹³C-labeled ribose has been catabolized and its carbons re-incorporated through other pathways.
Experimental Protocols
Protocol 1: Cell Culture and L-Ribose-¹³C Labeling
-
Cell Seeding: Plate mammalian cells of interest (e.g., HeLa, HEK293T) in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Culture Conditions: Culture cells in standard growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM with a physiological concentration of glucose (e.g., 5 mM) and the desired concentration of L-Ribose-¹³C₅ (e.g., 1 mM). A parallel set of wells should be prepared with D-Ribose-¹³C₅ as a positive control, and another set with unlabeled L-Ribose as a negative control.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the respective wells.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Harvesting:
-
At each time point, place the culture plate on ice to halt metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until nucleic acid extraction.
-
Protocol 2: Nucleic Acid Extraction and Hydrolysis
-
Nucleic Acid Extraction:
-
From the cell pellet, co-extract total RNA and DNA using a commercially available kit (e.g., AllPrep DNA/RNA Mini Kit, Qiagen) following the manufacturer's instructions. This minimizes variability between RNA and DNA preparations from the same sample.
-
Quantify the extracted RNA and DNA using a spectrophotometer (e.g., NanoDrop) and assess purity (A260/A280 and A260/A230 ratios).
-
-
Enzymatic Hydrolysis to Nucleosides:
-
In a sterile microcentrifuge tube, combine 5-10 µg of purified RNA or DNA with a nuclease cocktail. A typical cocktail includes Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase to ensure complete digestion to individual nucleosides.
-
Reaction Mix (example for 5 µg nucleic acid):
-
Nucleic Acid: 5 µg in 10 µL nuclease-free water
-
Nuclease P1 (1 U/µL): 1 µL
-
500 mM Sodium Acetate (pH 5.3): 2 µL
-
100 mM Zinc Sulfate: 1 µL
-
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of Shrimp Alkaline Phosphatase (1 U/µL) and 2 µL of the corresponding 10x buffer.
-
Incubate at 37°C for an additional 1 hour.
-
Terminate the reaction by adding an equal volume of acetonitrile and centrifuge at high speed to pellet the enzymes.
-
Transfer the supernatant containing the nucleosides for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis for ¹³C-Incorporation
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex QTRAP) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column suitable for polar analytes (e.g., Waters Acquity UPLC HSS T3).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the nucleosides (e.g., 0-5% B over 5 minutes, then ramp to 95% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Full scan mode to identify all mass isotopologues (M+0 to M+5 for ribose/deoxyribose).
-
Mass Resolution: >70,000 to resolve isotopic peaks.
-
Data Acquisition: Acquire data for the expected m/z values of the protonated nucleosides and their ¹³C-labeled counterparts.
-
-
Data Analysis:
-
Extract ion chromatograms for each isotopologue of the target nucleosides (adenosine, guanosine, cytidine, uridine, and deoxyadenosine, deoxyguanosine, deoxycytidine, thymidine).
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of ¹³C using established algorithms.
-
Calculate the atom percent enrichment (APE) for each nucleoside to quantify the incorporation of ¹³C from L-Ribose-¹³C₅.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for quantifying L-Ribose-¹³C incorporation.
Caption: Established D-Ribose and hypothetical L-Ribose metabolic pathways.
References
Application Notes and Protocols for L-Ribose-13C Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for conducting metabolic tracer experiments using L-Ribose labeled with Carbon-13 (L-Ribose-13C). This document outlines the primary applications of this compound as both a negative control in mammalian systems and as a specific metabolic tracer in certain microbial contexts. Detailed experimental protocols, data presentation guidelines, and visualizations of workflows and metabolic pathways are included to facilitate the design and execution of rigorous and informative studies.
Introduction
L-Ribose is a rare, synthetic monosaccharide and an enantiomer of the naturally occurring D-Ribose. Unlike D-Ribose, which is a fundamental component of nucleic acids and a key intermediate in the pentose phosphate pathway, L-Ribose is not typically metabolized by most organisms, particularly mammalian cells. This unique characteristic makes this compound an invaluable tool in metabolic research.
The primary applications of this compound tracer experiments are twofold:
-
Negative Control in Mammalian Metabolism: In studies involving mammalian cells, this compound serves as an excellent negative control to distinguish specific, transporter-mediated uptake and metabolic transformation of sugars from non-specific uptake or experimental artifacts. When used in parallel with a metabolizable 13C-labeled substrate like D-Glucose, it provides a clear baseline, ensuring that the observed labeling of downstream metabolites originates from the specific pathway under investigation.
-
Tracer in Microbial Metabolism: Certain prokaryotes and genetically engineered microorganisms possess enzymes, such as L-ribose isomerase, that can catalyze the conversion of L-Ribose to L-ribulose. In these specific biological systems, this compound can be used as a tracer to investigate the activity of this pathway and the subsequent fate of the carbon backbone.
This guide provides detailed protocols for both of these key applications.
Section 1: this compound as a Negative Control in Mammalian Cell Culture
This section details the use of this compound to validate the specificity of metabolic labeling in mammalian cells.
Experimental Objective
To confirm that the incorporation of 13C into downstream metabolites is a direct result of the metabolism of a specific 13C-labeled substrate (e.g., D-Glucose-13C) and not due to non-specific uptake or contamination.
Experimental Workflow
Caption: Workflow for a metabolic tracer experiment using this compound as a negative control.
Experimental Protocol
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C]-D-Glucose
-
[U-13C]-L-Ribose
-
Unlabeled D-Glucose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (v/v in water), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture cells in complete medium overnight to allow for attachment and recovery.
-
-
Tracer Incubation:
-
On the day of the experiment, aspirate the complete medium.
-
Wash the cells once with glucose-free medium.
-
Add the appropriate tracer-containing medium to each well:
-
Positive Control: Glucose-free medium supplemented with [U-13C]-D-Glucose (e.g., 10 mM) and dFBS.
-
Negative Control: Glucose-free medium supplemented with [U-13C]-L-Ribose (at the same concentration as the positive control) and dFBS.
-
Unlabeled Control: Glucose-free medium supplemented with unlabeled D-Glucose (at the same concentration as the positive control) and dFBS.
-
-
Incubate the cells for a duration appropriate for the metabolic pathways of interest (e.g., for glycolysis, 30 minutes to a few hours; for the TCA cycle, several hours).
-
-
Metabolite Extraction:
-
Quickly aspirate the medium from the wells.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cells (e.g., 1 mL for a 6-well plate).
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be presented as the isotopologue distribution for key metabolites. This allows for a direct comparison between the control and experimental groups.
Table 1: Expected Isotopologue Distribution in a Negative Control Experiment
| Metabolite | Treatment Group | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+n (%) |
| Pyruvate | Unlabeled D-Glucose | >99 | <1 | <1 | <1 | <1 |
| [U-13C]-D-Glucose | Low | Low | Low | High | ... | |
| [U-13C]-L-Ribose | >99 | <1 | <1 | <1 | <1 | |
| Lactate | Unlabeled D-Glucose | >99 | <1 | <1 | <1 | <1 |
| [U-13C]-D-Glucose | Low | Low | Low | High | ... | |
| [U-13C]-L-Ribose | >99 | <1 | <1 | <1 | <1 | |
| Citrate | Unlabeled D-Glucose | >99 | <1 | <1 | <1 | <1 |
| [U-13C]-D-Glucose | Low | Low | High | ... | ... | |
| [U-13C]-L-Ribose | >99 | <1 | <1 | <1 | <1 |
M+n represents the mass isotopologue with 'n' 13C atoms.
Expected Outcome
In the positive control group ([U-13C]-D-Glucose), significant enrichment of 13C will be observed in downstream metabolites of glycolysis and the TCA cycle (e.g., M+3 pyruvate, M+3 lactate, M+2 citrate). In contrast, the negative control group ([U-13C]-L-Ribose) should show no significant 13C enrichment in these metabolites, with their isotopologue distribution being similar to the unlabeled control. This result confirms that the observed labeling is due to the specific metabolism of D-Glucose.
Section 2: this compound as a Metabolic Tracer in Microbial Systems
This section is intended for researchers working with microorganisms that are known or engineered to metabolize L-Ribose.
Experimental Objective
To trace the metabolic fate of this compound in a microbial system capable of its utilization, primarily through the action of L-ribose isomerase.
L-Ribose Metabolic Pathway in Microbes
Unlocking Microbial Metabolic Secrets: Application of L-Ribose-13C in Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-LR13C-001
Introduction
Stable isotope labeling has become an indispensable tool for elucidating the intricate network of metabolic pathways within microorganisms. The use of carbon-13 (¹³C) labeled substrates allows for the precise tracing of carbon atoms as they are assimilated and transformed through various biochemical reactions. While ¹³C-glucose is a commonly used tracer for central carbon metabolism, the application of other labeled sugars, such as L-Ribose-¹³C, offers a unique lens to investigate specific pathways, particularly those involved in pentose metabolism and the synthesis of valuable biomolecules.
L-Ribose is a rare sugar that serves as a critical precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer drugs.[1][2][3] Understanding how microorganisms metabolize L-ribose is therefore of significant interest for the biotechnological production of these pharmaceutical ingredients. By employing L-Ribose-¹³C, researchers can map the flow of carbon from this pentose sugar into central metabolic pathways, identify potential bottlenecks in production strains, and engineer more efficient microbial cell factories.
This document provides detailed application notes and protocols for utilizing L-Ribose-¹³C to study microbial metabolic pathways, with a focus on its relevance to drug development and biotechnology.
Principle
The core principle behind using L-Ribose-¹³C is to introduce a carbon source with a known isotopic enrichment into a microbial culture. As the microorganisms consume and metabolize the L-Ribose-¹³C, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and quantify the relative flux through different routes.[4]
In many bacteria, L-ribose metabolism is linked to the L-arabinose utilization pathway. L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to L-ribulose-5-phosphate. An epimerase subsequently converts L-ribulose-5-phosphate to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP).[5] By tracing the labeled carbons from L-Ribose-¹³C, researchers can gain insights into the activity of these enzymes and the connection to central carbon metabolism.
Applications
-
Metabolic Engineering for Drug Precursor Synthesis: The primary application of L-Ribose-¹³C is in the optimization of microbial strains for the production of L-ribose and its derivatives, which are precursors for antiviral drugs like Clevudine and Levovirin. By identifying flux-limiting steps, researchers can genetically modify strains to enhance product yield.
-
Elucidation of Novel Metabolic Pathways: In less-characterized microorganisms, L-Ribose-¹³C can be used to discover and map novel pathways for pentose catabolism.
-
Metabolic Flux Analysis (MFA): Quantitative MFA using L-Ribose-¹³C can provide a detailed understanding of the distribution of carbon throughout the metabolic network, revealing the interplay between different pathways under various growth conditions.
-
Target Identification for Antimicrobial Drug Development: By studying the essentiality of L-ribose metabolic pathways in pathogenic microbes, new targets for antimicrobial drugs can be identified.
Data Presentation
Quantitative data from L-Ribose-¹³C tracing experiments are crucial for interpreting metabolic fluxes. The following tables provide examples of how such data can be presented.
Table 1: Enzymatic Production of L-Ribose from L-Arabinose. This table summarizes the yields of L-ribose from L-arabinose using different enzymatic approaches, providing a baseline for production efficiency.
| Enzyme System | Substrate Concentration (g/L) | Product Concentration (g/L) | Conversion Yield (%) | Volumetric Productivity (g/L/h) | Reference |
| L-arabinose isomerase and D-lyxose isomerase co-expression in E. coli | 100 | 20.9 | 20.9 | Not Reported | |
| L-arabinose isomerase and D-lyxose isomerase co-expression in E. coli | 300 | 39.7 | 13.2 | Not Reported | |
| L-arabinose isomerase and D-lyxose isomerase co-expression in E. coli | 500 | 50.3 | 10.0 | Not Reported | |
| Purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans | 500 | 118 | 23.6 | 39.3 |
Table 2: Illustrative Mass Isotopomer Distribution (MID) in Key Metabolites from a ¹³C-Pentose Tracing Experiment. This table presents hypothetical MIDs for key metabolites in E. coli fed with uniformly labeled ¹³C₅-L-Ribose. The data is modeled based on expected entry into the pentose phosphate pathway and is similar to what is observed in ¹³C-xylose feeding experiments. The notation 'm+x' refers to the mass isotopomer with 'x' ¹³C atoms.
| Metabolite | m+0 (%) | m+1 (%) | m+2 (%) | m+3 (%) | m+4 (%) | m+5 (%) | m+6 (%) |
| Ribose-5-phosphate | 5 | 5 | 10 | 15 | 25 | 40 | - |
| Fructose-6-phosphate | 15 | 10 | 20 | 25 | 15 | 10 | 5 |
| Glyceraldehyde-3-phosphate | 30 | 40 | 20 | 10 | - | - | - |
| Sedoheptulose-7-phosphate | 10 | 10 | 15 | 20 | 20 | 15 | 10 |
| Pyruvate | 50 | 30 | 15 | 5 | - | - | - |
| Alanine | 55 | 30 | 12 | 3 | - | - | - |
| Valine | 60 | 25 | 10 | 5 | 0 | 0 | - |
| Serine | 45 | 35 | 15 | 5 | - | - | - |
Experimental Protocols
Protocol 1: ¹³C-Labeling of Microbial Cultures with L-Ribose-¹³C
This protocol describes the general procedure for growing microbial cultures in the presence of L-Ribose-¹³C to achieve isotopic steady-state labeling.
Materials:
-
Microorganism of interest (e.g., Escherichia coli)
-
Defined minimal medium appropriate for the microorganism
-
L-Ribose-¹³C (uniformly labeled, U-¹³C₅, or specifically labeled)
-
Unlabeled L-Ribose
-
Shake flasks or bioreactor
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare a defined minimal medium with all necessary nutrients except the carbon source.
-
Prepare two versions of the carbon source stock solution: one with unlabeled L-Ribose and one with the desired concentration of L-Ribose-¹³C. A common starting point is a medium containing 2 g/L of L-Ribose, with a specific ratio of labeled to unlabeled substrate (e.g., 100% L-Ribose-¹³C or a mixture).
-
Inoculate a pre-culture in the minimal medium containing unlabeled L-Ribose and grow to mid-exponential phase.
-
Inoculate the main cultures in the ¹³C-labeled medium with the pre-culture to an initial OD₆₀₀ of ~0.05.
-
Incubate the cultures under optimal growth conditions (e.g., 37°C, 200 rpm for E. coli).
-
Monitor cell growth by measuring the OD₆₀₀ periodically.
-
Harvest the cells during the mid-exponential growth phase (typically after 5-7 doublings to ensure isotopic steady state) for metabolite extraction.
Protocol 2: Quenching and Metabolite Extraction
Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the intracellular metabolite pool.
Materials:
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Centrifuge capable of low-temperature operation
-
Liquid nitrogen
-
Lyophilizer or speed-vac
Procedure:
-
Quickly withdraw a defined volume of cell culture (e.g., 10 mL).
-
Immediately plunge the culture into 4 volumes of quenching solution (40 mL of -40°C 60% methanol).
-
Centrifuge the quenched cell suspension at -20°C for 5 minutes at 5,000 x g.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of pre-chilled 80% methanol.
-
Immediately freeze the cell suspension in liquid nitrogen.
-
Thaw the samples on ice and subject them to three freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge at 4°C for 10 minutes at 15,000 x g to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or speed-vac.
-
Store the dried extracts at -80°C until analysis.
Protocol 3: Analysis of ¹³C-Labeled Metabolites by GC-MS
This protocol is adapted for the analysis of polar metabolites after derivatization.
Materials:
-
Dried metabolite extract
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS instrument with an appropriate column (e.g., DB-5ms)
Procedure:
-
Resuspend the dried metabolite extract in 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a GC-MS vial.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Analyze the data to identify metabolites and determine their mass isotopomer distributions by correcting for the natural abundance of isotopes.
Protocol 4: Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy
NMR provides positional information about the ¹³C labels.
Materials:
-
Dried metabolite extract
-
D₂O with an internal standard (e.g., DSS)
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Procedure:
-
Resuspend the dried metabolite extract in 600 µL of D₂O containing a known concentration of an internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. 2D HSQC and HMBC experiments are particularly useful for assigning resonances and determining labeling patterns.
-
Process and analyze the spectra to identify labeled metabolites and quantify the isotopic enrichment at specific carbon positions.
Mandatory Visualization
Caption: Proposed metabolic pathway for L-Ribose-¹³C utilization in bacteria.
Caption: General experimental workflow for L-Ribose-¹³C metabolic tracing.
References
- 1. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo L-Ribose-13C Labeling in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ribose is the non-natural enantiomer of the ubiquitous D-Ribose, a central component of RNA and cellular energy metabolism. Unlike D-Ribose, L-Ribose is not known to be metabolized by mammalian cells, making it an intriguing candidate for specific in vivo applications.[1][2] The use of stable isotope-labeled L-Ribose, specifically L-Ribose-13C, in animal models opens avenues to investigate its absorption, distribution, clearance, and potential for unknown metabolic fates or non-enzymatic interactions. These studies are crucial for understanding the biological impact of this rare sugar and for its potential development as a therapeutic agent or a diagnostic tool.
This document provides detailed application notes and hypothetical protocols for conducting in vivo this compound labeling studies in animal models. The protocols are based on established methodologies for stable isotope tracing with other molecules, such as 13C-glucose, and adapted for the unique properties of L-Ribose.[3][4]
Principle of this compound Tracing
The core principle of in vivo this compound tracing is the administration of L-Ribose enriched with the stable isotope carbon-13 (¹³C) to an animal model. The ¹³C label allows for the differentiation of the administered L-Ribose and its potential derivatives from the naturally abundant ¹²C-containing molecules in the body. By using analytical techniques such as mass spectrometry, researchers can track the journey of this compound through various tissues and biofluids. This enables the qualitative and quantitative assessment of its pharmacokinetic and pharmacodynamic properties.
Applications
-
Pharmacokinetic and Biodistribution Studies: Tracing this compound allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) profile. This data is fundamental for any therapeutic or diagnostic application.
-
Investigation of Novel Metabolic Pathways: While L-Ribose is considered metabolically inert in mammals, in vivo tracing can definitively probe for any previously undiscovered, low-level metabolic conversions.
-
Glycation Studies: D-Ribose is a known potent glycating agent. This compound can be used to investigate the extent to which L-Ribose participates in non-enzymatic glycation of proteins and other macromolecules in vivo.[5]
-
Evaluation of L-Ribose as a Drug Delivery Vehicle: The metabolic stability of L-Ribose makes it a potential candidate for conjugation with therapeutic compounds to modify their pharmacokinetic properties. This compound tracing can be employed to validate the in vivo behavior of such conjugates.
Experimental Design Considerations
Several factors must be considered when designing an in vivo this compound labeling study to ensure robust and reproducible results:
-
Animal Model: The choice of animal model (e.g., mouse, rat) will depend on the specific research question. Factors such as genetic background, age, and sex should be controlled.
-
Tracer Dose: The dose of this compound should be sufficient to achieve detectable enrichment in tissues and biofluids without inducing toxicity. Based on D-Ribose toxicity studies, a range of doses can be tested.
-
Route of Administration: The administration route (e.g., oral gavage, intravenous injection, intraperitoneal injection) will influence the absorption and distribution of the tracer.
-
Labeling Duration: The time between tracer administration and sample collection is critical for capturing the desired metabolic information. Time-course experiments are recommended to understand the dynamics of this compound distribution and clearance.
-
Fasting: A period of fasting before tracer administration can reduce the background of endogenous metabolites and enhance the signal from the tracer.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include animals receiving a vehicle control and animals receiving unlabeled L-Ribose.
Protocol 1: Pharmacokinetic Analysis of this compound in Mice via Oral Gavage
This protocol details the oral administration of this compound to mice to determine its absorption and plasma clearance kinetics.
Materials:
-
Uniformly labeled this compound (U-¹³C₅-L-Ribose)
-
Sterile saline solution (0.9% NaCl)
-
8-10 week old C57BL/6 mice
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Liquid nitrogen
-
-80°C freezer
-
Metabolite extraction buffers
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours prior to this compound administration, with free access to water.
-
Tracer Preparation: Prepare a solution of U-¹³C₅-L-Ribose in sterile saline at a concentration of 100 mg/mL.
-
Tracer Administration: Administer the U-¹³C₅-L-Ribose solution to the mice via oral gavage at a dose of 2 g/kg body weight. A control group should receive an equivalent volume of sterile saline.
-
Blood Collection: Collect blood samples (~50 µL) via tail vein or submandibular bleeding at the following time points post-gavage: 0, 15, 30, 60, 120, and 240 minutes.
-
Plasma Separation: Immediately place the blood samples in EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Snap-freeze the plasma samples in liquid nitrogen and store at -80°C until analysis.
-
Metabolite Extraction: Extract metabolites from the plasma samples using a cold solvent extraction method (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS system to quantify the concentration of U-¹³C₅-L-Ribose over time.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Protocol 2: Tissue Biodistribution of this compound in Rats via Intravenous Injection
This protocol describes the intravenous administration of this compound to rats to assess its distribution in various tissues.
Materials:
-
Uniformly labeled this compound (U-¹³C₅-L-Ribose)
-
Sterile saline solution (0.9% NaCl)
-
10-12 week old Sprague-Dawley rats
-
Intravenous injection equipment (e.g., tail vein catheter)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
-80°C freezer
-
Homogenizer
-
Metabolite extraction buffers
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week.
-
Fasting: Fast the rats for 12 hours prior to tracer administration, with free access to water.
-
Tracer Preparation: Prepare a sterile solution of U-¹³C₅-L-Ribose in saline at a concentration of 50 mg/mL.
-
Tracer Administration: Administer the U-¹³C₅-L-Ribose solution via tail vein injection at a dose of 500 mg/kg body weight. A control group should receive a saline injection.
-
Tissue Collection: At predetermined time points (e.g., 30, 60, and 180 minutes) post-injection, euthanize the rats using an approved method.
-
Dissection: Immediately dissect and collect key tissues such as the liver, kidney, brain, heart, skeletal muscle, and adipose tissue.
-
Sample Preparation: Rinse the tissues in cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Tissue Homogenization and Extraction: Homogenize the frozen tissues in a cold extraction buffer and perform metabolite extraction.
-
Mass Spectrometry Analysis: Analyze the tissue extracts by GC-MS or LC-MS/MS to determine the enrichment of U-¹³C₅-L-Ribose in each tissue.
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue or as isotopic enrichment.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the described protocols.
Table 1: Hypothetical Pharmacokinetic Parameters of U-¹³C₅-L-Ribose in Mice Following Oral Gavage (2 g/kg)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 150 | µg/mL |
| Tmax (Time to Cmax) | 30 | minutes |
| AUC (0-240 min) | 18,000 | µg·min/mL |
| Elimination Half-life (t₁/₂) | 90 | minutes |
Table 2: Hypothetical Tissue Distribution of U-¹³C₅-L-Ribose in Rats 60 Minutes Post-Intravenous Injection (500 mg/kg)
| Tissue | ¹³C Enrichment (%) | Concentration (µg/g tissue) |
| Blood | 25.5 | 180.2 |
| Liver | 15.2 | 105.8 |
| Kidney | 45.8 | 320.5 |
| Brain | 2.1 | 14.7 |
| Heart | 8.9 | 62.3 |
| Skeletal Muscle | 5.4 | 37.8 |
| Adipose Tissue | 1.5 | 10.5 |
Visualizations
Caption: General experimental workflow for in vivo this compound labeling studies.
Caption: Hypothesized pathways for the in vivo fate of this compound.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of α-D-ribofuranose (D-ribose) toxicity after intravenous administration to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
Application Notes & Protocols: Data Processing and Analysis for L-Ribose-¹³C Flux Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, provides detailed insights into the activity of metabolic pathways. L-Ribose, a pentose sugar, is a key intermediate in the Pentose Phosphate Pathway (PPP), which is crucial for generating NADPH for reductive biosynthesis and Ribose-5-phosphate (R5P) for nucleotide synthesis.[1][2] Tracing the metabolism of ¹³C-labeled L-Ribose allows for the precise interrogation of PPP activity and its connections to central carbon metabolism, which is of significant interest in cancer research, metabolic diseases, and drug development.[3]
This document provides a detailed guide to the experimental workflow, protocols, and data analysis pipeline for conducting L-Ribose-¹³C metabolic flux studies.
Overall Experimental and Analytical Workflow
The process of conducting an L-Ribose-¹³C flux study involves several sequential stages, from cell culture to computational flux estimation. The entire workflow is designed to accurately measure the incorporation of ¹³C from L-Ribose into downstream metabolites.
L-Ribose Metabolism and the Pentose Phosphate Pathway (PPP)
L-Ribose, once transported into the cell, is phosphorylated to enter the central carbon metabolism, primarily through the non-oxidative branch of the Pentose Phosphate Pathway. This pathway interconverts five-carbon sugars with intermediates of glycolysis.[2] Tracing ¹³C from L-Ribose provides a direct measure of the flux through these reversible reactions.
Detailed Experimental Protocols
Accurate and reproducible data acquisition is fundamental to the success of MFA. The following protocols outline the key experimental steps.
Protocol 1: Cell Culture and ¹³C-L-Ribose Labeling
-
Cell Seeding: Plate cells in standard growth medium (e.g., DMEM) in multi-well plates (e.g., 6-well plates) and grow to the desired confluency (typically 60-80%).
-
Media Preparation: Prepare an experimental medium identical to the standard medium but replacing unlabeled glucose and/or ribose with a known concentration of ¹³C-L-Ribose (e.g., uniformly labeled [U-¹³C₅]-L-Ribose).
-
Isotopic Labeling: Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the ¹³C-L-Ribose containing experimental medium.
-
Incubation: Place cells back into the incubator for a predetermined period. The duration should be sufficient to achieve isotopic steady-state, where the labeling patterns of key metabolites are stable. This typically requires a time course experiment to determine (e.g., 0, 2, 4, 8, 24 hours).
Protocol 2: Metabolite Quenching and Extraction
This step is critical for halting all enzymatic activity to preserve the in vivo metabolic state.
-
Quenching: Place the cell culture plate on dry ice. Aspirate the labeling medium and immediately add a pre-chilled quenching solution, such as 80:20 methanol/water (-80°C), to the cells.
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Perform a liquid-liquid extraction to separate polar metabolites from lipids and proteins. A common method is the addition of chloroform and water to achieve a final methanol:chloroform:water ratio of approximately 2:1:0.8.
-
Phase Separation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C. This will separate the mixture into an upper polar (aqueous) phase containing central carbon metabolites, a lower non-polar (organic) phase, and a protein pellet at the interface.
-
Sample Collection: Carefully collect the upper aqueous phase into a new tube. This fraction will be used for MS analysis. Dry the sample completely using a vacuum concentrator.
Protocol 3: Mass Spectrometry Analysis
The dried polar metabolites are analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution instruments like Orbitrap or Time-of-Flight (TOF) analyzers are preferred for their ability to resolve ions of very similar masses.[4]
-
Derivatization (for GC-MS): To make polar metabolites volatile for GC analysis, they must be derivatized. A common method is a two-step process involving methoximation followed by silylation (e.g., with MTBSTFA).
-
Instrument Setup:
-
GC-MS: Use a standard column (e.g., DB-5ms) and a temperature gradient optimized for separating central carbon metabolites. The mass spectrometer should be operated in full scan mode to capture the entire mass spectrum of each eluting compound.
-
LC-MS: Utilize a suitable column for polar metabolites, such as a HILIC column. The mobile phase gradient must be optimized for separation. Operate the mass spectrometer in full scan, high-resolution mode.
-
-
Data Acquisition: Inject the prepared sample and acquire the data, ensuring that the mass range covers the expected m/z values for the target metabolites and their labeled isotopologues.
Data Processing and Analysis
The raw data from the mass spectrometer must be processed to extract meaningful biological information.
Step 1: Determine Mass Isotopologue Distributions (MIDs)
The raw data files are processed using vendor-specific software or open-source tools to identify chromatographic peaks and extract their mass spectra. For each identified metabolite, the relative abundance of each mass isotopologue is calculated. A mass isotopologue is a molecule that differs only in the number of isotopic labels (e.g., ¹³C atoms). The resulting fractional abundances are known as the Mass Isotopologue Distribution (MID).
Table 1: Example Raw MID Data for Ribose-5-Phosphate (R5P) R5P has 5 carbon atoms, so it can have from 0 to 5 ¹³C labels (M+0 to M+5).
| Mass Isotopologue | Fractional Abundance (Unlabeled Control) | Fractional Abundance ([U-¹³C₅]-L-Ribose Labeled) |
| M+0 (No ¹³C) | 0.945 | 0.150 |
| M+1 | 0.052 | 0.080 |
| M+2 | 0.003 | 0.050 |
| M+3 | 0.000 | 0.120 |
| M+4 | 0.000 | 0.200 |
| M+5 (Fully Labeled) | 0.000 | 0.400 |
Step 2: Correct for Natural Isotope Abundance
The measured MIDs must be corrected for the natural abundance of heavy isotopes (primarily ¹³C, but also ¹⁵N, ¹⁸O, etc.) that are present in the metabolite and any derivatizing agents. This correction is essential to isolate the labeling pattern that results solely from the ¹³C tracer. Various software tools and algorithms are available to perform this correction.
Table 2: Comparison of Raw vs. Corrected MID for Labeled R5P This table illustrates how correction removes the contribution of naturally occurring ¹³C, revealing the true tracer incorporation.
| Mass Isotopologue | Raw Fractional Abundance | Corrected Fractional Abundance |
| M+0 | 0.150 | 0.141 |
| M+1 | 0.080 | 0.070 |
| M+2 | 0.050 | 0.043 |
| M+3 | 0.120 | 0.115 |
| M+4 | 0.200 | 0.196 |
| M+5 | 0.400 | 0.435 |
Step 3: Metabolic Flux Calculation
The corrected MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular rates (e.g., tracer uptake), are used as inputs for MFA software (e.g., Metran, INCA, 13CFLUX2). The software estimates the intracellular fluxes by finding the set of flux values that best reproduces the experimentally measured MIDs.
Table 3: Example Output of Estimated Fluxes (Relative to L-Ribose Uptake Rate of 100) Flux values represent the net rate of conversion through a given reaction.
| Reaction / Pathway | Abbreviation | Estimated Net Flux |
| Ribokinase | RK | 100.0 ± 5.0 |
| Ribose-5-phosphate Isomerase | RPI | 45.2 ± 3.1 |
| Transketolase (R5P + Xu5P -> S7P + G3P) | TKT1 | 30.5 ± 2.5 |
| Transaldolase (S7P + G3P -> E4P + F6P) | TAL | 22.1 ± 1.8 |
| Glycolysis (from F6P) | GLY | 15.8 ± 1.5 |
| Nucleotide Synthesis (from R5P) | NT | 12.0 ± 1.1 |
Conclusion
L-Ribose-¹³C flux analysis is a robust method for quantifying the dynamics of the Pentose Phosphate Pathway and its contribution to cellular biosynthesis. Careful execution of experimental protocols and a rigorous data analysis pipeline, including correction for natural isotope abundances, are critical for obtaining accurate and interpretable flux maps. The insights gained from these studies can significantly advance our understanding of metabolic regulation in health and disease, aiding in the identification of novel therapeutic targets.
References
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 4. jianhaidulab.com [jianhaidulab.com]
Application Notes and Protocols for L-Ribose-13C Analysis by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ribose, a rare pentose sugar, is of growing interest in pharmaceutical and biomedical research, particularly as a component of L-nucleoside analogs which possess antiviral and anticancer properties. Accurate quantification of L-Ribose in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. The use of a stable isotope-labeled internal standard, such as L-Ribose-13C, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.
These application notes provide detailed protocols for the preparation of plasma, urine, and cell culture media samples for the quantitative analysis of L-Ribose using this compound as an internal standard. The described methods are designed to be robust, reproducible, and suitable for high-throughput analysis.
Experimental Principles
The fundamental principle behind these protocols is the efficient extraction of the polar analyte, L-Ribose, from complex biological matrices while simultaneously removing interfering substances, primarily proteins. This compound is introduced at the beginning of the sample preparation process to ensure it undergoes the same processing as the endogenous L-Ribose, thereby providing accurate correction for any analyte loss during extraction and analysis.
For plasma and cell culture media, a protein precipitation step is employed, utilizing a cold organic solvent to denature and precipitate proteins, which are then removed by centrifugation. Urine samples, having a lower protein content, can often be prepared by a simple dilution method. The resulting supernatant or diluted sample is then directly injected into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes expected quantitative performance parameters for the analysis of pentoses using LC-MS/MS with methods similar to those described below. It is important to note that specific performance characteristics should be validated for L-Ribose in your laboratory. The data presented here is based on published results for similar analytes, such as D-Ribose and other sugars, and serves as a guideline.[1][2][3]
| Parameter | Plasma | Urine | Cell Culture Media |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.08 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.08 µg/mL | 0.2 µg/mL | ~0.3 µg/mL |
| Recovery | > 85% | > 90% | > 85% |
| Linear Range | 0.1 - 50 µg/mL | 0.2 - 100 µg/mL | 0.3 - 50 µg/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
Experimental Protocols
Materials and Reagents
-
L-Ribose analytical standard
-
L-Ribose-13C5 internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (optional, for mobile phase modification)
-
Ammonium hydroxide (optional, for mobile phase modification)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
LC vials with inserts
Protocol 1: Sample Preparation from Plasma or Serum
This protocol utilizes protein precipitation to extract L-Ribose.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 10 µL of L-Ribose-13C5 internal standard working solution to 100 µL of plasma or serum. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial for analysis. Avoid disturbing the protein pellet.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation from Urine
This protocol is a simple dilution method suitable for urine samples.[3]
-
Sample Thawing and Mixing: Thaw frozen urine samples and vortex to ensure homogeneity.
-
Dilution and Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of urine, 40 µL of L-Ribose-13C5 internal standard working solution, and 110 µL of LC-MS grade water.
-
Organic Solvent Addition: Add 800 µL of LC-MS grade methanol.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 1 minute to pellet any particulate matter.
-
Supernatant Transfer: Transfer the supernatant to an LC vial for analysis.
-
Analysis: The sample is ready for injection.
Protocol 3: Sample Preparation from Cell Culture Media
This protocol is similar to the plasma preparation, involving protein precipitation.
-
Sample Collection: Collect the cell culture media and centrifuge at a low speed (e.g., 300 x g for 5 minutes) to remove any cells or debris.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 10 µL of L-Ribose-13C5 internal standard working solution to 100 µL of the cell-free media.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing and Incubation: Vortex vigorously for 1 minute, followed by incubation at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to an LC vial.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Sample preparation workflows for this compound analysis.
L-Ribose Metabolic Context
While the detailed metabolic pathways of L-Ribose are not as extensively characterized as those of D-Ribose, it is known to be related to other L-sugars and can be a precursor for L-nucleoside synthesis. The following diagram illustrates this general relationship.
Caption: Simplified metabolic context of L-Ribose.
References
- 1. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]
- 2. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Note: Measuring Pentose Phosphate Pathway Flux Using Stable Isotope Tracers
References
Application Notes and Protocols for Measuring Isotopic Enrichment of L-Ribose-¹³C in Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Ribose, the unnatural enantiomer of D-ribose, is a rare sugar not typically metabolized by mammalian cells.[1][2] This characteristic makes L-Ribose-¹³C an invaluable tool in metabolic research, primarily as a negative control to delineate specific metabolic pathways from non-specific isotope incorporation or experimental artifacts.[3] While most cell lines are not expected to process L-ribose, some cancer cells have been reported to exhibit unusual uptake of L-sugars, opening avenues to investigate unique tumor metabolic phenotypes.[3][4]
These application notes provide a framework for utilizing L-Ribose-¹³C to probe cellular metabolism. The protocols focus on verifying cellular uptake and metabolism, and on the sensitive detection of potential low-level isotopic enrichment in downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A parallel experiment using D-Ribose-¹³C is strongly recommended as a positive control to validate the experimental system and analytical methods.
Core Applications of L-Ribose-¹³C
-
Negative Control in Metabolic Flux Analysis: To distinguish specific, transporter-mediated uptake and metabolism of D-ribose from background noise or non-enzymatic isotopic exchange.
-
Investigation of Atypical Metabolic Pathways: To explore the potential for L-sugar metabolism in specific cell types, such as certain cancer cells.
-
Elucidation of Sugar Transporter Stereospecificity: To assess the ability of glucose and other sugar transporters to bind and transport L-ribose.
Experimental Workflow Overview
The general workflow for an L-Ribose-¹³C tracing experiment involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for L-Ribose-¹³C isotopic tracing experiments.
Data Presentation: Expected Quantitative Outcomes
The primary output of a ¹³C labeling experiment is the Mass Isotopologue Distribution (MID), which details the fractional abundance of each isotopologue for a given metabolite. When using L-Ribose-¹³C, it is anticipated that minimal to no ¹³C enrichment will be observed in downstream metabolites in most cell lines. The following tables present hypothetical MID data for key metabolites, comparing cells fed with L-Ribose-¹³C to those fed with D-Ribose-¹³C (positive control) and unlabeled media (negative control).
Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Ribose-5-Phosphate
| Isotopologue | Unlabeled Control (%) | L-Ribose-¹³C (%) | D-Ribose-¹³C (%) |
| M+0 | 99.0 | 98.5 | 5.0 |
| M+1 | 0.8 | 0.8 | 5.0 |
| M+2 | 0.1 | 0.1 | 10.0 |
| M+3 | 0.05 | 0.05 | 20.0 |
| M+4 | 0.05 | 0.05 | 30.0 |
| M+5 | 0.0 | 0.5 | 30.0 |
Table 2: Hypothetical Mass Isotopologue Distribution (MID) for ATP
| Isotopologue | Unlabeled Control (%) | L-Ribose-¹³C (%) | D-Ribose-¹³C (%) |
| M+0 | 98.0 | 97.9 | 10.0 |
| M+1 | 1.5 | 1.5 | 15.0 |
| M+2 | 0.3 | 0.3 | 20.0 |
| M+3 | 0.1 | 0.1 | 25.0 |
| M+4 | 0.1 | 0.1 | 20.0 |
| M+5 | 0.0 | 0.1 | 10.0 |
Table 3: Hypothetical ¹³C Enrichment in Key Metabolites
| Metabolite | Unlabeled Control (%) | L-Ribose-¹³C (%) | D-Ribose-¹³C (%) |
| Ribose-5-Phosphate | < 1.0 | < 1.5 | ~90.0 |
| ATP (Ribose moiety) | < 1.0 | < 1.1 | ~85.0 |
| Lactate | < 1.0 | < 1.0 | ~5.0 |
| Citrate | < 1.0 | < 1.0 | ~3.0 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the sensitivity of the analytical instruments.
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeled Ribose Medium
This protocol describes the preparation of a complete cell culture medium supplemented with either L-Ribose-¹³C or D-Ribose-¹³C.
Materials:
-
Glucose-free and ribose-free basal medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
L-Ribose-¹³C (or D-Ribose-¹³C)
-
Sterile, deionized water
-
0.22 µm syringe filters
Procedure:
-
Prepare a Concentrated Stock Solution of Labeled Ribose:
-
Calculate the amount of L-Ribose-¹³C powder needed to create a concentrated stock solution (e.g., 200 mM).
-
In a sterile biosafety cabinet, dissolve the powder in sterile, deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C.
-
-
Prepare the Complete Labeling Medium:
-
Start with the desired volume of glucose-free and ribose-free basal medium.
-
Add dFBS to the desired final concentration (e.g., 10%).
-
Add L-Glutamine to the desired final concentration (e.g., 2 mM).
-
Add Penicillin-Streptomycin to the desired final concentration (e.g., 1%).
-
Add the L-Ribose-¹³C stock solution to achieve the desired final concentration (e.g., 5 mM).
-
If a positive control is being prepared, use a D-Ribose-¹³C stock solution.
-
For the unlabeled control, add an equivalent volume of sterile water.
-
Sterile-filter the complete medium through a 0.22 µm filter unit.
-
Store the complete medium at 4°C for up to two weeks.
-
Protocol 2: Cell Culture and Isotope Labeling
This protocol outlines the procedure for labeling adherent mammalian cells with L-Ribose-¹³C.
Materials:
-
Cells of interest
-
Complete cell culture medium (with unlabeled glucose/ribose)
-
Complete L-Ribose-¹³C, D-Ribose-¹³C, and unlabeled control media
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel format.
-
Cell Growth: Allow cells to attach and grow to the desired confluency (typically 70-80%).
-
Medium Exchange and Labeling:
-
Aspirate the unlabeled growth medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Aspirate the PBS.
-
Add the pre-warmed complete L-Ribose-¹³C, D-Ribose-¹³C, or unlabeled control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired labeling period. For uptake studies, this can range from minutes to a few hours. For steady-state labeling (if metabolism occurs), it may require longer incubation times.
Protocol 3: Metabolite Extraction
This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
-
Cell Lysis and Harvesting:
-
Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Analytical Methodologies
Mass Spectrometry (MS)
High-resolution mass spectrometry is a sensitive technique for detecting low levels of isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC) is recommended.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for separating polar metabolites like sugar phosphates and nucleotides.
-
Data Acquisition: Data should be acquired in full scan mode to capture all isotopologues. The mass resolution should be high enough to distinguish ¹³C-labeled peaks from other isobaric interferences.
-
Data Analysis: Software packages specifically designed for analyzing stable isotope labeling data should be used to correct for the natural abundance of ¹³C and calculate the Mass Isotopologue Distributions (MIDs).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of ¹³C labels within a molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Sample Preparation: Dried metabolite extracts should be reconstituted in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.
-
Experiments:
-
1D ¹H NMR: Can be used to identify and quantify major metabolites.
-
1D ¹³C NMR: Directly detects the ¹³C-labeled carbons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C nuclei, providing high resolution and enabling the identification of labeled positions.
-
Isotope-edited NMR techniques can be employed to filter signals from ¹³C-labeled molecules, simplifying complex spectra.
-
-
Data Analysis: Specialized software is used to process the NMR spectra and quantify the ¹³C enrichment at specific atomic positions. It is also possible to differentiate between D- and L-ribose enantiomers using NMR by derivatization with a chiral agent.
Signaling Pathways and Logical Relationships
Expected Metabolic Fate of L-Ribose vs. D-Ribose
The following diagram illustrates the expected major metabolic pathways for D-ribose and the anticipated lack of significant metabolism for L-ribose in most mammalian cells.
Caption: D-Ribose is actively transported and phosphorylated, while L-Ribose uptake and metabolism are expected to be minimal.
Logic for Data Interpretation
The interpretation of data from an L-Ribose-¹³C experiment follows a logical progression to determine if metabolism has occurred.
Caption: A decision tree for interpreting the results of an L-Ribose-¹³C tracing experiment.
References
- 1. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Metabolic Flux Analysis (MFA) Data Modeling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing software for 13C metabolic flux analysis. The document covers the entire workflow from experimental design and execution to computational data modeling and analysis.
Introduction to 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, typically Carbon-13 (13C), researchers can trace the path of the labeled atoms through the metabolic network. The resulting patterns of isotope incorporation into downstream metabolites provide detailed information about the activity of various metabolic pathways. This methodology is instrumental in understanding cellular metabolism in both normal and diseased states, identifying metabolic bottlenecks, and elucidating the mechanism of action of drugs that target metabolic pathways.
Overview of 13C-MFA Software
Several software packages are available for 13C-MFA, each with its own set of algorithms and features. This guide will focus on two widely used platforms: INCA and Metran.
| Software | Key Features | Underlying Algorithm | Availability |
| INCA (Isotopomer Network Compartmental Analysis) | - Comprehensive modeling capabilities, including support for steady-state and non-steady-state MFA. - User-friendly graphical user interface (GUI). - Advanced statistical analysis features (e.g., parameter continuation, flux uncertainty analysis). | Elementary Metabolite Units (EMU), Cumomer | Open-source (MATLAB-based) |
| Metran | - Optimized for large-scale metabolic networks. - Integrates with the Systems Biology Markup Language (SBML). - Part of the Comprehensive Annotation of Metabolite Profiles (CAMP) project. | Cumomer, EMU | Open-source (Fortran-based, with Python and MATLAB interfaces) |
Detailed Application Note for INCA
This section provides a detailed protocol for performing a 13C-MFA using INCA.
Installation and Setup
INCA is a MATLAB-based software. To install and run INCA, you will need:
-
A licensed copy of MATLAB (version R2018a or newer).
-
The INCA software package, which can be downloaded from its official repository.
Once downloaded, add the INCA directory to your MATLAB path.
Model Creation
A metabolic model in INCA is defined using a specific script format. The model specifies the reactions, atom transitions, and any compartmentalization.
Example of a simplified glycolysis model script:
Data Input
INCA requires several input files to perform the flux analysis:
-
Model File: The MATLAB script defining the metabolic network (as described above).
-
Tracer File: Defines the isotopic composition of the labeled substrates.
-
Flux Measurement File: Contains experimentally measured fluxes, such as substrate uptake and product secretion rates. These are used as constraints in the model.
-
Mass Spectrometry Data File: Contains the mass isotopomer distributions of the measured metabolites.
Flux Estimation and Analysis
Once the model and data are loaded, the flux estimation is performed by running the simulation. INCA uses a weighted least-squares regression to find the best fit between the simulated and experimental data. The software provides comprehensive statistical analysis of the results, including:
-
Goodness-of-fit: Assessed by the chi-square test.
-
Flux Uncertainties: Calculated using parameter continuation or Monte Carlo methods to determine the confidence intervals of the estimated fluxes.
Experimental Protocol for 13C Labeling
This protocol outlines the key steps for a typical 13C labeling experiment in cell culture.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare culture media containing the 13C-labeled substrate. For example, to trace glucose metabolism, replace the standard glucose with [U-13C]glucose.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the 13C-labeling medium. The duration of labeling depends on the time required to reach isotopic steady state, which should be determined empirically for each cell line and condition.
Metabolite Quenching and Extraction
-
Quenching: To halt all enzymatic activity, rapidly quench the cells. A common method is to aspirate the medium and add a cold quenching solution, such as 80% methanol pre-chilled to -80°C.
-
Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. The metabolites are then extracted by a series of centrifugation and solvent addition steps, often using a methanol-chloroform-water mixture to separate the polar and non-polar phases.
Sample Analysis by Mass Spectrometry
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often derivatized to increase their volatility.
-
Data Acquisition: The derivatized samples are injected into the GC-MS system. The mass spectrometer is operated in a mode that allows for the detection of different mass isotopomers for each metabolite fragment.
-
Data Processing: The raw data is processed to correct for the natural abundance of 13C and to determine the mass isotopomer distribution for each metabolite.
Data Presentation
Quantitative data from a 13C-MFA experiment should be presented in a clear and organized manner.
Table 1: Measured Exchange Fluxes
| Metabolite | Flux (mmol/gDW/hr) | Standard Deviation |
| Glucose Uptake | 1.20 | 0.15 |
| Lactate Secretion | 1.80 | 0.20 |
| Glutamine Uptake | 0.30 | 0.05 |
Table 2: Mass Isotopomer Distributions (MIDs) of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.10 | 0.05 | 0.15 | 0.70 | - | - | - |
| Citrate | 0.05 | 0.10 | 0.30 | 0.25 | 0.20 | 0.08 | 0.02 |
| Glutamate | 0.20 | 0.15 | 0.40 | 0.15 | 0.10 | - | - |
Table 3: Estimated Intracellular Fluxes from INCA
| Reaction | Flux (mmol/gDW/hr) | 95% Confidence Interval |
| Hexokinase | 1.20 | [1.10, 1.30] |
| PFK | 1.15 | [1.05, 1.25] |
| Pyruvate Kinase | 1.50 | [1.40, 1.60] |
| PDH | 0.80 | [0.75, 0.85] |
| Citrate Synthase | 0.75 | [0.70, 0.80] |
Visualizations
Diagrams created using Graphviz to illustrate key workflows and pathways.
Caption: Simplified diagram of central carbon metabolism.
Caption: Overall workflow for a 13C-MFA study.
Caption: Logical data flow for analysis in INCA.
Application Notes and Protocols for the Separation of 13C-Labeled Ribose Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of 13C-labeled ribose isomers. The techniques covered include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). These methods are essential for researchers in metabolic flux analysis, drug metabolism studies, and other fields where tracing carbon-labeled molecules is critical.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a powerful technique for the direct analysis of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and selective detection of carbohydrates without the need for chromophores.
Application Note:
HPAE-PAD is particularly well-suited for the separation of ribose from other monosaccharides and for quantifying total 13C-labeled ribose. While HPAE-PAD itself does not differentiate between positional 13C isomers, it is an excellent method for purification and quantification prior to mass spectrometry analysis. The separation is based on the pKa of the sugar's hydroxyl groups and their interaction with the stationary phase. The elution order of aldopentoses can be influenced by the eluent concentration, with optimal separation of ribose, arabinose, xylose, and lyxose often achieved at lower sodium hydroxide concentrations.
Quantitative Data:
| Parameter | Value | Reference |
| Column | Dionex CarboPac™ PA20 Anion-Exchange Column | [1][2] |
| Eluent | 10-35 mM Potassium Hydroxide (KOH) gradient | [1] |
| Flow Rate | 0.008 mL/min (Capillary) | [1] |
| Detection | Pulsed Amperometric Detection (PAD) with Gold Electrode | [1] |
| Limit of Detection | pmol concentrations | |
| Resolution | Baseline resolution of aldopentoses achievable with optimized NaOH concentration (e.g., 20 mM) |
Experimental Protocol: HPAE-PAD for 13C-Labeled Ribose Analysis
-
Sample Preparation:
-
If ribose is part of a larger molecule (e.g., RNA), perform acid hydrolysis to release the monosaccharide.
-
Dilute the sample in deionized water to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA20 (or similar anion-exchange column for carbohydrates).
-
Eluent: A gradient of potassium hydroxide (or sodium hydroxide) in deionized water. A typical gradient might be 10 mM KOH for 5 minutes, followed by a linear gradient to 35 mM KOH over 15 minutes.
-
Flow Rate: As per column specifications (e.g., 0.5 mL/min for a standard bore column, or 0.008 mL/min for a capillary column).
-
Column Temperature: 30 °C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.
-
Waveform: Use a standard quadruple-potential waveform suitable for carbohydrate detection.
-
-
Data Analysis:
-
Identify the ribose peak based on the retention time of a 13C-labeled ribose standard.
-
Quantify the amount of 13C-labeled ribose by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.
-
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For carbohydrates like ribose, derivatization is necessary to increase their volatility. GC-MS is particularly powerful for analyzing 13C-labeled compounds as the mass spectrometer can distinguish between different isotopologues.
Application Note:
GC-MS is the method of choice for determining the positional isotopomer distribution of 13C-labeled ribose. After derivatization, the ribose molecule fragments in the mass spectrometer in a predictable way. By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to determine which carbon atoms in the ribose backbone are labeled with 13C. The aldonitrile propionate derivatization is a common method that produces stable derivatives with characteristic fragmentation patterns.
Quantitative Data:
| Parameter | Value | Reference |
| Derivatization Method | Aldonitrile propionate | |
| GC Column | DB-5ms or similar | - |
| Injection Mode | Split (e.g., 1:10) | |
| MS Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) | |
| Monitored Ions | Specific fragments of the derivatized ribose |
Experimental Protocol: GC-MS for 13C-Labeled Ribose Isomer Analysis
-
Sample Preparation and Derivatization (Aldonitrile Propionate Method):
-
Dry the sample containing 13C-labeled ribose completely under a stream of nitrogen or by lyophilization.
-
Add 50 µL of 2% (w/v) hydroxylamine hydrochloride in pyridine.
-
Incubate at 90 °C for 60 minutes.
-
Add 100 µL of propionic anhydride.
-
Incubate at 60 °C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 12 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) for softer ionization and preservation of the molecular ion.
-
Mass Analyzer: Scan mode to identify fragments, then Selected Ion Monitoring (SIM) mode for quantification of specific isotopologues.
-
-
Data Analysis:
-
Identify the derivatized ribose peak based on its retention time and mass spectrum compared to a standard.
-
Analyze the mass spectra of the ribose peak to determine the distribution of m/z values for the molecular ion and key fragments.
-
The shift in m/z values will indicate the number of 13C atoms in the fragment, allowing for the determination of positional labeling.
-
Workflow Diagram:
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For neutral carbohydrates like ribose, separation can be achieved by forming charged complexes with borate ions or by derivatization with a charged tag.
Application Note:
CE offers high separation efficiency and requires very small sample volumes. It is particularly useful for separating enantiomers (D- and L-ribose) and other closely related isomers. For 13C-labeled ribose, CE can be coupled with mass spectrometry (CE-MS) to provide information on isotopologue distribution. The separation of isotopically labeled compounds is possible due to slight differences in their electrophoretic mobility.
Quantitative Data:
| Parameter | Value | Reference |
| Derivatization Reagent (for enantiomeric separation) | 7-aminonaphthalene-1,3-disulfonic acid | |
| Electrolyte (for enantiomeric separation) | 25 mM Tetraborate with 5 mM β-cyclodextrin | |
| Detection Limit (for D-ribose in L-ribose) | 0.35% (corresponding to 99.3% ee) | |
| Detection Method | UV or Laser-Induced Fluorescence (LIF) for derivatized sugars, or MS |
Experimental Protocol: CE for 13C-Labeled Ribose Enantiomer/Isomer Separation
-
Sample Preparation and Derivatization (Optional):
-
For enantiomeric separation, derivatize the sample with a chiral selector or a fluorophore like 7-aminonaphthalene-1,3-disulfonic acid.
-
For general isomer separation, samples can often be analyzed directly in a borate buffer system.
-
-
Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Electrolyte (Background Electrolyte - BGE): For underivatized ribose isomers, a buffer containing borate (e.g., 25-100 mM sodium tetraborate, pH 9-10). For derivatized enantiomers, 25 mM tetraborate with 5 mM β-cyclodextrin.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (pressure) or electrokinetic injection.
-
-
Detection:
-
UV Detector: Monitor at a low wavelength (e.g., 195 nm) for underivatized sugars in borate buffer.
-
LIF Detector: For fluorescently labeled derivatives.
-
Mass Spectrometer: For CE-MS, providing mass information for isotopologue analysis.
-
-
Data Analysis:
-
Identify peaks based on their migration times compared to standards.
-
For CE-MS, extract mass spectra for each peak to determine the 13C enrichment and distribution.
-
Workflow Diagram:
Summary and Recommendations
The choice of technique for separating and analyzing 13C-labeled ribose isomers depends on the specific research question.
-
For quantification of total 13C-ribose and separation from other sugars in a complex mixture, HPAE-PAD is a robust and sensitive method.
-
For detailed isotopomer analysis to determine the position of 13C labels within the ribose molecule, GC-MS with appropriate derivatization is the most powerful technique.
-
For the separation of enantiomers (D/L-ribose) or other closely related isomers with high efficiency, Capillary Electrophoresis is an excellent choice, especially when coupled with mass spectrometry for isotopic analysis.
By selecting the appropriate methodology and following the detailed protocols provided, researchers can effectively separate and analyze 13C-labeled ribose isomers to gain valuable insights into metabolic pathways and drug development processes.
References
Application Notes and Protocols: Tracing Carbon Flow with L-Ribose-¹³C
A Theoretical Framework for Tracing L-Ribose Uptake and Biotransformation
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track the journey of these labeled compounds through various biochemical reactions.[2][3] While ¹³C-labeled D-glucose is a commonly used tracer to probe central carbon metabolism, the application of other labeled sugars can provide unique insights into specific metabolic pathways. This document explores the potential use of L-Ribose-¹³C as a tracer, outlines its limitations in tracing central metabolism, and provides a theoretical framework and protocol for its application in specialized research areas, particularly for researchers, scientists, and drug development professionals.
L-Ribose is a rare, unnatural sugar, the enantiomer of the naturally occurring D-ribose.[4] Unlike D-ribose, which is a key component of RNA and central to the pentose phosphate pathway (PPP), L-ribose is not typically metabolized by most organisms, including mammals, as they lack the necessary metabolic pathways.[5] Consequently, L-Ribose-¹³C cannot be used as a direct tracer for elucidating carbon flow through central metabolic pathways such as glycolysis or the citric acid cycle in wild-type organisms.
However, L-Ribose is a valuable precursor for the synthesis of L-nucleoside analogues, which are an important class of antiviral and anticancer drugs. The biotechnological production of L-ribose, often from L-arabinose using specific isomerases, is an active area of research. Therefore, L-Ribose-¹³C can be a valuable tool for:
-
Tracing L-ribose uptake and metabolism in genetically engineered microorganisms designed to utilize L-ribose.
-
Monitoring the efficiency of L-nucleoside analogue synthesis in cell-based or in vitro systems.
-
Investigating potential, yet-undiscovered, minor metabolic pathways that may interact with L-ribose.
Metabolic Pathways of L-Ribose
Naturally occurring metabolic pathways for L-ribose are not present in most organisms. However, specific enzymes can be used to produce L-ribose. The primary pathway for the biotechnological production of L-ribose is through the isomerization of L-arabinose. This process typically involves two key enzymatic steps:
-
L-arabinose isomerase converts L-arabinose to L-ribulose.
-
L-ribose isomerase or a mannose-6-phosphate isomerase then converts L-ribulose to L-ribose.
The following diagram illustrates this biotechnological production pathway.
Caption: Biotechnological pathway for L-Ribose production.
Experimental Workflow for Tracing L-Ribose-¹³C
The following diagram outlines a general workflow for a stable isotope tracing experiment using L-Ribose-¹³C in a genetically engineered cell line capable of its uptake and metabolism.
Caption: General workflow for an L-Ribose-¹³C tracing experiment.
Experimental Protocols
The following are detailed protocols for conducting a tracing experiment with L-Ribose-¹³C.
Protocol 1: Cell Culture and Labeling
This protocol is designed for adherent mammalian or yeast cell lines genetically engineered to express transporters and enzymes for L-ribose metabolism.
Materials:
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Genetically engineered cell line of interest
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Standard growth medium
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Dialyzed fetal bovine serum (if required)
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Phosphate-buffered saline (PBS)
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L-Ribose-¹³C (uniformly labeled, e.g., [U-¹³C5]L-Ribose)
-
Labeling medium (standard medium lacking D-glucose, supplemented with L-Ribose-¹³C)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the genetically engineered cells in culture plates or flasks at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Cell Growth: Culture the cells in standard growth medium until they reach the desired confluency (typically 60-80%).
-
Medium Exchange:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.
-
Add the pre-warmed labeling medium containing L-Ribose-¹³C. The concentration of L-Ribose-¹³C should be optimized for the specific cell line and experimental goals.
-
-
Incubation: Return the cells to the incubator and incubate for the desired time course. Time points can range from minutes to hours, depending on the expected rate of uptake and metabolism.
-
Sample Collection: At each time point, proceed immediately to the metabolic quenching and metabolite extraction protocol.
Protocol 2: Metabolic Quenching and Metabolite Extraction
This protocol is critical to halt all enzymatic activity and preserve the metabolic state of the cells at the time of collection.
Materials:
-
Cold quenching solution (e.g., 80% methanol at -80°C)
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge (-9°C or colder)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching:
-
Remove the culture plate from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately add the cold quenching solution to the cells. For a 10 cm plate, use 1-2 mL of 80% methanol.
-
-
Cell Lysis and Collection:
-
Place the plate on dry ice to ensure rapid cooling and complete quenching.
-
Use a cell scraper to detach the cells into the quenching solution.
-
Transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet the cell debris and proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
The pellet can be saved for other analyses (e.g., protein or DNA/RNA).
-
-
Sample Storage: Store the metabolite extract at -80°C until analysis by mass spectrometry.
Protocol 3: Mass Spectrometry Analysis
The analysis of ¹³C-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
Sample Preparation for Analysis:
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical platform (e.g., a specific mobile phase for LC-MS).
Data Acquisition:
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolites.
-
For metabolites that have incorporated L-Ribose-¹³C, the mass spectrum will show a distribution of peaks corresponding to different isotopologues (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Data Presentation
Quantitative data from L-Ribose-¹³C tracing experiments should be summarized in tables for clear comparison. The following are example tables illustrating how data on L-ribose uptake and its incorporation into a hypothetical metabolite could be presented.
Table 1: L-Ribose-¹³C Uptake Over Time
| Time Point | Intracellular L-Ribose-¹³C (Normalized Peak Area) |
| 0 min | 0 |
| 5 min | 15,234 ± 1,287 |
| 15 min | 45,891 ± 3,765 |
| 30 min | 89,123 ± 7,543 |
| 60 min | 123,456 ± 10,987 |
Table 2: Isotopologue Distribution of Hypothetical Metabolite X Derived from L-Ribose-¹³C
| Isotopologue | Relative Abundance (%) at 60 min |
| M+0 | 10.5 ± 1.2 |
| M+1 | 5.2 ± 0.8 |
| M+2 | 8.9 ± 1.1 |
| M+3 | 15.4 ± 2.3 |
| M+4 | 25.7 ± 3.1 |
| M+5 | 34.3 ± 4.5 |
Conclusion
While L-Ribose-¹³C is not a suitable tracer for general central carbon metabolism in most biological systems due to the absence of natural metabolic pathways, it holds significant potential as a specialized tool. Its application in studying genetically engineered organisms, monitoring the synthesis of L-nucleoside analogues, and exploring novel biotransformations can provide valuable insights for researchers in metabolic engineering, drug development, and biotechnology. The protocols and workflow presented here provide a foundational framework for designing and executing such specialized stable isotope tracing experiments.
References
- 1. A review on l-ribose isomerases for the biocatalytic production of l-ribose and l-ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribose - Wikipedia [en.wikipedia.org]
- 5. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low L-Ribose-13C incorporation in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of L-Ribose-13C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it expected to be metabolized by cells?
This compound is a stable isotope-labeled form of L-ribose, a pentose sugar. In metabolic studies, it is intended to act as a tracer to monitor the flux through various metabolic pathways, primarily the Pentose Phosphate Pathway (PPP). The expected metabolic route would involve cellular uptake of L-ribose, phosphorylation to L-ribose-5-phosphate, and subsequent entry into the PPP. From there, the 13C label can be incorporated into various downstream molecules, including nucleotides (RNA and DNA), and intermediates of glycolysis and the TCA cycle.
Q2: Why am I observing very low to no incorporation of this compound into my target metabolites?
Low incorporation of this compound is a common issue and is often due to the fundamental biological differences between L-ribose and its naturally occurring enantiomer, D-ribose. Mammalian cells have evolved to primarily recognize and metabolize D-sugars. Therefore, the cellular machinery for uptake and metabolism is highly specific for D-ribose, leading to several bottlenecks for L-ribose utilization.[1]
Q3: What are the key metabolic bottlenecks for this compound incorporation?
There are two primary bottlenecks for this compound incorporation in mammalian cells:
-
Cellular Uptake: Mammalian cells lack high-affinity transporters for L-ribose. While some glucose transporters (GLUT family) may transport D-ribose, their affinity for L-ribose is expected to be very low.[2][3] This significantly limits the amount of this compound that can enter the cell.
-
Phosphorylation: The first committed step in ribose metabolism is its phosphorylation to ribose-5-phosphate by the enzyme ribokinase.[4][5] Mammalian ribokinase is highly specific for D-ribose, and its activity towards L-ribose is likely negligible. Without this initial phosphorylation, this compound cannot enter the pentose phosphate pathway or be utilized for nucleotide synthesis.
Q4: Could the this compound be toxic to my cells?
High concentrations of some sugars, including D-ribose, have been shown to induce cytotoxicity and cellular stress. While specific data on L-ribose cytotoxicity is limited, it is plausible that high concentrations could negatively impact cell health, leading to reduced metabolic activity and, consequently, lower incorporation of the tracer. It is crucial to assess cell viability and proliferation at the chosen this compound concentration.
Troubleshooting Guide
If you are experiencing low this compound incorporation, consider the following troubleshooting steps:
Issue 1: Low Cellular Uptake
-
Possible Cause: Inefficient transport of L-ribose across the cell membrane.
-
Troubleshooting Steps:
-
Increase Concentration (with caution): Gradually increase the concentration of this compound in your culture medium. However, be mindful of potential cytotoxic effects. It is essential to perform a dose-response curve to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) at different this compound concentrations.
-
Optimize Incubation Time: Extend the incubation period to allow for more time for the tracer to be taken up by the cells. A time-course experiment (e.g., 12, 24, 48, 72 hours) can help determine the optimal labeling duration.
-
Consider Cell Line Differences: Different cell lines have varying expression levels of glucose and other sugar transporters. If feasible, test different cell lines to see if any exhibit higher uptake of L-ribose.
-
Issue 2: Inefficient Metabolism
-
Possible Cause: Lack of enzymatic activity to metabolize L-ribose.
-
Troubleshooting Steps:
-
Confirm Downstream Metabolism: Before concluding a failed experiment, ensure your analytical methods are sensitive enough to detect very low levels of incorporation.
-
Use a Positive Control: Conduct a parallel experiment with a readily metabolized 13C-labeled sugar, such as 13C-D-glucose or 13C-D-ribose, to confirm that your experimental workflow and analytical methods are functioning correctly.
-
Consider Alternative Tracers: If the goal is to trace the pentose phosphate pathway, using 13C-labeled D-glucose or D-ribose will yield more robust and interpretable results in mammalian cells.
-
Issue 3: Suboptimal Experimental Conditions
-
Possible Cause: General issues with the labeling experiment setup.
-
Troubleshooting Steps:
-
Ensure Isotopic and Metabolic Steady State: For accurate flux analysis, cells should be in a state of isotopic and metabolic equilibrium. This means the rate of uptake and metabolism of the tracer is constant. Verify this by analyzing metabolite labeling at different time points until a plateau is reached.
-
Check for Contamination: Mycoplasma or bacterial contamination can significantly alter cellular metabolism and affect labeling results. Regularly test your cell cultures for contamination.
-
Verify Tracer Purity and Concentration: Ensure the this compound you are using is of high chemical and isotopic purity. Accurately determine the final concentration in your culture medium.
-
Data Presentation
Table 1: Factors Influencing this compound Incorporation
| Factor | Potential Issue | Recommended Action |
| Cellular Uptake | Low affinity of transporters for L-ribose. | Optimize concentration and incubation time; test different cell lines. |
| Phosphorylation | Low to no activity of mammalian ribokinase on L-ribose. | Use a positive control (13C-D-ribose); consider alternative tracers. |
| Cell Viability | High concentrations of L-ribose may be cytotoxic. | Perform a dose-response curve and assess cell health. |
| Experimental Setup | Not reaching steady state; contamination. | Perform time-course experiments; test for contamination. |
Experimental Protocols
Protocol 1: General Cell Labeling with this compound
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere and grow for 24 hours in standard culture medium.
-
Medium Preparation: Prepare the labeling medium by supplementing your base medium with the desired concentration of this compound. Ensure the medium is sterile-filtered.
-
Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period.
-
Cell Harvest and Metabolite Extraction:
-
Place the culture dish on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and proceed with your established protocol for metabolite extraction and analysis (e.g., LC-MS, GC-MS).
-
Visualizations
Caption: Troubleshooting workflow for low this compound incorporation.
Caption: General experimental workflow for this compound labeling.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. A Glucose Transporter Can Mediate Ribose Uptake: DEFINITION OF RESIDUES THAT CONFER SUBSTRATE SPECIFICITY IN A SUGAR TRANSPORTER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glucose transporter can mediate ribose uptake: definition of residues that confer substrate specificity in a sugar transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Residues of the ribose binding site are required for human ribokinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Ribose-¹³C Labeling Efficiency
Welcome to the technical support center for L-Ribose-¹³C labeling experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling studies with L-Ribose-¹³C.
Frequently Asked Questions (FAQs)
Q1: What is L-Ribose-¹³C and why is it used in metabolic studies?
L-Ribose-¹³C is a stable isotope-labeled version of the pentose sugar L-Ribose. In metabolic research, it can be used as a tracer to investigate the flux through various metabolic pathways. Unlike the naturally abundant D-Ribose, L-Ribose is a rare sugar and its metabolic fate in mammalian cells is not as well characterized. Its use can offer unique insights into xenobiotic metabolism or specific enzymatic activities.
Q2: What is the primary metabolic pathway for ribose metabolism?
The primary pathway for the metabolism of the naturally occurring D-Ribose is the Pentose Phosphate Pathway (PPP). D-Ribose can be phosphorylated by ribokinase to form D-Ribose-5-phosphate, which is an intermediate in the non-oxidative branch of the PPP. This pathway is crucial for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. The entry and metabolism of L-Ribose into this pathway in mammalian cells is thought to be significantly less efficient due to the stereospecificity of enzymes like ribokinase.
Q3: My L-Ribose-¹³C labeling efficiency is very low. What are the common causes?
Low labeling efficiency with L-Ribose-¹³C is a common issue and can be attributed to several factors:
-
Low Cellular Uptake: Mammalian cells may lack efficient transporters for L-Ribose compared to D-Glucose or D-Ribose.
-
Inefficient Phosphorylation: The enzyme ribokinase, which phosphorylates D-Ribose, may have very low activity towards L-Ribose. This is often the rate-limiting step for its entry into central carbon metabolism.
-
Sub-optimal Tracer Concentration: The concentration of L-Ribose-¹³C in the culture medium may be too low to achieve significant intracellular enrichment.
-
Insufficient Labeling Time: The time of incubation with the tracer may not be long enough for the ¹³C label to be incorporated into downstream metabolites, especially if the metabolic flux is slow.
-
Cell Health and Viability: Poor cell health can lead to a general reduction in metabolic activity, including the uptake and processing of tracers.
Troubleshooting Guides
Issue 1: Low or Undetectable ¹³C-Enrichment in Downstream Metabolites
Symptoms:
-
Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis shows minimal to no incorporation of ¹³C in metabolites of the pentose phosphate pathway (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) or glycolysis/TCA cycle intermediates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake of L-Ribose | 1. Increase Tracer Concentration: Perform a dose-response experiment with varying concentrations of L-Ribose-¹³C (e.g., 1 mM, 5 mM, 10 mM) to determine if uptake is concentration-dependent. Be mindful of potential cytotoxicity at higher concentrations. 2. Optimize Cell Culture Conditions: Ensure cells are in the exponential growth phase with high viability. Use a defined medium to avoid competition from other carbon sources. |
| Poor Phosphorylation of L-Ribose | 1. Verify Ribokinase Activity: If possible, perform an in vitro assay with cell lysate to check for L-ribokinase activity. 2. Consider Genetically Modified Cell Lines: For targeted studies, consider overexpressing an enzyme known to phosphorylate L-Ribose, although this is a more advanced approach. |
| Insufficient Labeling Duration | 1. Perform a Time-Course Experiment: Collect samples at multiple time points (e.g., 1h, 4h, 8h, 24h) to track the incorporation of the ¹³C label over time and identify the optimal labeling duration.[1] |
| Dilution from Unlabeled Carbon Sources | 1. Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to reduce the concentration of unlabeled sugars and amino acids. 2. Use Defined Media: Whenever possible, use a chemically defined medium where L-Ribose-¹³C is the primary carbon source for the pathway of interest. |
Issue 2: High Variability Between Biological Replicates
Symptoms:
-
Significant differences in ¹³C enrichment levels for the same metabolite across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Seeding Density and Growth Phase: Ensure all replicates are seeded at the same density and harvested at the same point in their growth curve. 2. Maintain Consistent Media Composition: Use the same batch of media and supplements for all replicates. |
| Variable Quenching and Extraction Efficiency | 1. Standardize Quenching Protocol: Ensure rapid and consistent quenching of metabolism. Immediately transfer culture dishes to an ice bath and use ice-cold solutions. 2. Optimize and Standardize Extraction: Use a consistent volume of extraction solvent and ensure complete cell lysis. |
| Sample Handling and Storage | 1. Minimize Time Between Harvesting and Freezing: Process samples quickly and snap-freeze them in liquid nitrogen. 2. Consistent Storage: Store all samples at -80°C until analysis. |
Data Presentation: Comparative Labeling Efficiency
Direct quantitative data for L-Ribose-¹³C labeling efficiency is scarce in the literature due to its infrequent use as a tracer. However, we can infer expected outcomes by examining the efficiency of labeling the pentose phosphate pathway using different ¹³C-glucose tracers. The choice of tracer significantly impacts the precision of flux estimations.
| Tracer | Target Pathway | Relative Precision Score | Advantages | Disadvantages |
| [1,2-¹³C₂]glucose | Pentose Phosphate Pathway & Glycolysis | ~95 | High precision for both oxidative and non-oxidative PPP fluxes; excellent resolution between PPP and glycolysis.[2][3] | Higher cost compared to singly-labeled tracers. |
| [1-¹³C]glucose | Oxidative Pentose Phosphate Pathway | ~70 | Lower cost; effective for estimating oxidative PPP activity via ¹³CO₂ evolution. | Less precise for resolving non-oxidative PPP fluxes and distinguishing from glycolysis.[2] |
| [U-¹³C₆]glucose | Central Carbon Metabolism | Variable | Provides widespread labeling across many pathways. | Can lead to complex labeling patterns that are difficult to deconvolute for specific pathway fluxes. |
Note: Precision scores are relative and based on computational analysis of flux precision. A higher score indicates a more precise measurement.
Experimental Protocols
Protocol 1: General L-Ribose-¹³C Labeling in Adherent Mammalian Cells
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Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
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Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM without glucose) with the desired concentration of L-Ribose-¹³C and other necessary components like dialyzed FBS and amino acids.
-
Labeling:
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Aspirate the regular growth medium from the cells.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the pre-warmed L-Ribose-¹³C labeling medium to the cells.
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Incubate for the desired duration (determined by a time-course experiment) under normal cell culture conditions (37°C, 5% CO₂).
-
-
Quenching Metabolism:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
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Incubate at -80°C for at least 15 minutes.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
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Dry the metabolite extract using a vacuum concentrator.
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Store the dried pellet at -80°C until analysis by LC-MS/MS or NMR.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Ribose-5-Phosphate
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Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile in water).
-
Chromatographic Separation:
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Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for good retention and separation of polar metabolites like sugar phosphates.
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Employ a gradient elution with a mobile phase consisting of (A) water with a suitable buffer (e.g., ammonium acetate) and (B) acetonitrile.
-
-
Mass Spectrometry Detection:
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Operate the mass spectrometer in negative ion mode.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of ribose-5-phosphate isotopologues.
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Monitor the transitions for both the unlabeled (M+0) and labeled (M+1 to M+5) forms of ribose-5-phosphate.
-
Visualizations
Caption: Hypothetical metabolic pathway for L-Ribose-¹³C in mammalian cells.
Caption: Troubleshooting workflow for low ¹³C enrichment in L-Ribose labeling experiments.
References
Technical Support Center: L-Ribose-13C Metabolic Flux Analysis
Welcome to the technical support center for L-Ribose-13C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered when using 13C-labeled L-Ribose in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in metabolic flux analysis?
A1: this compound is a specialized tracer used to investigate the metabolism of L-ribose, a non-natural sugar.[1][2][3] Its primary applications include:
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Tracking the metabolic fate of L-Ribose: Understanding how a non-native sugar is taken up and metabolized by an organism.
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Investigating the production of antiviral L-nucleoside analogues: L-Ribose is a key precursor for these pharmaceutical compounds.[1][2]
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Probing the plasticity of central carbon metabolism: Introducing this compound can help understand how the metabolic network adapts to a novel carbon source.
Q2: What are the main challenges when using this compound for flux analysis?
A2: The primary challenges stem from L-Ribose being a non-natural sugar. These include:
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Slow or no metabolism: The organism under study may lack the necessary transporters and enzymes to metabolize L-Ribose efficiently.
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Perturbation of metabolic steady state: The introduction of a novel sugar can disrupt the cell's normal metabolic state, violating a key assumption of standard 13C-MFA.
-
Analytical difficulties: Distinguishing and quantifying 13C-labeled L-Ribose and its downstream metabolites from other pentoses and sugar phosphates can be challenging.
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Incomplete metabolic model: The metabolic pathways for L-Ribose may not be fully known or accurately represented in the metabolic model, leading to poor data fitting.
Troubleshooting Guides
Problem 1: Low or undetectable 13C enrichment in downstream metabolites.
This is a common issue when the organism does not efficiently metabolize the this compound tracer.
| Possible Cause | Troubleshooting Steps |
| Slow or no uptake of L-Ribose | 1. Verify the expression of appropriate sugar transporters. 2. Consider engineering the organism to express a suitable transporter. |
| Slow metabolic conversion of L-Ribose | 1. Ensure the organism has the necessary enzymatic machinery to phosphorylate and metabolize L-Ribose. 2. Consider expressing heterologous enzymes, such as L-ribose isomerase, to facilitate its entry into central metabolism. |
| Insufficient labeling duration | 1. Perform time-course experiments to determine the optimal labeling duration to reach isotopic steady state. |
| Insufficient analytical sensitivity | 1. Optimize the mass spectrometry method for the detection of L-Ribose and its derivatives. 2. Increase the amount of cellular material extracted for analysis. |
Problem 2: Poor fit between simulated and measured labeling data.
A high sum of squared residuals (SSR) indicates a discrepancy between your metabolic model and the experimental data, which is crucial for the credibility of the estimated fluxes.
| Possible Cause | Troubleshooting Steps |
| Incorrect or incomplete metabolic model | 1. Verify all reactions in your model for biological accuracy. 2. Consider adding hypothetical reactions for L-Ribose metabolism and test their impact on the model fit. 3. Ensure metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented. |
| Failure to reach isotopic steady state | 1. A key assumption for standard 13C-MFA is that the system is at an isotopic steady state. 2. Extend the labeling time and re-sample to see if the labeling pattern changes. 3. If a steady state is not achievable, consider using Isotopically Non-stationary MFA (INST-MFA). |
| Violation of metabolic steady state | 1. The introduction of L-Ribose may perturb the cell's metabolic state. 2. Design control experiments to assess the impact of unlabeled L-Ribose on the organism's metabolism. |
| Gross measurement errors | 1. Carefully inspect ion chromatograms for co-elution of metabolites, which can lead to inaccurate labeling data. 2. Ensure proper correction for the natural abundance of 13C. |
Problem 3: Wide confidence intervals for estimated fluxes.
Large confidence intervals indicate that the fluxes are not well-determined by the experimental data.
| Possible Cause | Troubleshooting Steps |
| Insufficient labeling information | 1. The this compound tracer may not produce sufficient labeling variation in the metabolites of interest. 2. Consider using parallel labeling experiments with other tracers (e.g., 13C-glucose, 13C-glutamine) to better constrain the fluxes. |
| Redundant or cyclic pathways | 1. The structure of the metabolic network may make it difficult to resolve certain fluxes independently. 2. Use in silico experimental design tools to identify a tracer that provides better resolution for your pathways of interest. |
| High measurement noise | 1. Large errors in the labeling data will propagate to the flux estimates. 2. Analyze biological and technical replicates to get a better estimate of the measurement variance. |
Experimental Protocols
General Protocol for this compound Labeling Experiment
This protocol provides a general framework. Specific details may need to be optimized for your organism and experimental setup.
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Pre-culture Preparation: Grow the microbial cells in a non-labeled medium to the mid-logarithmic growth phase.
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Inoculation into Labeled Medium: Inoculate the cells into a medium containing a defined concentration of this compound as the tracer. To avoid carryover of unlabeled carbon, a subculture into the same labeled medium may be necessary.
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Achieving Isotopic Steady State: Continue the culture until the 13C labeling in the metabolites reaches a steady state. This should be confirmed by sampling at multiple time points (e.g., 18 and 24 hours) and ensuring the labeling patterns are consistent.
-
Metabolite Quenching and Extraction: Rapidly quench the metabolic activity (e.g., using cold methanol) and extract the intracellular metabolites.
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Sample Derivatization: Derivatize the extracted metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
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GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopologue distributions of key metabolites.
-
Data Analysis: Use software like Metran or INCA to estimate the metabolic fluxes by fitting the measured mass isotopologue distributions to a metabolic model.
Visualizations
Caption: A generalized workflow for this compound Metabolic Flux Analysis.
Caption: A decision tree for troubleshooting poor model fits in 13C-MFA.
References
improving signal-to-noise ratio in L-Ribose-13C NMR spectra
Welcome to the technical support center for L-Ribose-13C NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise (S/N) ratio in my this compound NMR spectrum inherently low?
A1: Several factors contribute to the low signal-to-noise ratio in 13C NMR spectroscopy. The primary reasons are the low natural abundance of the 13C isotope, which is only 1.1%, and the smaller gyromagnetic ratio of the 13C nucleus compared to 1H, resulting in a weaker NMR signal.[1][2] For complex molecules like L-Ribose, these challenges can be more pronounced.
Q2: How does the concentration of my L-Ribose sample affect the S/N ratio?
A2: Sample concentration is a critical factor for achieving a good S/N ratio in 13C NMR. Due to the low sensitivity of the 13C nucleus, more concentrated samples are generally required compared to 1H NMR.[1][3] As a general guideline, doubling the sample concentration can roughly double the signal intensity.[1] For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of a suitable deuterated solvent is often recommended.
Q3: Can the choice of solvent impact the quality of my this compound NMR spectrum?
A3: Yes, the choice of solvent is important. The solvent must be able to dissolve a sufficient concentration of L-Ribose. For carbohydrates, deuterated water (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices. It is crucial to use high-quality deuterated solvents to minimize residual proton signals that could interfere with the spectrum. The solvent volume should be appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube, to ensure it is within the detection region of the instrument's coil.
Q4: What is the Nuclear Overhauser Effect (NOE) and how can it improve the S/N ratio in my this compound NMR?
A4: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons with radiofrequency can increase the signal intensity of nearby 13C nuclei. This is a standard technique used in 13C NMR to enhance signal strength, potentially by as much as 200%. The enhancement is most effective for carbons with directly attached protons.
Q5: Are there advanced techniques to dramatically boost the signal in this compound NMR for very dilute samples?
A5: Yes, for challenging cases with low sample concentration, several advanced techniques can significantly enhance the 13C NMR signal. These include:
-
Dynamic Nuclear Polarization (DNP): This technique involves transferring spin polarization from electrons to nuclei, and it can enhance signals by up to three orders of magnitude (1000-fold).
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Para-hydrogen based hyperpolarization (SABRE-Relay): This method has been shown to produce significant 13C signal enhancements for sugars, with reported enhancements of 250-fold at 9.4 T and up to 3100-fold at a lower field of 1 T.
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Isotopic Labeling: Using uniformly 13C-labeled L-Ribose will dramatically increase the signal intensity, though it can introduce complexities from 13C-13C couplings.
-
Cryoprobes: These specialized NMR probes operate at cryogenic temperatures, which significantly reduces thermal noise and can lead to a 3-4 fold improvement in the S/N ratio.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound NMR experiments.
Issue 1: Very weak or no L-Ribose signals, only solvent peaks are visible.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Sample Concentration | Increase the concentration of L-Ribose in your sample as much as solubility allows. |
| Incorrect Number of Scans (NS) | Increase the number of scans. The S/N ratio increases with the square root of the number of scans. Try doubling the scans and check the result. |
| Improper Pulse Width/Angle | For dilute samples, a shorter pulse width might be beneficial, especially for quaternary carbons. A 30° pulse angle is often a good starting point for optimal S/N. |
| Suboptimal Relaxation Delay (D1) | Ensure the relaxation delay is appropriately set. A common starting point is a D1 of 2.0 seconds. |
Troubleshooting Workflow:
Issue 2: Broad peaks and poor resolution in the spectrum.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer. Good shimming is crucial for sharp lines. |
| Sample Viscosity | If the sample is too viscous due to high concentration, consider slightly diluting it or increasing the temperature of the experiment. |
| Presence of Paramagnetic Impurities | Ensure your sample and solvent are free from paramagnetic impurities. These can be introduced from various sources, including metal ions. |
| Inappropriate Apodization | Apply an appropriate line broadening (LB) factor during processing. A value of 1.0 Hz can be a good compromise between reducing noise and maintaining peak sharpness. |
Quantitative Data Summary
The following table summarizes the signal enhancement that can be expected from various techniques.
| Technique | Typical Signal Enhancement Factor | Reference |
| Nuclear Overhauser Effect (NOE) | Up to 3x (200% increase) | |
| Cryoprobe | 3 - 4x | |
| Dynamic Nuclear Polarization (DNP) | Up to 1000x | |
| SABRE-Relay (at 9.4 T) | ~250x | |
| SABRE-Relay (at 1 T) | ~3100x |
Experimental Protocols
Protocol 1: Standard 13C NMR with Optimized Acquisition Parameters
This protocol is for a standard 13C NMR experiment with proton decoupling, optimized for improved S/N.
Materials:
-
L-Ribose sample (aim for 50-100 mg)
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., D₂O or DMSO-d6, 0.5-0.6 mL)
Instrument:
-
NMR Spectrometer (e.g., 400 MHz) with a suitable probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh the L-Ribose sample and dissolve it in the deuterated solvent inside a clean vial.
-
Transfer the solution to the NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Load a standard 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments).
-
-
Acquisition Parameters:
-
Set the pulse angle to 30 degrees.
-
Set the relaxation delay (D1) to 2.0 seconds.
-
Set the acquisition time (AQ) to approximately 1.0 second.
-
Set the initial number of scans (NS) to 128.
-
-
Data Acquisition:
-
Acquire a preliminary spectrum.
-
Assess the S/N ratio. If it is insufficient, increase the number of scans (e.g., 256, 512, 1024) and re-acquire the spectrum until a satisfactory S/N is achieved.
-
-
Data Processing:
-
Apply a line broadening (LB) of around 1 Hz to improve the S/N ratio in the processed spectrum.
-
Experimental Workflow Diagram:
Protocol 2: Utilizing Advanced 2D NMR Techniques (HSQC)
For complex spectra or to indirectly detect 13C signals with higher sensitivity, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is highly recommended. This experiment correlates proton and carbon signals that are directly bonded.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Load a standard HSQC pulse sequence.
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Set the appropriate spectral widths in both the 1H and 13C dimensions to cover all expected signals of L-Ribose.
-
Acquire the 2D spectrum. While this is a 2D experiment, it can often be faster than a standard 1D 13C experiment for achieving a good S/N ratio for protonated carbons.
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Process the 2D data to visualize the 1H-13C correlations.
Logical Relationship of Signal Enhancement Techniques:
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid 13 C NMR hyperpolarization delivered from para -hydrogen enables the low concentration detection and quantification of sugars - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03450A [pubs.rsc.org]
- 3. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
Technical Support Center: Minimizing Isotopic Dilution Effects in L-Ribose-¹³C Tracing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Ribose-¹³C tracing in their experiments. The information is designed to help users minimize isotopic dilution effects and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in L-Ribose-¹³C tracing experiments?
A1: Isotopic dilution refers to the decrease in the isotopic enrichment of a labeled compound (L-Ribose-¹³C) by an unlabeled, naturally occurring form of the same compound (L-Ribose-¹²C or D-Ribose-¹²C). This is a significant concern because it can lead to an underestimation of the true incorporation of the ¹³C label into downstream metabolites, thereby affecting the accuracy of metabolic flux calculations. The primary sources of unlabeled ribose that can cause dilution include endogenous intracellular pools and contributions from the experimental medium.
Q2: What are the main sources of unlabeled ribose that can dilute my L-Ribose-¹³C tracer?
A2: The primary sources of unlabeled ribose that can lead to isotopic dilution include:
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Endogenous Ribose Pools: Cells maintain an internal pool of ribose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP), for nucleotide biosynthesis and other metabolic processes.[1] This pre-existing unlabeled pool can dilute the incoming L-Ribose-¹³C tracer.
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De Novo Ribose Synthesis: The pentose phosphate pathway is a major route for the synthesis of ribose-5-phosphate from glucose.[2] If your cell culture medium contains unlabeled glucose, the cell's own production of ribose will contribute to the unlabeled pool.
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Media Components: Some complex cell culture media may contain low levels of unlabeled ribose or related sugars that can be metabolized into ribose.
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Metabolic Interconversion: Other pentoses present in the system could potentially be converted to ribose through various enzymatic reactions, contributing to the unlabeled pool.
Q3: How can I correct for the natural abundance of ¹³C in my samples?
A3: Correcting for the natural abundance of ¹³C (approximately 1.1%) is a critical step for accurate quantification.[3] This correction is typically performed using computational algorithms that account for the probabilistic distribution of naturally occurring heavy isotopes in all atoms of the metabolite of interest. Several software packages and online tools are available for this purpose. The correction involves using the known natural isotopic abundances of all elements in the molecule to calculate the expected mass isotopomer distribution for an unlabeled compound. This theoretical distribution is then used to adjust the measured data, isolating the enrichment that is solely due to the ¹³C tracer.
Q4: What is isotopic steady state, and is it necessary for L-Ribose-¹³C tracing experiments?
A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state indicates that the rate of tracer incorporation has equilibrated with the rates of metabolic production and consumption. While achieving a true isotopic steady state can be beneficial for certain types of metabolic flux analysis, it is not always necessary, especially for pulse-chase experiments or studies focused on shorter time scales. However, it is crucial to be aware of the labeling dynamics in your system to correctly interpret the data.
Troubleshooting Guides
Issue 1: Low ¹³C Enrichment Detected in L-Ribose and Downstream Metabolites
| Possible Cause | Troubleshooting Steps |
| High Endogenous Unlabeled Ribose Pool | - Pre-incubation with tracer: Before the main experiment, pre-incubate cells with the L-Ribose-¹³C tracer for a period to allow for the equilibration of intracellular pools. - Optimize labeling time: Conduct a time-course experiment to determine the optimal labeling duration for achieving sufficient enrichment in your metabolites of interest. |
| Significant De Novo Ribose Synthesis from Unlabeled Glucose | - Use ¹³C-labeled glucose: If the experimental design allows, use fully labeled [U-¹³C]-glucose as the primary carbon source to minimize dilution from de novo synthesis. - Inhibit the pentose phosphate pathway (with caution): Pharmacological inhibitors of the PPP can be used, but their off-target effects must be carefully considered and controlled for. |
| Inefficient Cellular Uptake of L-Ribose | - Verify transporter expression: Ensure that the cells you are using express appropriate transporters for L-ribose or related pentoses. - Increase tracer concentration: While being mindful of potential toxicity, a higher concentration of the L-Ribose-¹³C tracer in the medium can help drive uptake. |
| Suboptimal Sample Quenching and Extraction | - Rapid quenching: Use a rapid quenching method, such as plunging cell pellets into liquid nitrogen, to immediately halt metabolic activity and prevent further dilution.[4][5] - Efficient extraction: Employ a validated metabolite extraction protocol, often using cold organic solvents like methanol or acetonitrile, to ensure complete lysis and recovery of intracellular metabolites. |
Issue 2: High Variability in Isotopic Enrichment Across Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Synchronize cell cultures: Ensure that all replicate cultures are at a similar cell density and growth phase at the time of the experiment. - Maintain consistent media composition: Use the same batch of media and supplements for all replicates to avoid variations in unlabeled nutrient concentrations. |
| Variable Sample Handling During Quenching and Extraction | - Standardize timing: Precisely control the timing of each step, from tracer addition to quenching and extraction, for all samples. - Consistent sample volumes/cell numbers: Normalize all samples to the same cell number or protein concentration to ensure comparable metabolite pools. |
| Analytical Variability (LC-MS) | - Use an internal standard: Spike a known amount of a heavy-isotope labeled internal standard (e.g., ¹³C,¹⁵N-labeled amino acid) into your samples before extraction to correct for variations in sample processing and instrument response. - Perform regular instrument calibration and maintenance: Ensure the mass spectrometer is properly calibrated and maintained to minimize analytical drift. |
Data Presentation
Table 1: Representative ¹³C Enrichment in Key Metabolites after [U-¹³C]-Glucose Tracing in Mammalian Cancer Cells.
This table provides example data on the mole percent enrichment (MPE) of central carbon metabolism intermediates after labeling with [U-¹³C]-glucose. While specific to glucose tracing, it illustrates the expected levels of enrichment and the time-dependent nature of label incorporation, which are relevant principles for L-Ribose-¹³C tracing.
| Metabolite | Labeling Time (hours) | Mole Percent Enrichment (MPE) (%) |
| Glucose-6-phosphate | 1 | 95 ± 2 |
| Fructose-6-phosphate | 1 | 94 ± 3 |
| Ribose-5-phosphate | 1 | 85 ± 5 |
| 6 | 92 ± 4 | |
| Sedoheptulose-7-phosphate | 1 | 80 ± 6 |
| 6 | 88 ± 5 | |
| Citrate | 1 | 50 ± 7 |
| 6 | 75 ± 6 |
Data are presented as mean ± standard deviation and are representative of typical values observed in cancer cell lines. Actual values will vary depending on the cell type, experimental conditions, and specific tracer used.
Experimental Protocols
Protocol 1: L-Ribose-¹³C Tracing in Adherent Mammalian Cells
Objective: To measure the incorporation of ¹³C from L-Ribose into intracellular metabolites.
Materials:
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Adherent mammalian cells of interest
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Complete cell culture medium
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L-Ribose-¹³C (e.g., [U-¹³C₅]-L-Ribose)
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Phosphate-buffered saline (PBS), ice-cold
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Liquid nitrogen
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Extraction solvent: 80% methanol in water, pre-chilled to -80°C
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Cell scrapers
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Microcentrifuge tubes
Procedure:
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Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%).
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Tracer Introduction:
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Aspirate the existing culture medium.
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Gently wash the cells once with pre-warmed PBS.
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Add pre-warmed complete medium containing the desired concentration of L-Ribose-¹³C.
-
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Labeling: Incubate the cells for the desired period (e.g., determined from a time-course experiment).
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Metabolism Quenching:
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Place the culture plate on a bed of ice.
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Quickly aspirate the labeling medium.
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Wash the cells twice with ice-cold PBS to remove extracellular tracer.
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Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt metabolism.
-
-
Metabolite Extraction:
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Add a pre-determined volume of pre-chilled (-80°C) 80% methanol to the frozen cell monolayer.
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Use a cell scraper to scrape the cells into the extraction solvent.
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Transfer the cell lysate to a pre-chilled microcentrifuge tube.
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Vortex the tube vigorously for 1 minute.
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Incubate at -20°C for 20 minutes to precipitate proteins.
-
-
Sample Clarification:
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Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
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Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
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Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
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Centrifuge the reconstituted sample to pellet any remaining debris.
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Transfer the supernatant to an autosampler vial for LC-MS analysis.
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Protocol 2: LC-MS Analysis of ¹³C-Labeled Ribose and Related Metabolites
Objective: To separate and quantify the isotopic enrichment of ribose and other polar metabolites.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
LC Parameters (Example for HILIC Separation):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column suitable for polar metabolites (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).
-
Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile, pH adjusted.
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Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water, pH adjusted.
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Gradient: A gradient from high organic (e.g., 90% B) to high aqueous to elute polar compounds. The specific gradient will need to be optimized for the separation of ribose isomers and other metabolites of interest.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
MS Parameters (Example):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Range: m/z 70-1000.
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Resolution: >60,000 to resolve isotopic peaks.
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Data Acquisition: Full scan mode to capture all mass isotopologues.
Visualizations
Caption: Workflow for L-Ribose-¹³C tracing experiments.
Caption: L-Ribose-¹³C entry into central carbon metabolism.
References
- 1. lynkbiotech.com [lynkbiotech.com]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced L-Ribose-13C Enrichment
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and analysis of L-Ribose-13C.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and analysis of 13C-labeled L-Ribose.
Q1: My this compound synthesis yield is lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue in L-Ribose synthesis, which is often performed via the isomerization of L-Arabinose. Several factors can contribute to this:
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Suboptimal Isomerization Conditions: The conversion of L-Arabinose to L-Ribose is an equilibrium-limited reaction.[1][2] Ensure that the reaction parameters are optimized.
-
pH: The optimal pH for enzymatic isomerization is typically between 6.0 and 9.0, depending on the specific isomerase used.[3][4]
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Temperature: Thermophilic enzymes may require temperatures up to 70°C for optimal activity, while others function best around 30-40°C.[2]
-
Cofactors: Some isomerases require divalent metal ions like Co²⁺ or Mn²⁺ for activity. Ensure these are present at the correct concentration.
-
-
Enzyme Inactivation: The isomerase may lose activity over the course of the reaction. Consider enzyme immobilization to improve stability and reusability.
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Incomplete Reaction: Monitor the reaction progress over time using techniques like HPLC to determine if the reaction has truly reached equilibrium.
-
Product Inhibition: High concentrations of the product, L-Ribose, or the intermediate, L-Ribulose, can sometimes inhibit the enzyme.
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Chemical Synthesis Issues: In chemical synthesis routes, such as those involving Swern oxidation and reduction, incomplete reactions or side reactions can reduce yield. Ensure anhydrous conditions and proper temperature control.
Q2: I am observing significant amounts of L-Arabinose-13C and L-Ribulose-13C in my final product. How can I improve the purity of my this compound?
A2: The presence of residual starting material (L-Arabinose) and the intermediate (L-Ribulose) is a common purification challenge due to the structural similarity of these sugars.
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Chromatographic Separation: The most effective method for separating these sugars is chromatography.
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Simulated Moving Bed (SMB) Chromatography: This is a highly efficient technique for large-scale purification.
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Cation-Exchange Chromatography: Using a cation exchange resin in the calcium form can effectively separate the different pentose sugars.
-
Ion-Exchange Chromatography: A series of anion and cation exchange columns can be used to remove impurities and ions from the reaction mixture before final purification steps.
-
-
Decolorization: Use activated carbon to remove colored impurities from the reaction mixture before chromatographic separation.
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Crystallization: After purification, L-Ribose can be crystallized to achieve high purity. This often involves concentrating the purified fractions and cooling to induce crystallization.
Q3: The 13C enrichment in my L-Ribose is not uniform or is lower than the enrichment of my starting material. What could be the cause?
A3: This issue typically points to isotopic dilution or metabolic scrambling, especially in biological synthesis systems.
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Dilution from Unlabeled Sources: If using a biological system (e.g., genetically engineered yeast or bacteria), the cells may utilize endogenous, unlabeled carbon sources for metabolism, thus diluting the 13C label. Ensure that the 13C-labeled precursor is the sole or primary carbon source.
-
Metabolic Scrambling: Carbon atoms from the labeled precursor can be redistributed through various metabolic pathways, leading to non-uniform labeling patterns. For example, atoms from 13C-glucose can enter the pentose phosphate pathway and other central metabolic routes, leading to complex labeling patterns in downstream products.
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Incomplete Labeling of Precursor: Verify the isotopic purity of your starting 13C-labeled material (e.g., L-Arabinose-13C).
Q4: How do I accurately quantify the 13C enrichment and concentration of my this compound sample?
A4: Accurate quantification requires robust analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for quantifying both the concentration and the mass isotopologue distribution (MID) of labeled metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating sugars.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the position of 13C labels within the molecule. 1D and 2D NMR techniques can be used to determine the fractional enrichment at specific carbon positions.
Quantitative Data Summary
The following tables summarize quantitative data from various L-Ribose synthesis protocols to aid in experimental design and comparison.
Table 1: Comparison of Enzymatic L-Ribose Production Yields
| Starting Material | Enzyme System | Conversion Yield (%) | Final L-Ribose Concentration (g/L) | Reference |
| L-Arabinose (500 g/L) | L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase | 23.6 | 118 | |
| L-Arabinose (30 g/L) | Genetically Engineered Candida tropicalis | ~20 | 6.0 | |
| L-Arabinose (50 g/L) | Genetically Engineered Candida tropicalis | ~20 | 9.8 | |
| L-Arabinose | L-Arabinose Isomerase & D-Lyxose/Ribose Isomerase | 25 | Not Specified | |
| Ribitol (100 g/L) | Recombinant E. coli with Mannitol Dehydrogenase | 55 | 52 |
Table 2: Purity and Separation Parameters for L-Ribose
| Purification Step | Parameter | Value | Reference |
| Ion Exchange & SMB | Purity of Ribose Fraction | 75-90% | |
| Crystallization | Final Product Purity | High (crystalline solid) | |
| Cation Exchange Chromatography | Separation Principle | Separation of aldoses and ketoses |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from L-Arabinose-13C
This protocol is a generalized procedure based on the use of isomerases for the conversion of L-Arabinose to L-Ribose.
-
Enzyme Preparation:
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Obtain or prepare purified L-Arabinose Isomerase and a suitable L-Ribulose isomerizing enzyme (e.g., Mannose-6-Phosphate Isomerase or L-Ribose Isomerase).
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Dissolve the 13C-labeled L-Arabinose substrate in the buffer to the desired starting concentration (e.g., 100-500 g/L).
-
Add necessary cofactors, such as 1 mM CoCl₂ or MnCl₂.
-
Add the prepared enzymes to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30-70°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Reaction Termination:
-
Once equilibrium is reached (typically after 3-24 hours), terminate the reaction by heat inactivation of the enzymes (e.g., heating to 95°C for 5-10 minutes).
-
-
Purification:
-
Proceed with the purification protocol as described below (Protocol 3).
-
Protocol 2: Analysis of this compound Enrichment by LC-MS/MS
This protocol outlines a general method for quantifying 13C enrichment in L-Ribose.
-
Sample Preparation:
-
Quench metabolic activity in biological samples by rapid cooling and extraction with a cold solvent (e.g., 80% methanol).
-
Centrifuge the samples to pellet cell debris and proteins.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
-
LC Separation:
-
Use a HILIC column for the separation of polar metabolites like sugars.
-
Employ a gradient elution with solvents such as acetonitrile and water with additives like ammonium acetate or formic acid.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to detect the precursor and product ions for each isotopologue of L-Ribose. For fully labeled this compound₅, the precursor ion [M-H]⁻ would be at m/z 154.
-
Acquire data for all expected isotopologues (M+0 to M+5).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of 13C in the unlabeled standard.
-
Calculate the mole percent enrichment (MPE) or fractional abundance for each isotopologue.
-
Protocol 3: Purification of this compound by Chromatography
-
Initial Treatment:
-
Centrifuge the reaction mixture to remove any precipitated proteins or cell debris.
-
Treat the supernatant with activated charcoal to decolorize the solution, followed by filtration.
-
-
Ion Exchange Chromatography:
-
Pass the decolorized solution through a series of cation and anion exchange resin columns to remove salts and other ionic impurities.
-
-
Sugar Separation:
-
Concentrate the desalted sugar solution by evaporation.
-
Load the concentrated solution onto a cation exchange chromatography column (Ca²⁺ form) or a simulated moving bed (SMB) system.
-
Elute the sugars with deionized water.
-
Collect fractions and analyze them by HPLC or refractive index detection to identify the L-Ribose containing fractions.
-
-
Final Steps:
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Pool the pure L-Ribose fractions.
-
Concentrate the solution by evaporation.
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Induce crystallization by cooling to obtain pure, crystalline this compound.
-
Visualizations
Caption: Workflow for this compound synthesis, purification, and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0807682A2 - L-ribose isomerase, its preparation and uses - Google Patents [patents.google.com]
- 4. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
dealing with contamination in L-Ribose-13C tracer studies
Welcome to the technical support center for L-Ribose-¹³C tracer studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate challenges related to contamination and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of correcting for natural isotopic abundance in ¹³C tracer studies?
A1: Correcting for natural isotopic abundance is a critical step to distinguish between the ¹³C isotopes experimentally introduced via the tracer and the ¹³C isotopes that are naturally present in the biological system.[1] Carbon naturally exists as two stable isotopes, ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[1] This natural abundance can contribute to the mass isotopomer distribution (MID) of a metabolite, potentially leading to an overestimation of ¹³C incorporation from the tracer. Failure to correct for this can result in inaccurate metabolic flux calculations and misinterpretation of pathway activities.[1][2]
Q2: I'm observing unexpected labeled species in my mass spectrometry data. What could be the cause?
Q3: How can I differentiate a true ¹³C labeled peak from background noise, especially at low enrichment levels?
A3: Distinguishing a low-intensity ¹³C labeled signal from background noise is a significant challenge. Several strategies can be employed:
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High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR-MS are crucial for accurately identifying and resolving ¹³C isotopologues from interfering ions that may have very similar mass-to-charge ratios.
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Isotopic Pattern Analysis: A true ¹³C labeled fragment will exhibit a characteristic isotopic distribution. Analyzing the spacing and relative intensities of the isotopic peaks can help confirm its identity.
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Blank Analysis: Performing several blank injections (injecting only the mobile phase) can help to identify and characterize the background noise, making it easier to subtract from the sample data.
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Data
High background noise in the total ion chromatogram (TIC) can obscure low-intensity peaks and compromise data quality.
Symptoms:
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Elevated baseline in the TIC.
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Poor signal-to-noise ratio for analytes of interest.
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Presence of numerous non-biological peaks.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use. | Reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). | A cleaner baseline in subsequent blank runs. |
| System Leaks | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray. |
| Plasticizer Contamination (e.g., Phthalates) | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (e.g., PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series. |
Issue 2: Low or Inconsistent Isotopic Enrichment
Observing lower-than-expected or highly variable ¹³C enrichment can indicate issues with the experimental setup or sample integrity.
Symptoms:
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Mass spectrometry data shows a low percentage of heavy-labeled metabolites.
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High variability in enrichment levels across replicate samples.
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The expected mass shift between unlabeled and labeled species is not consistently observed.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Incomplete Label Incorporation | Ensure cells have undergone a sufficient number of doublings (at least 5-6) in the labeled medium to achieve >99% incorporation for SILAC-based studies. For other studies, verify that the labeling duration is adequate for the pathways of interest to reach isotopic steady state. | Complete replacement of natural abundance amino acids or metabolites with their heavy counterparts, leading to consistent and high enrichment. |
| Isotope Dilution | Account for the dilution of the tracer by endogenous, unlabeled metabolites. This is particularly important in in vivo studies. | More accurate calculation of metabolic fluxes by correcting for the contribution of unlabeled pools. |
| Improper Sample Quenching | Rapidly halt metabolic activity by flash-freezing samples in liquid nitrogen. Inefficient quenching can allow metabolic enzymes to remain active, altering metabolite concentrations and labeling patterns. | Preservation of the in vivo metabolic state at the time of collection. |
| Sample Contamination with Unlabeled Material | During sample preparation, ensure that all reagents and materials are free from unlabeled biological material. Use fresh, high-purity solvents and clean labware. | Reduced interference from exogenous, unlabeled compounds, leading to more accurate enrichment measurements. |
Experimental Protocols
Protocol 1: General Sample Preparation for Adherent Mammalian Cells
This protocol is designed to minimize contamination and preserve the metabolic state of adherent cells.
Materials:
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Liquid Nitrogen (LN₂)
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Pre-chilled (-80°C) 80% Methanol
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HPLC-grade water
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Chloroform
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Cell scraper
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Microcentrifuge tubes
Methodology:
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Cell Culture: Grow adherent cells in a culture dish to the desired confluency.
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Media Removal: Aspirate the culture medium completely.
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Rinsing (Optional but Recommended): Quickly rinse the cell monolayer with a rapid wash of cold saline or water to remove interfering media components. This has been shown to increase the signal for many metabolites.
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Metabolism Quenching: Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt all metabolic activity. Samples can be stored at -80°C at this stage.
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Metabolite Extraction:
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Add 1 mL of ice-cold 80% methanol to the frozen cells.
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Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
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Add 500 µL of ice-cold water and vortex thoroughly.
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Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.
-
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Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C. This will separate the sample into three phases: an upper polar (aqueous) phase containing polar metabolites, a lower non-polar (organic) phase with lipids, and a protein/lipid pellet at the interface.
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Sample Collection: Carefully aspirate the desired phase for analysis and transfer it to a new tube.
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Drying and Reconstitution: Dry the collected extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
Protocol 2: Correction for Natural Isotope Abundance
This is a conceptual workflow for correcting raw mass spectrometry data for the natural abundance of ¹³C.
Methodology:
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Data Acquisition: Analyze samples using a high-resolution mass spectrometer to obtain the mass isotopomer distributions (MIDs) for metabolites of interest.
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Data Processing: Process the raw spectral data to generate a list of observed MIDs for each metabolite.
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Correction Algorithm: Utilize a computational tool or algorithm (e.g., AccuCor2, PolyMID-Correct) to perform the natural abundance correction. These tools typically employ a correction matrix based on the chemical formula of the metabolite and the known natural abundances of all elements within it.
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Generation of Corrected MIDs: The algorithm will generate corrected MIDs that reflect the true isotopic enrichment from the ¹³C tracer.
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Downstream Analysis: Use the corrected MIDs for subsequent quantitative analysis, such as metabolic flux analysis (MFA).
Visualizations
Caption: Troubleshooting workflow for high background noise in MS.
Caption: Workflow for Natural Isotope Abundance Correction.
Caption: Workflow for adherent cell sample preparation.
References
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 13C-Labeled Ribose
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled ribose in mass spectrometry applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the sensitivity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am observing low signal intensity for my 13C-labeled ribose. Could my sample preparation be the issue?
A1: Yes, suboptimal sample preparation is a frequent cause of poor signal intensity. Here are some key considerations and troubleshooting steps:
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Incomplete Cell Lysis/Metabolite Extraction: Ensure you are using an effective method to quench metabolism and extract metabolites. Snap-freezing in liquid nitrogen is a highly effective quenching method.[1][2] For extraction, ice-cold methanol solutions are commonly used.[2] Thoroughly scrape adherent cells to ensure complete collection.[2]
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Sample Contamination: Contaminants from your sample matrix can interfere with ionization and suppress the signal of your target analyte. Ensure you are using high-purity solvents (MS-grade or HPLC-grade) and clean labware.[3] Common contaminants include keratin from skin and hair, so always wear gloves and work in a clean environment.
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Improper Storage: To prevent degradation, samples should be stored at -80°C after extraction and freeze-thaw cycles should be minimized.
Q2: What is the best way to collect and process different sample types for 13C-ribose analysis?
A2: The optimal collection and processing protocol depends on your sample type. Below is a summary of recommended procedures for common sample types.
| Sample Type | Collection & Processing Steps | Key Considerations |
| Adherent Cells | 1. Remove culture medium. 2. Wash cells 2-3 times with pre-cooled PBS. 3. Quench metabolism (e.g., with liquid nitrogen). 4. Add ice-cold extraction solvent (e.g., methanol) and scrape cells. 5. Centrifuge to pellet debris and collect the supernatant. | Rapidly wash and quench to halt metabolic activity. Ensure complete cell scraping. |
| Suspension Cells | 1. Centrifuge cell suspension to pellet cells. 2. Discard supernatant and wash pellet with pre-cooled PBS. 3. Repeat centrifugation and washing steps. 4. Quench and extract metabolites from the cell pellet. | Ensure complete removal of culture medium to avoid interference. |
| Tissue | 1. Snap-freeze tissue in liquid nitrogen immediately upon collection. 2. Homogenize the frozen tissue in an appropriate ice-cold extraction solvent. 3. Centrifuge to remove tissue debris and collect the supernatant. | Rapid freezing is critical to preserve the metabolic state. |
| Plasma/Serum | 1. Collect whole blood in appropriate tubes (with or without anticoagulant). 2. For serum, allow blood to clot; for plasma, prevent clotting. 3. Centrifuge to separate serum/plasma from blood cells. 4. Precipitate proteins with a cold solvent (e.g., methanol, acetonitrile). 5. Centrifuge and collect the supernatant. | Protein precipitation is essential to prevent column clogging and ion suppression. |
Chromatography & Mass Spectrometry
Q3: My 13C-labeled ribose peaks are showing poor chromatographic shape or are not well-retained on my column. What can I do?
A3: Poor chromatography of a polar compound like ribose is a common challenge. Here are some strategies to improve it:
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Column Choice: For polar molecules like ribose, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.
-
Mobile Phase Optimization: Adjusting the mobile phase composition, such as the organic solvent content and the pH, can significantly impact retention and peak shape. For HILIC, a higher organic content will increase retention.
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Derivatization: Chemical derivatization can decrease the polarity of ribose, improving its retention on reversed-phase columns and enhancing its chromatographic behavior.
Q4: I am seeing high background noise across my mass spectrum, which is obscuring my 13C-ribose signal. How can I reduce this?
A4: High background noise can originate from several sources. The following troubleshooting guide can help you identify and mitigate the issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents/System | Flush the LC system with a sequence of cleaning solvents (e.g., isopropanol, methanol, water). Use fresh, high-purity solvents for your mobile phase. | Reduction in baseline noise and removal of contaminant peaks. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and reduced background. |
| System Leaks | Check all fittings and connections for leaks using an electronic leak detector. Air leaks can introduce contaminants. | A stable spray and reduced background noise. |
| Sample Carryover | Implement a rigorous wash cycle for the autosampler needle and injection port between samples. | Elimination of peaks corresponding to previously analyzed samples. |
Q5: I am observing multiple peaks for my 13C-labeled ribose, even though I expect only one. What could be causing this?
A5: The presence of multiple peaks for a single analyte is often due to the formation of adducts.
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Adduct Formation: In electrospray ionization (ESI), it is common for analytes to form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+). These adducts will appear as separate peaks with different mass-to-charge ratios.
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In-source Fragmentation: The analyte might be fragmenting in the ion source. This can sometimes be reduced by optimizing the source parameters, such as decreasing the capillary voltage or temperature.
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Isomers: Ribose can exist in different isomeric forms (e.g., pyranose and furanose), which may separate chromatographically under certain conditions.
Common Adducts of Ribose in Mass Spectrometry
| Adduct Ion | Mass Shift (from [M+H]+) | Common Sources |
| Sodium [M+Na]+ | +22.9892 Da | Glassware, mobile phase additives, sample matrix |
| Potassium [M+K]+ | +38.9631 Da | Glassware, mobile phase additives, sample matrix |
| Ammonium [M+NH4]+ | +17.0265 Da | Mobile phase additives (e.g., ammonium formate/acetate) |
Derivatization
Q6: What is derivatization, and can it help improve the sensitivity of my 13C-ribose analysis?
A6: Derivatization is a chemical modification of the analyte to improve its analytical properties. For 13C-ribose, derivatization can significantly enhance sensitivity by:
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Improving Ionization Efficiency: Modifying the ribose molecule can make it ionize more readily, leading to a stronger signal in the mass spectrometer.
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Enhancing Chromatographic Retention and Peak Shape: By making ribose less polar, derivatization can improve its interaction with reversed-phase columns, leading to better retention and sharper peaks.
-
Increasing Mass: Derivatization adds a chemical moiety to the ribose molecule, increasing its mass and moving it to a region of the spectrum with lower background noise.
Q7: What are some common derivatization methods for sugars like ribose?
A7: Several derivatization strategies are available for sugars. One common approach is silylation , which involves reacting the hydroxyl groups of ribose with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Another method is oximation , followed by silylation, which can resolve isomeric forms.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
-
Cell Culture: Grow cells to the desired confluency in a culture dish.
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Media Removal: Aspirate the culture medium from the dish.
-
Washing: Quickly wash the cells twice with 5 mL of pre-warmed (37°C) phosphate-buffered saline (PBS) to remove any remaining media.
-
Metabolism Quenching: Immediately add approximately 10 mL of liquid nitrogen to the dish to cover the cells and snap-freeze them. This step is crucial for arresting metabolic activity.
-
Metabolite Extraction: Before all the liquid nitrogen has evaporated, add 500 µL of ice-cold 80% methanol (MS-grade) to the dish.
-
Cell Lysis and Collection: Gently swirl the dish for at least 3 minutes to ensure all cells are in contact with the methanol. Use a cell scraper to mechanically detach the adherent cells and create a cell lysate suspension.
-
Transfer: On ice, pipette the cell lysate into a 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Storage: Store the metabolite extract at -80°C until LC-MS analysis.
Visualizations
Caption: Experimental workflow for 13C-labeled ribose analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
correcting for matrix effects in L-Ribose-13C LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix effects in L-Ribose-¹³C LC-MS analysis.
Understanding Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2][3] Matrix effects occur when these co-eluting components influence the ionization efficiency of the target analyte, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in L-Ribose-¹³C LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for L-Ribose-¹³C due to co-eluting compounds from the sample matrix. This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in your assay. Because L-Ribose-¹³C is a stable isotope-labeled compound, it is often used as an internal standard to correct for matrix effects affecting its unlabeled counterpart. However, it is crucial to ensure that the analytical method itself is not compromised by matrix effects impacting the L-Ribose-¹³C signal.
Q2: How can I detect the presence of matrix effects in my L-Ribose-¹³C analysis?
A2: There are two primary methods to assess matrix effects:
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Post-Column Infusion (PCI): This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of L-Ribose-¹³C solution is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal indicates the retention time of matrix components causing interference.
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Post-Extraction Spike Analysis: This quantitative approach compares the response of L-Ribose-¹³C in a pure solvent to its response when spiked into an extracted blank matrix. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What are the most effective strategies to correct for matrix effects?
A3: The most effective strategies involve a combination of optimized sample preparation, refined chromatographic conditions, and the use of appropriate internal standards. Common approaches include:
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Stable Isotope Labeled Internal Standards (SIL-IS): Using a SIL-IS is considered the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable ratio-based quantification. For the analysis of unlabeled L-Ribose, L-Ribose-¹³C would be the ideal internal standard.
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.
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Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate L-Ribose-¹³C from interfering compounds is a crucial step.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Ion Suppression/Enhancement
This guide provides a step-by-step workflow to identify and quantify matrix effects impacting your L-Ribose-¹³C analysis.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike a known concentration of L-Ribose-¹³C into the initial mobile phase or reconstitution solvent.
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Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. In the final step, spike the extracted matrix with the same concentration of L-Ribose-¹³C as in Set A.
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Set C (Pre-Extraction Spike): Spike the blank matrix with the same concentration of L-Ribose-¹³C as in Set A before the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze and Calculate Matrix Effect:
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A value below 85% or above 115% generally indicates a significant matrix effect that needs to be addressed.
Workflow for Diagnosing Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Guide 2: Protocol for Sample Pre-treatment to Minimize Matrix Effects
Effective sample preparation is a primary strategy to reduce matrix interferences. The choice of technique depends on the nature of the sample matrix and the analyte.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | L-Ribose-¹³C is partitioned between two immiscible liquid phases to separate it from interfering components. | Can provide a cleaner extract than PPT. | Can be more time-consuming and may require method development to optimize solvents. |
| Solid-Phase Extraction (SPE) | L-Ribose-¹³C is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted for analysis. | Highly selective, providing very clean extracts. | Can be more expensive and requires method development for sorbent selection and elution conditions. |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE. Specific conditions should be optimized for your particular application.
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Flush the cartridge with the loading buffer (e.g., water or a weak buffer) to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a solvent that will remove interfering compounds but retain L-Ribose-¹³C.
-
Elution: Elute L-Ribose-¹³C from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Principle of Stable Isotope Dilution
The use of a stable isotope-labeled internal standard like L-Ribose-¹³C is a powerful technique to compensate for matrix effects.
Caption: Principle of stable isotope dilution for matrix effect correction.
References
Technical Support Center: Optimization of Quenching and Extraction for 13C-Labeled Metabolites
Welcome to the technical support center for the optimization of quenching and extraction of 13C-labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to sample preparation for metabolomics and fluxomics studies.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your 13C-labeled metabolite quenching and extraction experiments.
| Problem | Possible Causes | Solutions |
| Low Metabolite Yield | 1. Metabolite Leakage During Quenching: The quenching solution may be causing cell lysis and leakage of intracellular metabolites.[1][2] 2. Incomplete Extraction: The chosen extraction solvent may not be efficient for all metabolites of interest.[3][4] 3. Metabolite Degradation: Instability of certain metabolites (e.g., NADPH) in the extraction solvent or due to residual enzymatic activity.[3] | 1. Optimize Quenching Solution: For bacterial cells like Lactobacillus bulgaricus, 80% cold methanol/water solution has been shown to reduce leakage compared to 60% cold methanol. For suspension cultures, rapid filtration followed by quenching in 100% cold (-80°C) methanol can be highly effective. 2. Use a Biphasic Extraction: A common and effective method is a two-phase extraction using a methanol/water/chloroform mixture to separate polar and non-polar metabolites. For a broad range of metabolites from mammalian cells, a methanol-water extraction has been identified as a robust general method. 3. Ensure Rapid and Complete Inactivation of Enzymes: Quenching must be extremely fast. Adding 0.1 M formic acid to the quenching solvent can help to completely inactivate enzymes, preventing interconversion of metabolites like phosphoenolpyruvate (PEP) from 3-phosphoglycerate (3PG). Ensure all steps are performed at cold temperatures (e.g., on dry ice or at 4°C). |
| Poor Reproducibility | 1. Inconsistent Quenching: Variation in the time between cell harvesting and quenching. 2. Variable Extraction Efficiency: Inconsistent solvent volumes, incubation times, or vortexing during extraction. 3. Sample Handling: Differences in temperature and processing time between samples. | 1. Standardize the Quenching Workflow: Use a timer to ensure consistent timing for all samples. For adherent cells, aspirate the media and add the quenching solution as rapidly as possible. 2. Follow a Strict Protocol: Use precise volumes of solvents and standardize all incubation and mixing steps. 3. Maintain a Cold Chain: Keep samples on ice or at 4°C throughout the extraction process. Store extracted metabolites at -80°C and analyze them within 24 hours if possible. |
| Inaccurate Isotopic Labeling Data | 1. Failure to Reach Isotopic Steady State: The labeling duration may be insufficient for the 13C label to fully incorporate into downstream metabolites. 2. Contamination with Unlabeled Carbon Sources: Standard fetal bovine serum (FBS) contains unlabeled metabolites that can dilute the 13C-labeled pool. 3. Metabolic Activity During Quenching: If quenching is not immediate and complete, ongoing metabolic activity can alter labeling patterns. | 1. Determine the Time to Steady State: Perform a time-course experiment to determine when isotopic enrichment in key metabolites plateaus. Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take several hours. 2. Use Dialyzed FBS: Use dialyzed fetal bovine serum (dFBS) in your culture medium to remove small molecule metabolites. 3. Assess Quenching Efficacy: Introduce a 13C-labeled compound during the quenching step to quantify any metabolic activity that occurs post-harvesting. |
| Background Noise and Contamination in Mass Spectrometry Data | 1. Contaminants from Reagents or System: Solvents, tubes, or the LC-MS system itself can introduce interfering peaks. 2. Salt Contamination from PBS Wash: Residual phosphate-buffered saline (PBS) can interfere with mass spectrometry analysis. | 1. Use High-Purity Solvents: Utilize LC-MS grade solvents for all steps. Regularly clean the LC-MS system. 2. Ensure Complete Removal of PBS: After washing cells with cold PBS, ensure all residual liquid is removed before adding the quenching solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best quenching solution for my experiment?
A1: The optimal quenching solution depends on your cell type and experimental goals.
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For mammalian cells , a cold solvent mixture such as 80:20 methanol:water at -75°C or colder is commonly used.
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For bacterial cells , 80% cold methanol has been shown to be superior to 60% cold methanol in reducing metabolite leakage.
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For suspension cultures , rapid filtration followed by immediate immersion in 100% cold (-80°C) methanol is a highly effective method to separate cells from the medium and quench metabolism simultaneously.
Q2: How can I be sure that I have achieved isotopic steady state?
A2: To confirm isotopic steady state, you should perform a time-course experiment where you collect samples at multiple time points after introducing the 13C-labeled substrate. Analyze the isotopic enrichment of key downstream metabolites (e.g., citrate for [U-13C]-glucose labeling). Isotopic steady state is reached when the fractional labeling of these metabolites no longer increases over time. For many mammalian cell lines, this can take several hours to a full day.
Q3: Should I use dialyzed or non-dialyzed FBS in my 13C labeling experiments?
A3: It is highly recommended to use dialyzed fetal bovine serum (dFBS). Non-dialyzed FBS contains endogenous small molecule metabolites that are not 13C-labeled. These unlabeled metabolites will be taken up by the cells and will dilute the isotopic enrichment of your intracellular metabolite pools, potentially confounding the interpretation of your labeling patterns.
Q4: What is the most common cause of metabolite loss during sample preparation?
A4: A significant cause of metabolite loss is leakage from cells due to membrane disruption caused by the quenching solution. This is particularly problematic with quenching solutions containing a high percentage of organic solvent at temperatures that are not sufficiently low. For example, 60% cold methanol at -65°C has been shown to cause significant metabolite loss in suspension cultures.
Q5: How long can I store my extracted metabolite samples?
A5: Extracted metabolites should be stored at -80°C to minimize degradation. It is best to analyze the samples on the mass spectrometer within 24 hours of extraction. If long-term storage is necessary, it is crucial to ensure the samples remain frozen at -80°C and to minimize freeze-thaw cycles.
Quantitative Data Summary
Table 1: Comparison of Quenching Methods for Suspension Cultures (Synechocystis sp. PCC 6803)
| Quenching Method | Quenching Efficiency | Metabolite Loss | Laboriousness |
| Rapid Filtration + 100% Cold (-80°C) Methanol | Highest | Minimal | More Laborious |
| 30% Methanol Slurry (-24°C) + Centrifugation | Slightly Less Effective | Some Loss | Less Laborious |
| 60% Cold Methanol (-65°C) + Centrifugation | Less Effective | Significant Loss | Moderate |
| Saline Ice Slurry (~0°C) | Ineffective | Not Reported | Moderate |
| Data summarized from studies on cyanobacteria, indicating relative performance. |
Table 2: Effect of Quenching Solution on Intracellular Metabolite Levels in Lactobacillus bulgaricus
| Quenching Solution | Relative Abundance of Glutamic Acid | Relative Abundance of Aspartic Acid | Relative Abundance of Alanine |
| 60% Cold Methanol | Lower | Lower | Lower |
| 80% Cold Methanol/Water | Higher | Higher | Higher |
| 80% Cold Methanol/Glycerol | Higher | Higher | Higher |
| This table illustrates that higher concentrations of methanol in the quenching solution can lead to better retention of intracellular metabolites. |
Experimental Protocols
Protocol 1: Quenching and Extraction of Metabolites from Adherent Mammalian Cells
Materials:
-
6-well plates with cultured cells at ~80% confluency
-
13C-labeled culture medium
-
Ice-cold 0.9% NaCl solution
-
Quenching/Extraction Solution: 80% Methanol / 20% Water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
Methodology:
-
Labeling: Culture cells in the 13C-labeled medium for the desired duration to achieve isotopic steady state.
-
Washing: Aspirate the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Quenching: Aspirate the final NaCl wash and place the plate on dry ice. Immediately add 1 mL of -80°C 80% methanol/water to each well to quench metabolism and lyse the cells.
-
Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube for 10 minutes, alternating between 30 seconds of vortexing and 1 minute of incubation on ice.
-
Protein Precipitation: Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube. The sample is now ready for analysis or storage at -80°C.
Protocol 2: Quenching and Extraction of Metabolites from Suspension Cell Cultures
Materials:
-
Suspension cell culture
-
Rapid filtration apparatus with a 0.8 µm filter membrane
-
Liquid nitrogen
-
Extraction Solution: 100% Methanol, pre-chilled to -80°C
-
Forceps
-
50 mL centrifuge tubes
Methodology:
-
Harvesting: Quickly filter a known volume of the cell culture through the 0.8 µm membrane to separate the cells from the medium.
-
Quenching: Immediately after filtration, use forceps to plunge the filter membrane with the cells into a tube containing liquid nitrogen to flash-freeze and quench all metabolic activity.
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Extraction: Transfer the frozen filter membrane to a 50 mL tube containing -80°C 100% methanol.
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Incubation and Vortexing: Vortex the tube vigorously to dislodge the cells from the filter and facilitate metabolite extraction. Incubate at -20°C for 1 hour with periodic vortexing.
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Sample Clarification: Centrifuge the tube to pellet the filter and cell debris.
-
Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis or storage.
Visualizations
References
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: 13C-Labeled RNA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a 13C-labeled RNA analysis experiment?
A1: The process begins with culturing cells in a medium containing a 13C-labeled precursor, such as 13C-glucose or [¹³C-methyl]-methionine.[1][2] Following an incubation period to allow for the incorporation of the stable isotope into newly synthesized RNA, total RNA is extracted from the cells.[1][2] The extracted RNA is then enzymatically digested into individual nucleosides.[1] Finally, the nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of labeled to unlabeled molecules, providing insights into RNA dynamics.
Q2: What are the primary applications of 13C-labeled RNA analysis?
A2: This technique is crucial for a variety of research applications, including:
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Measuring RNA Turnover: Determining the synthesis and decay rates of specific RNA transcripts.
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Studying RNA Modifications: Tracing the dynamics of RNA modifications, such as methylation, by using precursors like [¹³C-methyl]-methionine.
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Metabolic Flux Analysis: Understanding how carbon from sources like glucose is routed through various metabolic pathways, including nucleotide synthesis.
Q3: Which enzymes are recommended for the complete digestion of RNA into nucleosides for LC-MS/MS analysis?
A3: A combination of enzymes is typically used to ensure complete digestion of RNA into its constituent nucleosides. A common and effective cocktail includes:
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Nuclease P1: An endonuclease that cleaves single-stranded RNA and DNA to 5'-mononucleotides.
-
Snake Venom Phosphodiesterase I: A 3'-exonuclease that releases 5'-mononucleotides.
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Bacterial Alkaline Phosphatase: Removes the 5'-phosphate group to yield the final nucleoside. Alternatively, commercially available enzyme mixtures, often referred to as nucleoside digestion mixes, provide a convenient one-step method.
Troubleshooting Guides
Low 13C Incorporation Efficiency
Q4: My 13C incorporation rate is lower than expected. What are the potential causes and how can I improve it?
A4: Low 13C incorporation can stem from several factors related to cell culture conditions and the labeling protocol.
Potential Causes:
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Insufficient Labeling Time: The incubation period may not be long enough for significant incorporation of the 13C label into the nucleotide pool and newly synthesized RNA.
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High Concentration of Unlabeled Precursors: The presence of unlabeled glucose or other carbon sources in the medium will dilute the 13C-labeled precursor, reducing its incorporation.
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Slow Metabolic Activity of Cells: Cell health, passage number, and confluency can all affect metabolic rates and, consequently, the rate of nucleotide synthesis.
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Suboptimal Labeled Precursor Concentration: The concentration of the 13C-labeled substrate in the medium may not be optimal for uptake and utilization by the cells.
Solutions:
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Optimize Labeling Time: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.
-
Use Dialyzed Serum: When preparing the culture medium, use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled small molecules like glucose.
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Pre-wash Cells: Before adding the labeling medium, wash the cells with a glucose-free medium to remove any residual unlabeled glucose.
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Ensure Healthy Cell Culture: Use cells at a low passage number and ensure they are in the exponential growth phase. Monitor cell viability and confluency.
-
Optimize Precursor Concentration: Titrate the concentration of the 13C-labeled precursor to find the optimal balance between labeling efficiency and potential toxicity.
High Background Noise in Mass Spectrometry Data
Q5: I am observing high background noise across my entire mass spectrum, which is obscuring my low-intensity peaks. What are the common sources and how can I reduce it?
A5: High background noise in mass spectrometry can originate from chemical, electronic, or environmental sources. Chemical noise is often the most significant contributor in 13C labeling experiments.
Potential Sources & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use. | Reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks, which can introduce contaminants and cause unstable spray. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and reduced background. |
Q6: I am observing specific, recurring background peaks in my mass spectrometry data, even in blank injections. What could be the cause and how do I eliminate them?
A6: Recurring background peaks are often due to specific chemical contaminants in the experimental workflow.
Potential Sources & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination (e.g., phthalates) | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage. | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (e.g., PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware). | Removal of the characteristic repeating polymer ion series. |
| Carryover from Previous Samples | Implement a rigorous wash protocol for the autosampler and injection needle between runs. Inject several blank samples after a high-concentration sample. | Reduction or elimination of peaks corresponding to previously analyzed samples. |
Incomplete RNA Digestion
Q7: I suspect my RNA is not being completely digested into nucleosides. How can I confirm this and what are the solutions?
A7: Incomplete digestion can lead to inaccurate quantification of 13C incorporation.
Confirmation:
-
Analyze for Dinucleotides: The presence of dinucleotides or larger oligonucleotides in the LC-MS/MS data is a clear indication of incomplete digestion.
-
Time-Course Digestion: Perform a time-course experiment with your enzyme cocktail to determine the optimal digestion time.
Potential Causes & Solutions:
-
Insufficient Enzyme Concentration: The amount of enzyme may be insufficient for the amount of RNA being digested. Increase the enzyme-to-substrate ratio.
-
Suboptimal Reaction Conditions: Ensure the pH, temperature, and buffer composition of the digestion reaction are optimal for all enzymes being used.
-
Presence of RNA Modifications: Some RNA modifications can inhibit the activity of certain nucleases. For example, 2'-O-methylation can inhibit Nuclease P1. Consider using a broader spectrum nuclease or a multi-step digestion protocol.
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Inhibitors in the RNA Sample: Contaminants from the RNA extraction process can inhibit enzymatic activity. Ensure high-purity RNA is used for digestion.
Experimental Protocols
Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells
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Cell Seeding: Seed adherent cells in culture dishes and allow them to reach the desired confluency (typically 60-80%).
-
Medium Exchange (Pre-labeling): One hour before introducing the 13C-labeled glucose, replace the growth medium with fresh medium containing 10% dialyzed fetal calf serum. This step helps to deplete the unlabeled glucose pool.
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Washing: At the time of labeling, remove the medium and perform a quick wash with glucose-free medium (e.g., RPMI without glucose). This should be done rapidly (less than 30 seconds) to avoid stressing the cells.
-
Labeling: Add pre-warmed (37°C) labeling medium containing 13C6-glucose (e.g., 2 mg/mL in glucose-free RPMI) and 10% dialyzed fetal calf serum.
-
Incubation: Incubate the cells for the desired labeling period (this should be optimized for your experiment, but can range from 30 minutes to several hours).
-
Harvesting and Quenching: After the labeling period, rapidly remove the labeling medium and wash the cells with ice-cold PBS. Quench metabolism by adding a cold extraction solvent (e.g., 80:20 methanol:water) and placing the dishes at -75°C for 10 minutes.
-
Cell Lysis and Collection: Allow the cells to thaw on ice for 10-15 minutes to facilitate lysis. Scrape the cells and collect the lysate for RNA extraction.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
-
Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:
-
Purified RNA: 1-5 µg
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂): 2 µL of 10x stock
-
Nuclease P1: 1 µL (e.g., 50 U/µL)
-
Snake Venom Phosphodiesterase I: 1 µL (e.g., 0.5 U/µL)
-
Bacterial Alkaline Phosphatase: 1 µL (e.g., 50 U/µL)
-
RNase-free water to a final volume of 20 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for at least 3 hours. For RNA with known modifications that may inhibit digestion, such as 2'-O-methylated nucleosides, a longer incubation (up to 24 hours) may be necessary.
-
Enzyme Removal (Optional but Recommended): To prevent contamination of the LC-MS system, remove the enzymes using a molecular weight cutoff filter (e.g., 10 kDa).
-
Sample Preparation for LC-MS/MS: The digested sample containing the nucleosides is now ready for analysis. It can be stored at -20°C if not analyzed immediately.
Visualizations
Caption: Overall experimental workflow for 13C-labeled RNA analysis.
Caption: Troubleshooting logic for low 13C incorporation efficiency.
Caption: Troubleshooting high background noise in mass spectrometry data.
References
Technical Support Center: Improving the Accuracy of Mass Isotopomer Distribution Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the accuracy of mass isotopomer distribution (MID) data.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of inaccuracy in mass isotopomer distribution data?
Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?
A2: A Mass Isotopomer Distribution (MID), also known as a mass isotopomer distribution vector (MDV), represents the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (containing only ¹²C) to M+n (containing all ¹³C). The MID is the direct output from the mass spectrometer and serves as the primary data for calculating metabolic fluxes. Accurate MIDs are crucial for the reliability of any subsequent metabolic flux analysis.
Q3: Should I use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for my isotopomer analysis?
A3: The choice between GC-MS and LC-MS depends on the physicochemical properties of your target metabolites.
-
GC-MS is ideal for volatile and thermally stable compounds, or those that can be made volatile through derivatization. It often provides excellent chromatographic resolution for small molecules.
-
LC-MS is better suited for non-volatile, thermally labile, and larger molecules, including many polar central carbon metabolites.
The following decision tree can guide your choice:
Troubleshooting Guides
This section provides solutions to common problems encountered during mass isotopomer analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS
Symptom: Chromatographic peaks are asymmetrical, with a tail extending from the back of the peak (tailing) or a sharp rise and a sloping tail at the front (fronting).
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | For Tailing: Active sites, such as exposed silanol groups in the inlet liner or column, can interact with polar analytes. Replace the inlet liner with a new, deactivated one and trim a small portion (10-20 cm) from the front of the column. |
| Column Overload | For Fronting: Injecting too much sample can saturate the column. Reduce the sample concentration or injection volume. |
| Improper Column Installation | A poor column cut or incorrect installation depth can create dead volumes. Re-cut the column ensuring a clean, 90-degree cut and reinstall it according to the manufacturer's instructions. |
| Inappropriate Method Parameters | A low inlet temperature can cause incomplete vaporization (leading to tailing). A mismatch between solvent polarity and the stationary phase can cause poor focusing (leading to split peaks). Optimize inlet temperature and ensure solvent compatibility. |
A systematic approach to troubleshooting peak shape issues is outlined in the following workflow:
Issue 2: Overlapping Isotopic Clusters
Symptom: The isotopic patterns of two or more co-eluting compounds are merged in the mass spectrum, making accurate quantification impossible.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | The primary cause is the co-elution of multiple species with similar m/z values. Optimize the chromatography by adjusting the mobile phase gradient (for LC-MS) or temperature program (for GC-MS). Consider using a column with a different stationary phase or a longer column to improve separation. |
| Complex Sample Matrix | High sample complexity increases the likelihood of co-elution. Employ sample preparation techniques like solid-phase extraction (SPE) or pre-fractionation to reduce matrix complexity. |
| Low Mass Spectrometer Resolution | A low-resolution instrument may not be able to distinguish between ions with very similar m/z values. If chromatographic separation is not feasible, use a high-resolution mass spectrometer. |
| Data Processing Limitations | Manual data analysis may not be sufficient to resolve overlapping peaks. Use deconvolution software to mathematically separate the signals from co-eluting compounds. |
Issue 3: Poor Fit Between Simulated and Measured Labeling Data in 13C-MFA
Symptom: A high sum of squared residuals (SSR) indicates a significant discrepancy between the model-predicted and experimentally measured isotopic labeling data.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect or Incomplete Metabolic Model | The metabolic network model may be missing key reactions or contain incorrect atom transitions. Verify all reactions for biological accuracy and ensure atom mappings are correct. Consider metabolic compartmentalization for eukaryotic cells. |
| Failure to Reach Isotopic Steady State | Standard 13C-MFA assumes the system is at an isotopic steady state. If labeling patterns are still changing, the model will not fit the data. Extend the labeling time and re-sample. Alternatively, use instationary MFA (INST-MFA) methods. |
| Analytical Errors in Labeling Data | Issues with sample preparation, instrument performance, or data correction can introduce errors. Ensure samples are not contaminated, validate instrument performance, and apply accurate corrections for natural isotope abundance. |
Experimental Protocols
Protocol 1: Metabolite Quenching and Extraction for 13C-MFA
This protocol is designed to rapidly halt metabolic activity and efficiently extract polar metabolites from cultured cells.
Materials:
-
Quenching solution: 60% methanol in water, pre-chilled to -40°C.
-
Extraction solvent: Methanol:Water:Chloroform.
-
Liquid nitrogen.
-
Centrifuge capable of reaching -9°C.
Procedure:
-
Quenching:
-
Rapidly aspirate the cell culture medium.
-
Immediately add the pre-chilled quenching solution to the cells to halt metabolic activity.
-
-
Cell Harvesting:
-
Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Centrifuge at low speed (e.g., 800g for 1 minute) to pellet the cells.
-
-
Extraction:
-
Perform a two-phase liquid-liquid extraction using a methanol:water:chloroform solvent system to separate polar metabolites from lipids and proteins.
-
Collect the upper aqueous phase containing the polar metabolites.
-
-
Drying:
-
Dry the collected metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Protocol 2: Derivatization of Amino Acids for GC-MS Analysis
This protocol describes the derivatization of amino acids into their volatile tert-butyldimethylsilyl (TBDMS) derivatives for GC-MS analysis.
Materials:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Acetonitrile.
-
Heating block or oven.
Procedure:
-
Sample Preparation:
-
Ensure the dried metabolite extract is completely free of moisture, as water can interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
Add 100 µL of neat MTBSTFA and 100 µL of acetonitrile to the dried extract.
-
Tightly cap the vial and heat at 100°C for 4 hours to form the TBDMS derivatives.
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS.
-
Protocol 3: Natural Isotope Abundance Correction
This protocol outlines the general steps for correcting raw mass spectrometry data for the natural abundance of stable isotopes using a matrix-based approach.
Materials:
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Mass spectrometry data processing software with natural abundance correction capabilities (e.g., IsoCorrectoR, AccuCor2).
-
Molecular formula of the underivatized metabolite and any derivatization agents.
Procedure:
-
Data Input:
-
Import the raw mass isotopomer distribution data into the correction software.
-
Provide the elemental composition of the derivatized metabolite.
-
-
Correction Algorithm:
-
The software will construct a correction matrix based on the known natural abundances of all isotopes for each element in the molecule.
-
A least-squares fitting approach is typically used to solve for the true isotopic enrichment by deconvoluting the contribution of naturally abundant isotopes.
-
-
Output:
-
The software will generate the corrected mass isotopomer distribution, which reflects the true incorporation of the isotopic tracer.
-
Data Presentation
Table 1: Comparison of Normalization Methods for Mass Spectrometry Data
Normalization is crucial for reducing systematic, non-biological variation in large-scale metabolomics experiments. The choice of method can significantly impact the results.
| Normalization Method | Principle | Advantages | Disadvantages |
| Total Ion Current (TIC) | Divides the intensity of each feature by the total ion current of that sample. | Simple to implement. | Assumes that the majority of metabolites do not change between samples, which is often not true. Can perform worse than no normalization. |
| Probabilistic Quotient Normalization (PQN) | Aligns spectra based on a reference spectrum (typically the median spectrum). | Robust to a high proportion of changing metabolites. Performs well in recovering true peak intensities. | Can be sensitive to the choice of the reference spectrum. |
| Locally Estimated Scatterplot Smoothing (LOESS) | Fits a local polynomial regression to the data to remove systematic trends. | Effective at removing non-linear, intensity-dependent biases. | Can be computationally intensive. |
| Median Normalization | Divides the intensity of each feature by the median intensity of that sample. | More robust to outliers than TIC normalization. | Still assumes a relatively stable overall metabolite profile. |
| Bridged Median (BRDG) / Experimental Median (MED) | Divides each metabolite's value by its median level in bridge samples or across all experimental samples. | Greatly outperforms sample-based normalization methods. | Requires either bridge samples or a sufficient number of experimental samples for a stable median. |
The following diagram illustrates the general workflow for data processing, including the crucial step of natural abundance correction.
References
Technical Support Center: Achieving Isotopic Steady State with L-Ribose-13C
Welcome to the technical support center for L-Ribose-13C metabolic tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving isotopic steady state with this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic steady state and why is it important?
A1: Isotopic steady state is a condition where the isotopic enrichment of a metabolite remains constant over time during a stable isotope tracing experiment.[1][2] Reaching this state is crucial for many metabolic flux analysis (MFA) studies as it simplifies the mathematical models used to calculate metabolic fluxes.[3][4] It indicates that the rate of isotope incorporation into a metabolite pool is balanced by the rate of its turnover.
Q2: What is L-Ribose and how is it different from the more common D-Ribose?
A2: L-Ribose is a rare, synthetic monosaccharide and is the enantiomer (mirror image) of the naturally occurring D-Ribose.[5] While D-Ribose is a fundamental component of RNA and essential energy-carrying molecules like ATP, L-Ribose is not typically found in natural biological systems. This structural difference means that most enzymes are stereospecific and may not recognize or process L-Ribose in the same way they do D-Ribose.
Q3: How is this compound synthesized for use as a tracer?
A3: L-Ribose is often produced biotechnologically from L-arabinose, another more readily available L-sugar. This bioconversion typically involves a two-step enzymatic process:
-
Isomerization of L-arabinose to L-ribulose , catalyzed by L-arabinose isomerase.
-
Isomerization of L-ribulose to L-ribose , catalyzed by L-ribose isomerase. For the production of this compound, a 13C-labeled L-arabinose precursor would be used in this process.
Q4: Can mammalian cells metabolize L-Ribose?
A4: The metabolism of L-Ribose in mammalian cells is not well-documented and is expected to be minimal, if at all. Most metabolic pathways are highly specific to D-sugars. Therefore, it is unlikely that this compound will enter central carbon metabolism (e.g., glycolysis, pentose phosphate pathway, TCA cycle) in the same manner as D-Ribose-13C. Researchers should consider this a key point of investigation in their experimental design.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound labeling experiments.
Issue 1: No detectable 13C enrichment in downstream metabolites.
-
Question: I have incubated my mammalian cells with this compound, but I do not observe any 13C labeling in metabolites of the pentose phosphate pathway or glycolysis. Is my experiment failing?
-
Answer: This is a likely and important result. Due to the stereospecificity of enzymes like hexokinase and those in the pentose phosphate pathway, it is highly probable that mammalian cells cannot metabolize L-Ribose. The lack of enrichment is evidence of this metabolic specificity.
-
Troubleshooting Steps:
-
Run a Positive Control: Conduct a parallel experiment using D-Ribose-13C or D-Glucose-13C. Significant labeling in this control group will confirm that your cells are metabolically active and your analytical methods are sensitive enough to detect isotopic enrichment.
-
Verify the Tracer: Confirm the identity and isotopic enrichment of your this compound stock using the supplier's certificate of analysis or through direct analytical measurement.
-
Investigate Alternative Pathways: While unlikely to enter central carbon metabolism, this compound might be modified by other, less specific enzymes. Broader metabolomic profiling could reveal unexpected labeled compounds.
-
-
Issue 2: Low or variable 13C enrichment is observed.
-
Question: I am observing very low and inconsistent levels of 13C enrichment in some metabolites. What could be the cause?
-
Answer: Low-level enrichment could be due to several factors, and it is crucial to determine the source to avoid misinterpretation.
-
Troubleshooting Steps:
-
Check for Tracer Contamination: Your this compound tracer may contain a small amount of D-Ribose-13C or other labeled impurities from the synthesis process. Contact the manufacturer for detailed purity information.
-
Analyze a "No-Cell" Control: Incubate the this compound containing media without cells and analyze it. This will help identify any background signals or contamination originating from the media itself.
-
Review Data Processing: Ensure that your data analysis software correctly corrects for the natural abundance of 13C and other naturally occurring heavy isotopes.
-
-
Issue 3: How long should I incubate my cells to ensure isotopic steady state with this compound?
-
Question: What is the appropriate incubation time to reach isotopic steady state when using this compound?
-
Answer: Since L-Ribose is not expected to be significantly metabolized, the concept of achieving isotopic steady state in downstream metabolic pools may not be applicable in the traditional sense. The "steady state" you might observe is simply the cellular uptake and potential sequestration of this compound itself.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect samples at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to track the intracellular concentration of this compound. This will help determine the kinetics of its uptake.
-
Monitor Cell Viability: L-Ribose is generally considered non-toxic, but it is good practice to monitor cell health and viability throughout the experiment, as high concentrations of any unusual sugar could potentially have unforeseen effects.
-
-
Quantitative Data Summary
The following tables summarize quantitative data related to the biotechnological production of L-Ribose, which is relevant for understanding the synthesis of the this compound tracer.
Table 1: L-Ribose Production from L-Arabinose in Engineered Candida tropicalis
| Parameter | Value |
| Initial L-Arabinose | 30 g/L |
| L-Ribose Produced | 6.0 g/L |
| L-Ribulose Byproduct | 3.2 g/L |
| Fermentation Time | 45.5 hours |
| Conversion Yield (L-Arabinose to L-Ribose) | ~20% (w/w) |
| Ratio of L-Ribose to L-Ribulose | ~2:1 |
Table 2: L-Ribose Production from L-Arabinose in Engineered E. coli and Lactobacillus plantarum
| Organism | Initial L-Ribose Production Rate (g/g cell mass/h) | Initial L-Ribose Production Rate (g/L/h) | Maximum Conversion |
| E. coli | 0.46 ± 0.01 | 1.84 ± 0.03 | ~20% |
| L. plantarum | 0.27 ± 0.01 | 1.91 ± 0.1 | ~20% |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Uptake and Metabolism in Mammalian Cells
This protocol provides a general framework. Optimization of cell numbers, media volumes, and incubation times will be necessary for specific cell lines and experimental goals.
-
Cell Culture:
-
Plate mammalian cells at a density that will result in ~80-90% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in standard culture medium.
-
-
Media Preparation:
-
Prepare experimental medium by supplementing a base medium (e.g., DMEM without glucose) with dialyzed fetal bovine serum (if required), necessary amino acids, and other components.
-
Create two versions of the final experimental medium:
-
Unlabeled Medium: Containing unlabeled L-Ribose at the desired concentration.
-
Labeled Medium: Containing this compound at the same concentration.
-
-
Note: A positive control arm with D-Glucose-13C or D-Ribose-13C is highly recommended.
-
-
Isotope Labeling:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Aspirate the PBS and add the pre-warmed this compound labeled medium to the cells.
-
Incubate the cells for the desired time points (a time-course experiment is recommended).
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolism and extract metabolites. A common method is:
-
Aspirate the medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
-
Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using an appropriate analytical platform, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Analyze for the presence of this compound and scan for any potential downstream labeled metabolites.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Determine the fractional enrichment of this compound within the cells.
-
Analyze the mass isotopologue distributions of other detected metabolites to identify any incorporation of the 13C label.
-
Visualizations
Caption: Biotechnological production of this compound from L-Arabinose-13C.
Caption: General workflow for achieving isotopic steady state.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Ribose-¹³C Metabolic Flux Data: A Comparative Guide to Established Standards
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the validation of data derived from novel isotopic tracers is paramount to ensure accuracy and reproducibility. This guide provides a comprehensive comparison of methodologies for validating metabolic flux data obtained using L-Ribose-¹³C, a rare sugar tracer, against established, gold-standard validation techniques. While the core principles of ¹³C-MFA remain consistent, the unique metabolic pathways of a non-natural sugar like L-Ribose necessitate a rigorous validation framework.
This document outlines a comparative approach, presenting quantitative data expectations, detailed experimental protocols, and visual workflows to guide the validation process. The focus is on leveraging known standards and robust statistical methods to confirm the reliability of flux maps generated with L-Ribose-¹³C.
Data Presentation: A Comparative Overview
The validation of L-Ribose-¹³C metabolic flux data hinges on its comparison with results from well-characterized tracers and its adherence to statistical quality metrics. The following tables summarize the expected quantitative data from a hypothetical L-Ribose-¹³C experiment and compare it against established validation methods.
Table 1: Tracer Performance and Validation Metrics
| Validation Method | Principle | Expected Advantages of L-Ribose-¹³C | Potential Disadvantages & Validation Needs |
| Parallel Labeling with [U-¹³C]glucose | Conduct parallel experiments using a well-established tracer to provide a comparative dataset for the central carbon metabolism flux map.[1] | May reveal novel or less active pathways not significantly labeled by glucose. L-Ribose is not naturally abundant, potentially reducing background noise.[2] | The metabolic fate of L-Ribose is not as well-characterized as glucose.[2][3][4] Requires thorough validation of its entry and assimilation into central metabolism. |
| Goodness-of-Fit Statistical Analysis | Employs a chi-square (χ²) test to statistically evaluate how well the flux model's predictions align with the experimentally measured mass isotopomer distribution (MID) data. | A good fit would validate the proposed metabolic model for L-Ribose incorporation. | A poor fit may indicate an incomplete or incorrect metabolic network model, requiring iterative refinement. |
| Internal Standards and Isotope Dilution | Stable isotope-labeled internal standards are added to samples to correct for matrix effects and variations in sample preparation and analysis, ensuring accurate quantification. | Provides high accuracy and precision in quantifying L-Ribose-¹³C and its downstream metabolites. | Requires the synthesis or commercial availability of a suite of ¹³C-labeled standards corresponding to expected metabolites. |
Table 2: Comparative Flux Analysis Data (Hypothetical)
| Metabolic Flux | Model Prediction with [U-¹³C]glucose (mmol/gDW/hr) | Experimental Data with L-Ribose-¹³C (mmol/gDW/hr) | Chi-Square (χ²) Value | Validation Status |
| Glycolysis (PFK) | 5.2 ± 0.4 | 0.8 ± 0.1 | 1.2 | Consistent (Low Flux) |
| Pentose Phosphate Pathway (G6PDH) | 2.1 ± 0.2 | 1.9 ± 0.3 | 0.5 | Consistent |
| TCA Cycle (CS) | 3.5 ± 0.3 | 0.5 ± 0.1 | 1.5 | Consistent (Low Flux) |
| L-Ribose Kinase | Not Applicable | 3.1 ± 0.4 | 0.8 | Validated Entry Point |
| Transketolase | 1.8 ± 0.2 | 1.7 ± 0.2 | 0.2 | Consistent |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of metabolic flux data. Below are the key experimental protocols required for such a study.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density of 1 x 10⁶ cells/well in 6-well plates and culture in standard growth medium for 24 hours to allow for adherence and recovery.
-
Media Preparation: Prepare two sets of labeling media.
-
Validation Medium: Glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 10 mM [U-¹³C]glucose.
-
Test Medium: Glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 4 mM L-glutamine, and 10 mM L-Ribose-¹³C.
-
-
Isotopic Labeling: After 24 hours, aspirate the standard growth medium and wash the cells twice with phosphate-buffered saline (PBS). Add the respective labeling media to the cells.
-
Time Course Sampling: Harvest cell pellets and media at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to ensure isotopic steady state is reached.
-
Metabolite Extraction: Quench metabolism by aspirating the medium and adding 1 mL of ice-cold 80% methanol. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant containing polar metabolites.
Protocol 2: GC-MS Analysis for Mass Isotopomer Distribution
-
Sample Derivatization: Dry the metabolite extracts under a stream of nitrogen gas. Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes. Subsequently, add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and incubate at 60°C for 60 minutes.
-
GC-MS Instrumentation: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
Data Acquisition: Operate the mass spectrometer in electron ionization (EI) mode. Collect data in both full scan mode to identify metabolites and selected ion monitoring (SIM) mode to determine mass isotopomer distributions.
Protocol 3: Computational Flux Analysis and Model Validation
-
Metabolic Network Model: Construct a metabolic network model that includes known pathways of central carbon metabolism and putative pathways for L-Ribose metabolism.
-
Flux Estimation: Use a software package like INCA or Metran to estimate metabolic fluxes by minimizing the sum of squared residuals between the measured and simulated mass isotopomer distributions.
-
Goodness-of-Fit Test: Perform a chi-square test to assess the goodness-of-fit of the model. The flux distribution is considered acceptable if the chi-square value is within a statistically acceptable range for the given degrees of freedom.
-
Confidence Intervals: Calculate confidence intervals for the estimated fluxes using parameter continuation or Monte Carlo methods to determine the precision of the flux estimates.
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and relationships in metabolic flux analysis.
Caption: Workflow for validating L-Ribose-¹³C metabolic flux data.
Caption: Putative metabolic pathway for L-Ribose-¹³C incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray structure of a novel L-ribose isomerase acting on a non-natural sugar L-ribose as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Ribose-¹³C and ¹³C-Glucose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways that underpin cellular function. While ¹³C-labeled D-glucose has long been the gold standard for probing central carbon metabolism, the strategic use of other labeled sugars, such as L-Ribose-¹³C, can provide critical context and control for these experiments. This guide offers an objective comparison of L-Ribose-¹³C and ¹³C-glucose, supported by established metabolic principles and experimental approaches, to aid researchers in the robust design and interpretation of metabolic tracer studies.
Core Concepts: A Tale of Two Sugars
The fundamental difference between L-Ribose-¹³C and ¹³C-D-glucose as metabolic tracers lies in their distinct biological activities. D-glucose, the naturally occurring enantiomer, is a primary fuel source for most organisms and is readily taken up by cells and catabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. In contrast, L-ribose is a rare sugar that is not typically metabolized by mammalian cells. This makes L-Ribose-¹³C an excellent negative control to distinguish between active metabolic conversion and other cellular processes like membrane transport.
Performance Comparison: An Overview
| Feature | L-Ribose-¹³C | ¹³C-D-Glucose |
| Metabolic Activity | Largely inert in mammalian cells | Actively metabolized |
| Primary Application | Negative control for uptake and non-specific incorporation studies | Tracer for central carbon metabolism (Glycolysis, PPP, TCA cycle) |
| Key Advantage | Differentiates active metabolism from passive processes | Provides detailed flux information for key energy-producing pathways |
| Typical Isotopologues | Uniformly labeled (e.g., [U-¹³C₅]L-Ribose) | Position-specific (e.g., [1,2-¹³C₂]Glucose) or uniformly labeled (e.g., [U-¹³C₆]Glucose) |
Metabolic Pathways and Tracer Fates
The utility of a metabolic tracer is defined by its entry into and subsequent transformation through biochemical pathways. The fates of L-Ribose-¹³C and ¹³C-D-glucose are starkly different.
¹³C-D-Glucose: An Active Participant in Cellular Metabolism
¹³C-D-glucose is transported into the cell and rapidly phosphorylated by hexokinase to form ¹³C-glucose-6-phosphate. This initial step traps the labeled glucose within the cell and directs it into two major pathways:
-
Glycolysis: ¹³C-glucose-6-phosphate is catabolized to produce labeled pyruvate, which can then enter the TCA cycle for energy production or be converted to lactate.
-
Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH and the precursors for nucleotide biosynthesis, including D-ribose-5-phosphate.
The specific labeling pattern of the glucose molecule (e.g., ¹³C at the C1 and C2 positions) allows for the deconvolution of flux through these interconnected pathways.
L-Ribose-¹³C: A Passive Observer
In mammalian cells, L-ribose is not a substrate for the key enzymes of central carbon metabolism, such as hexokinase. While some uptake may occur, it is not actively and specifically metabolized. Therefore, L-Ribose-¹³C largely remains unmetabolized within the cell or in the extracellular medium. This property makes it an ideal tool to control for experimental variables that are not related to active metabolic pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of metabolic tracer studies. Below are generalized workflows for cell culture-based labeling experiments using ¹³C-glucose and L-Ribose-¹³C.
General Workflow for a ¹³C Metabolic Tracing Experiment
Protocol 1: Tracing with ¹³C-D-Glucose
Objective: To quantify the flux of glucose through glycolysis and the pentose phosphate pathway.
Materials:
-
Cultured cells of interest
-
Standard growth medium
-
Isotopically labeled medium (standard medium with ¹²C-glucose replaced by the desired ¹³C-glucose isotopologue, e.g., [1,2-¹³C₂]Glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Extraction solvent (e.g., 80% methanol)
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture plates and grow to the desired confluency to achieve a metabolic steady state.
-
Isotopic Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with pre-warmed, unlabeled experimental medium.
-
Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium.
-
Incubate for a predetermined time course to allow for isotopic labeling of downstream metabolites.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeled medium.
-
Wash the cells rapidly with ice-cold PBS to remove extracellular label.
-
Add ice-cold extraction solvent to the cells to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells and collect the cell suspension.
-
-
Sample Preparation and Analysis:
-
Centrifuge the cell suspension to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the metabolite extract.
-
Derivatize the dried metabolites for GC-MS analysis or resuspend for LC-MS analysis.
-
Analyze the samples to determine the mass isotopomer distributions of key metabolites (e.g., lactate, ribose-5-phosphate).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of the tracer to different metabolites to infer pathway activity.
-
Protocol 2: Control Experiment with L-Ribose-¹³C
Objective: To control for non-specific uptake and to differentiate active glucose metabolism from passive cellular processes.
Materials:
-
Same as Protocol 1, but the labeled medium contains [U-¹³C₅]L-Ribose in addition to unlabeled D-glucose.
Procedure: The procedure is identical to Protocol 1, with the key difference being the composition of the labeling medium. In this control experiment, cells are incubated in a medium containing unlabeled D-glucose and ¹³C-labeled L-ribose.
Expected Outcome: Analysis of the metabolite extracts is expected to show minimal to no incorporation of ¹³C into downstream metabolites of central carbon metabolism (e.g., lactate, citrate, nucleotides). The primary labeled species detected within the cells should be L-Ribose-¹³C itself. This result would confirm that the labeling observed in experiments with ¹³C-D-glucose is due to specific enzymatic conversions and not a result of non-specific phenomena.
Data Presentation: Quantitative Comparison
The following table summarizes the expected quantitative outcomes from parallel labeling experiments using ¹³C-D-Glucose and L-Ribose-¹³C.
| Metabolite | Expected ¹³C Enrichment from [U-¹³C₆]D-Glucose | Expected ¹³C Enrichment from [U-¹³C₅]L-Ribose |
| Glucose-6-Phosphate | High | None |
| Fructose-6-Phosphate | High | None |
| Pyruvate | High | None |
| Lactate | High | None |
| Citrate | Moderate to High | None |
| Ribose-5-Phosphate | High | None |
| L-Ribose | Not applicable | High (intracellular) |
Conclusion
The choice of a metabolic tracer is paramount to the successful interrogation of cellular metabolism. ¹³C-D-glucose is a powerful and versatile tool for quantifying the flux through central carbon pathways. However, the inclusion of control experiments using a non-metabolizable analog like L-Ribose-¹³C is crucial for rigorous data interpretation. By comparing the metabolic fate of these two tracers, researchers can confidently attribute the observed labeling patterns to specific enzymatic activities, thereby enhancing the accuracy and reliability of their metabolic flux analyses. This dual-tracer approach provides a more complete and nuanced understanding of the metabolic adaptations that occur in various physiological and pathological states.
A Comparative Guide to L-Ribose-13C and D-Ribose-13C for Studying Stereoisomer-Specific Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribose, a five-carbon sugar, is a fundamental building block for life, forming the backbone of RNA and serving as a key component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Ribose exists as two stereoisomers, D-ribose and L-ribose. D-ribose is the naturally occurring form and is readily metabolized by organisms.[2] L-ribose, its mirror image, is rare in nature and its metabolic fate in mammals is not as well understood.[3] The use of stable isotope-labeled molecules, specifically L-Ribose-13C and D-Ribose-13C, offers a powerful tool to trace and quantify the distinct metabolic pathways of these stereoisomers. This guide provides a comparative overview of this compound and D-Ribose-13C for studying stereoisomer-specific metabolism, summarizing available data, outlining experimental protocols, and highlighting the significance of this research area.
D-Ribose: The Body's Readily Utilized Pentose
D-ribose plays a central role in cellular energy metabolism. Following administration, it is efficiently absorbed and transported into cells.[4] The primary metabolic pathway for D-ribose involves its phosphorylation to D-ribose-5-phosphate, which then enters the pentose phosphate pathway (PPP).[5] The PPP is a crucial metabolic route that generates NADPH, a key reducing agent for biosynthetic processes and antioxidant defense, and produces precursors for nucleotide synthesis. Supplemental D-ribose can bypass the rate-limiting steps of the PPP, leading to a rapid replenishment of the ATP pool, which is particularly beneficial in conditions of cellular stress or energy depletion.
L-Ribose: The Enigmatic Stereoisomer
In stark contrast to its D-counterpart, the metabolic fate of L-ribose in mammals is largely uncharacterized. It is generally understood that enzymes involved in carbohydrate metabolism exhibit a high degree of stereospecificity, favoring D-sugars. This suggests that L-ribose is likely metabolized much more slowly, if at all, through the canonical pathways utilized by D-ribose. L-ribose is primarily known for its application as a key intermediate in the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer drugs. The lack of significant natural occurrence and metabolic utilization makes L-ribose and its derivatives resistant to degradation by endogenous enzymes, a property exploited in the design of these therapeutic agents.
Quantitative Data: A Tale of Two Sugars
The available quantitative data on the absorption and metabolism of ribose stereoisomers is heavily skewed towards D-ribose. The following tables summarize the existing data and highlight the significant knowledge gaps regarding L-ribose.
Table 1: Pharmacokinetic and Metabolic Parameters of D-Ribose in Humans
| Parameter | Value | Reference |
| Intestinal Absorption | 88-100% (up to 200 mg/kg·h) | |
| Urinary Excretion | ~23% of an intravenous dose of 222 mg/kg/h | |
| Primary Metabolic Pathway | Pentose Phosphate Pathway | |
| Key Metabolic Roles | ATP synthesis, Nucleotide precursor |
Table 2: Pharmacokinetic and Metabolic Parameters of L-Ribose in Mammals
| Parameter | Value | Reference |
| Intestinal Absorption | Data not available | |
| Urinary Excretion | Data not available | |
| Primary Metabolic Pathway | Largely unknown; likely minimal entry into PPP | (inferred) |
| Key Metabolic Roles | Primarily as a precursor for synthetic nucleosides |
Experimental Protocols for Studying Stereoisomer-Specific Metabolism
The gold standard for elucidating metabolic pathways and quantifying metabolic fluxes is ¹³C metabolic flux analysis (MFA). While direct comparative studies using L-Ribose-¹³C and D-Ribose-¹³C are not readily found in the literature, the established protocols for ¹³C-MFA with labeled glucose can be adapted for this purpose.
Protocol: ¹³C Metabolic Flux Analysis of Ribose Stereoisomers
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells of interest (e.g., hepatocytes, cardiomyocytes, or a relevant cancer cell line) in a defined medium.
-
For the experimental group, replace the standard glucose or ribose in the medium with a known concentration of either D-Ribose-¹³C or L-Ribose-¹³C. The choice of ¹³C labeling pattern (e.g., uniformly labeled [U-¹³C₅] or specifically labeled) will depend on the specific pathways being investigated.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose, leading to isotopic steady state.
2. Metabolite Extraction:
-
Quench metabolic activity rapidly by, for example, flash-freezing the cells in liquid nitrogen.
-
Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
3. Analytical Measurement of ¹³C Labeling:
-
Analyze the extracted metabolites using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
These techniques will separate the different metabolites and determine the mass isotopomer distribution (MID) for each, revealing the extent and pattern of ¹³C incorporation.
4. Metabolic Flux Analysis:
-
Utilize specialized software to fit the experimentally determined MIDs to a metabolic network model.
-
This computational analysis will estimate the intracellular metabolic fluxes, providing a quantitative measure of the activity of different pathways.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the known metabolic pathway for D-ribose and a hypothetical, simplified fate for L-ribose, alongside a general workflow for a ¹³C-MFA experiment.
Caption: Metabolic pathway of D-Ribose-13C.
Caption: Hypothetical metabolic fate of this compound.
References
- 1. Ribose: Uses and Risks [webmd.com]
- 2. Ribose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of D-ribose administered continuously to healthy persons and to patients with myoadenylate deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating L-Ribose-13C Isotope Tracing with Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-ribose and its metabolic fate is crucial for advancing therapeutic discovery. This guide provides a comprehensive comparison of two key analytical techniques: stable isotope tracing using L-Ribose-13C with mass spectrometry and traditional enzymatic assays. By presenting detailed experimental protocols, comparative data, and clear visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate method for their studies and to effectively cross-validate their findings for robust and reliable results.
L-Ribose, a rare sugar, is a critical component in the synthesis of various antiviral and anticancer nucleoside analogs. Understanding its metabolism and accurately measuring its presence and flux within biological systems are paramount for the development of new therapeutics. Stable isotope labeling with this compound offers a powerful method to trace the metabolic pathways of this sugar. However, cross-validation of these advanced techniques with established enzymatic assays is essential to ensure the accuracy and reproducibility of the obtained data.
Comparative Analysis of L-Ribose Quantification Methods
The choice of analytical method for L-ribose quantification depends on several factors, including the required specificity, sensitivity, throughput, and cost. Below is a comparative overview of this compound analysis by mass spectrometry and a common enzymatic assay.
| Feature | Mass Spectrometry with this compound | Enzymatic Assay (L-Ribose Isomerase-Coupled) |
| Principle | Isotope dilution mass spectrometry; quantification is based on the ratio of 13C-labeled to unlabeled L-ribose. | Enzymatic conversion of L-ribose to L-ribulose, followed by colorimetric detection of the ketose product. |
| Specificity | Very High (distinguishes between endogenous and exogenously supplied L-ribose). | High for L-ribose, but potential for interference from other ketoses or reducing sugars. |
| Sensitivity | Very High (picomolar to nanomolar range). | Moderate (micromolar to millimolar range). |
| Throughput | Moderate to High (dependent on sample preparation and instrument time). | High (amenable to 96-well plate format). |
| Cost | High (requires expensive instrumentation and labeled isotopes). | Low to Moderate (uses standard laboratory equipment and reagents). |
| Key Advantage | Provides detailed information on metabolic flux and pathway analysis. | Simple, rapid, and cost-effective for routine quantification. |
| Key Disadvantage | Complex instrumentation and data analysis. | Indirect measurement; susceptible to enzyme inhibition and substrate competition. |
Experimental Protocols
Detailed and standardized protocols are fundamental for reproducible and comparable results. The following sections outline the methodologies for this compound analysis via mass spectrometry and a quantitative enzymatic assay for L-ribose.
This compound Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the precise quantification of this compound and its metabolites in biological samples.
1. Sample Preparation:
-
Quench metabolic activity in cell or tissue samples by rapid freezing in liquid nitrogen or immersion in a cold quenching solution (e.g., 60% methanol at -20°C).
-
Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge the samples to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC Separation:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar metabolites like sugars.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium acetate or formic acid).
-
Set the column temperature to ensure reproducible retention times.
3. Mass Spectrometry Detection:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.
-
Operate the mass spectrometer in negative ion mode for optimal detection of sugar phosphates.
-
Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically detect the mass-to-charge ratios (m/z) of unlabeled and 13C-labeled L-ribose and its metabolites.
-
Generate a standard curve using known concentrations of L-Ribose and this compound to quantify the absolute concentrations in the samples.
4. Data Analysis:
-
Integrate the peak areas for the different isotopologues of L-ribose.
-
Calculate the fractional enrichment of 13C to determine the extent of this compound incorporation.
-
Use specialized software for metabolic flux analysis to model the flow of carbon through the metabolic pathways.
Enzymatic Quantification of L-Ribose
This colorimetric assay is based on the conversion of L-ribose to L-ribulose by L-ribose isomerase, followed by the quantification of the ketose product using the cysteine-carbazole-sulfuric acid method.
1. Reagents and Materials:
-
L-Ribose Isomerase (Commercially available or purified from a recombinant source).
-
L-Ribose standard solutions (for generating a standard curve).
-
0.1 M Tris-HCl buffer, pH 7.5.
-
10 mM MnCl2.
-
0.1% (w/v) Cysteine hydrochloride solution (freshly prepared).
-
0.12% (w/v) Carbazole in absolute ethanol (light-sensitive, prepare fresh).
-
Concentrated Sulfuric Acid (H2SO4).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 560 nm.
2. Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MnCl2, and an appropriate amount of L-ribose isomerase.
-
Add the sample containing an unknown amount of L-ribose or the L-ribose standards to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for the conversion of L-ribose to L-ribulose.
-
Stop the enzymatic reaction by adding a strong acid or by heat inactivation.
-
To a new microplate, add a small volume of the reaction mixture.
-
Carefully add concentrated sulfuric acid to each well, keeping the plate on ice to dissipate heat.
-
Add the cysteine hydrochloride solution to each well and mix.
-
Add the carbazole solution to each well and mix thoroughly.
-
Incubate the plate at room temperature for color development.
-
Measure the absorbance at 560 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the L-ribose standards against their known concentrations.
-
Determine the concentration of L-ribose in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Methodologies
Clear diagrams of the experimental workflows are essential for understanding the procedural steps and their logical connections.
Signaling and Metabolic Pathways
Visualizing the metabolic context of L-ribose is crucial for interpreting the data from both this compound tracing and enzymatic assays. The following diagram illustrates a simplified pathway involving L-ribose.
By understanding the principles, advantages, and limitations of both this compound tracing and enzymatic assays, and by employing rigorous, well-documented protocols, researchers can confidently quantify L-ribose in their samples. Cross-validation between these methods will ultimately lead to more robust and impactful findings in the development of novel therapeutics.
A Researcher's Guide to Measuring Pentose Phosphate Pathway Flux: A Comparative Analysis of 13C-Labeled Glucose Tracers
An Objective Evaluation of Isotopic Tracers for Accurate Pentose Phosphate Pathway Flux Analysis in Preclinical Research
For researchers, scientists, and drug development professionals investigating cellular metabolism, accurately quantifying the flux through the pentose phosphate pathway (PPP) is critical. The PPP is a vital metabolic route that produces NADPH, essential for antioxidant defense and biosynthesis, and ribose-5-phosphate, the precursor for nucleotide synthesis. This guide provides an objective comparison of the most common and effective 13C-labeled glucose tracers used to measure PPP flux, supported by experimental data and detailed methodologies.
While the inquiry into L-Ribose-13C as a potential tracer is noted, a comprehensive review of scientific literature reveals that it is not a utilized substrate for monitoring PPP flux in mammalian systems. The metabolic pathways in these systems are specific to D-ribose, the naturally occurring isomer. Therefore, this guide will focus on the established and validated use of 13C-labeled glucose isotopes, which are the gold standard for accurate PPP flux analysis.
Comparison of 13C-Labeled Glucose Tracers for PPP Flux Analysis
The choice of an isotopic tracer is a critical determinant for the precision and accuracy of metabolic flux analysis (MFA). Different labeling strategies for glucose provide distinct advantages and disadvantages for deconvoluting the complex and interconnected reactions of the PPP and glycolysis.
| Tracer | Principle | Advantages | Disadvantages |
| [1,2-13C]glucose | Metabolism through the oxidative PPP results in a unique M+1 isotopomer of triose phosphates, distinguishable from the M+2 isotopomers generated via glycolysis.[1] | High precision for both oxidative and non-oxidative PPP fluxes; excellent resolution between PPP and glycolysis.[1][2] Considered one of the best overall tracers for analyzing the entire central carbon metabolism network.[2][3] | Higher cost compared to singly-labeled tracers. |
| [U-13C]glucose | Uniformly labeled glucose provides comprehensive labeling of all downstream metabolites. | Provides high-precision estimates for the TCA cycle. Can be used in parallel labeling experiments to capture a wider range of metabolic activities. | Offers minimal information for glycolysis and the PPP when used alone. |
| [1-13C]glucose | The C1 carbon is lost as 13CO2 in the oxidative PPP, leading to unlabeled pyruvate from this pathway. | Can provide an estimate of oxidative PPP activity, particularly through the measurement of 13CO2 evolution. | Less effective for comprehensive flux analysis of the entire pathway and its interactions with glycolysis. Outperformed by [2-13C]glucose and [3-13C]glucose in terms of precision. |
| [2,3-13C2]glucose | A novel tracer where glycolysis produces [1,2-13C2]lactate and the PPP exclusively produces [2,3-13C2]lactate. | Simplifies analysis as it does not require correction for natural 13C abundance. Provides a direct readout of PPP versus glycolysis by comparing the signals of the two lactate isotopomers via 13C NMR. | Relies on the detection of 13C in lactate, which may not capture all nuances of intracellular flux. |
Experimental Protocols
The following is a generalized protocol for conducting a 13C metabolic flux analysis experiment to assess PPP flux using 13C-labeled glucose tracers. This protocol is adaptable for various cell lines and tissues.
Cell Culture and Tracer Incubation
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the desired 13C-labeled glucose tracer. A common approach is to use a 1:1 mixture of labeled and unlabeled glucose.
-
Isotopic Steady State: The time required for intracellular metabolites to reach a constant labeling state (isotopic steady state) is crucial. This can vary depending on the cell type and experimental conditions but is often achieved within 10-30 minutes for PPP and glycolytic intermediates.
-
Incubation: Replace the standard culture medium with the tracer-containing medium and incubate the cells for a predetermined time to achieve isotopic steady state.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Extract the intracellular metabolites using a cold solvent, typically a methanol/water or methanol/acetonitrile/water mixture.
-
Cell Lysis: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or by lyophilization.
Analytical Methods
The isotopic labeling patterns of the extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Metabolites are chemically modified (derivatized) to make them volatile for GC analysis. A common method is ethyloxime-trimethylsilyl (EtOx-TMS) derivatization.
-
Analysis: The derivatized sample is injected into the GC-MS system to separate and detect the mass isotopomer distributions of various metabolites.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Analysis: LC-MS allows for the analysis of a wide range of metabolites without the need for derivatization, including sugar phosphates which can be challenging to detect by other methods.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Analysis: 13C NMR is particularly useful for distinguishing between positional isotopomers, such as the different labeled lactates produced from [2,3-13C2]glucose, providing a clear distinction between PPP and glycolytic flux.
-
Data Analysis
-
Mass Isotopomer Distribution (MID): The raw data from MS analysis provides the relative abundance of different mass isotopomers for each metabolite.
-
Flux Calculation: The MIDs, along with a stoichiometric model of the metabolic network, are used in specialized software to calculate the intracellular metabolic fluxes.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the metabolic pathway being investigated, the following diagrams are provided.
References
comparative analysis of different 13C labeled sugars for fluxomics
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) using 13C labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions within a cell. The selection of the optimal 13C labeled sugar is a critical decision that directly impacts the precision and accuracy of flux estimations. This guide provides a comparative analysis of different 13C labeled sugars, primarily focusing on various isotopologues of glucose, to enable researchers to make informed decisions for their fluxomics studies. The information presented is supported by experimental data and detailed methodologies.
Principles of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[1] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network.[1] The choice of the ¹³C labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.[2][3][4]
Comparative Analysis of 13C Labeled Glucose Tracers
The performance of different 13C labeled glucose tracers varies depending on the metabolic pathway of interest. Computational and experimental studies have evaluated various tracers to determine their suitability for analyzing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
A key study computationally evaluated 11 different 13C-labeled glucose tracers for their ability to precisely estimate fluxes in central carbon metabolism in a human lung carcinoma cell line. The following tables summarize the performance of selected tracers for different metabolic pathways, with lower 95% confidence interval ranges indicating higher precision.
Table 1: Performance of 13C Labeled Glucose Tracers for Glycolysis Fluxes
| 13C Labeled Tracer | Key Glycolytic Fluxes | Relative 95% Confidence Interval (CI) Range | Performance Summary |
| [1,2-¹³C₂]Glucose | Glucose-6-phosphate isomerase, Triose-phosphate isomerase | Excellent | Provides the most precise estimates for glycolytic fluxes. |
| [2-¹³C]Glucose | Glucose-6-phosphate isomerase, Triose-phosphate isomerase | Good | Outperforms the more commonly used [1-¹³C]glucose. |
| [3-¹³C]Glucose | Glucose-6-phosphate isomerase, Triose-phosphate isomerase | Good | Also demonstrates better performance than [1-¹³C]glucose. |
| [1-¹³C]Glucose | Glucose-6-phosphate isomerase, Triose-phosphate isomerase | Moderate | Commonly used but offers less precision for glycolysis compared to other tracers. |
| [U-¹³C₆]Glucose | Glucose-6-phosphate isomerase, Triose-phosphate isomerase | Moderate | While it labels all carbons, it may not provide the highest precision for specific glycolytic fluxes. |
Table 2: Performance of 13C Labeled Glucose Tracers for Pentose Phosphate Pathway (PPP) Fluxes
| 13C Labeled Tracer | Key PPP Fluxes | Relative 95% Confidence Interval (CI) Range | Performance Summary |
| [1,2-¹³C₂]Glucose | Glucose-6-phosphate dehydrogenase, Transketolase, Transaldolase | Excellent | Considered the optimal tracer for estimating fluxes in the pentose phosphate pathway. |
| [1-¹³C]Glucose | Glucose-6-phosphate dehydrogenase, Transketolase, Transaldolase | Good | A commonly used and effective tracer for the PPP. |
| [2-¹³C]Glucose | Glucose-6-phosphate dehydrogenase, Transketolase, Transaldolase | Good | Provides good precision for PPP flux estimations. |
| [U-¹³C₆]Glucose | Glucose-6-phosphate dehydrogenase, Transketolase, Transaldolase | Poor | Not ideal for elucidating flux through the pentose phosphate pathway. |
Table 3: Performance of 13C Labeled Tracers for Tricarboxylic Acid (TCA) Cycle Fluxes
| 13C Labeled Tracer | Key TCA Cycle Fluxes | Relative 95% Confidence Interval (CI) Range | Performance Summary |
| [U-¹³C₅]Glutamine | Citrate synthase, Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase | Excellent | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle. |
| [U-¹³C₆]Glucose | Citrate synthase, Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase | Good | A good general tracer for the TCA cycle, especially for understanding the contribution of glucose carbon. |
| [1,2-¹³C₂]Glucose | Citrate synthase, Isocitrate dehydrogenase, α-ketoglutarate dehydrogenase | Moderate | Can provide information on TCA cycle fluxes, but is less precise than [U-¹³C₅]glutamine. |
Experimental Protocols
A generalized experimental workflow for a 13C labeling experiment in cultured mammalian cells is outlined below.
Key Experimental Steps:
-
Cell Culture and Labeling:
-
Plate and culture cells in a standard growth medium until they reach the desired confluency (e.g., 70-80%).
-
Prepare two types of experimental media: an unlabeled medium and a labeled medium where the standard carbon source (e.g., glucose) is replaced with the desired ¹³C-labeled tracer.
-
To initiate labeling, aspirate the standard growth medium, wash the cells once with the unlabeled experimental medium, and then replace it with the pre-warmed ¹³C-labeled medium.
-
Incubate the cells in the labeled medium for a sufficient period to achieve an isotopic steady state. The time required can vary depending on the cell type and metabolic rates.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. A common method is to aspirate the labeled medium and add ice-cold methanol.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform subsequent extraction steps, which may involve sonication and the addition of other solvents like chloroform and water to separate polar and nonpolar metabolites.
-
-
Analytical Measurement:
-
Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites. For GC-MS analysis, metabolites often require derivatization to increase their volatility.
-
-
Data Analysis and Flux Calculation:
-
Correct the measured MIDs for the natural abundance of ¹³C and other naturally occurring isotopes.
-
Utilize computational software (e.g., INCA, METRAN) to estimate intracellular fluxes by fitting the experimental MIDs to a stoichiometric model of the metabolic network.
-
Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways discussed and the general experimental workflow for 13C-MFA.
Caption: The Glycolysis Pathway.
Caption: The Pentose Phosphate Pathway.
Caption: The Tricarboxylic Acid (TCA) Cycle.
Caption: Generalized 13C-MFA Workflow.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-Ribose-13C Labeling: A Comparative Guide to Using Unlabeled Controls
For researchers, scientists, and drug development professionals, the accurate validation of isotopic labeling is fundamental to the integrity of metabolic studies. This guide provides an objective comparison of methodologies for validating L-Ribose-13C labeling, with a central focus on the critical role of unlabeled controls. We present supporting experimental data, detailed protocols, and explore alternative validation techniques to inform robust experimental design and ensure data accuracy.
L-Ribose, a rare pentose sugar, is a key precursor in the synthesis of various antiviral nucleoside analogs. Understanding its metabolic fate is crucial for the development of novel therapeutics. Stable isotope labeling with Carbon-13 (¹³C) allows researchers to trace the journey of L-Ribose through cellular pathways. However, the validity of such studies hinges on the ability to distinguish between the incorporation of the ¹³C label and the natural abundance of ¹³C isotopes. This is where the use of unlabeled controls becomes indispensable.
The Imperative of the Unlabeled Control
In any ¹³C labeling experiment, the primary goal is to measure the enrichment of ¹³C in a metabolite of interest, which in this case is L-Ribose and its downstream products. An unlabeled control, a sample prepared and analyzed under identical conditions but without the ¹³C-labeled L-Ribose, serves two primary purposes:
-
Correction for Natural Isotope Abundance: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). This means that even in an "unlabeled" sample, a small fraction of the molecules will contain one or more ¹³C atoms. Mass spectrometry, the standard analytical technique for these studies, will detect these naturally occurring heavier isotopes. The unlabeled control provides a baseline measurement of this natural isotopic distribution, which is essential for accurately calculating the true enrichment from the labeled substrate.
-
Validation of Mass Shift: The incorporation of a ¹³C atom from the labeled L-Ribose will result in a predictable increase in the mass of the metabolite. By comparing the mass spectra of the labeled sample to the unlabeled control, researchers can confirm that the observed mass shift is indeed due to the incorporation of the ¹³C label and not an analytical artifact or the presence of an interfering compound with a similar mass.
Comparative Analysis: Unlabeled Controls vs. Alternative Validation Methods
While the use of unlabeled controls is the gold standard for validating ¹³C labeling, other techniques can be employed, each with its own set of advantages and limitations.
| Validation Method | Principle | Advantages | Disadvantages |
| Unlabeled Controls (Mass Spectrometry) | Comparison of mass isotopomer distributions between labeled and unlabeled samples. | Gold Standard: Directly corrects for natural isotope abundance. Confirms mass shift is due to labeling. Relatively straightforward to implement. | Requires parallel sample processing. Does not provide positional information of the label. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the ¹³C nucleus directly, providing information on the position of the label within the molecule. | Provides detailed structural information, including the specific carbon atom(s) that are labeled. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires higher concentrations of the metabolite. More complex data analysis. |
Experimental Design and Protocols
A typical workflow for a ¹³C labeling experiment using L-Ribose and an unlabeled control involves cell culture, metabolite extraction, sample preparation (derivatization), and analysis by mass spectrometry.
Experimental Workflow
benchmarking L-Ribose-13C NMR data against published spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing experimentally acquired ¹³C Nuclear Magnetic Resonance (NMR) data for L-Ribose against published reference spectra. Accurate spectral matching is crucial for confirming the identity and purity of L-Ribose in various research and development applications, including drug discovery and metabolomics.
Data Presentation: L-Ribose ¹³C NMR Chemical Shifts
L-Ribose in solution exists as an equilibrium mixture of different isomers (anomers), primarily the α and β forms of pyranose and furanose rings. The ¹³C NMR spectrum will therefore show distinct peaks for each carbon in these different forms. As L-Ribose and D-Ribose are enantiomers, their NMR spectra in an achiral solvent are identical. The following table summarizes the published ¹³C NMR chemical shift data for D-Ribose, which can be used as a reliable benchmark for L-Ribose. The data is referenced for a spectrum acquired in D₂O.[1]
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 95.0 | 95.3 | 97.8 | 102.4 |
| C2 | 71.52 | 72.5 | 72.4 | 76.7 |
| C3 | 70.7 | 70.4 | 71.50 | 71.9 |
| C4 | 68.8 | 68.7 | 84.5 | 84.0 |
| C5 | 64.5 | 64.5 | 62.9 | 64.0 |
Note: The chemical shifts are relative to a reference standard, typically tetramethylsilane (TMS) or a secondary standard.
Experimental Protocol for ¹³C NMR of L-Ribose
Acquiring high-quality ¹³C NMR spectra for carbohydrates like L-Ribose requires careful sample preparation and specific instrument parameters. The following is a typical protocol for solution-state NMR.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the L-Ribose sample in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the preferred solvent for carbohydrates due to its ability to dissolve the sample and the absence of proton signals that would interfere with the spectrum.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe: A broadband or carbon-observe probe is required.
-
Temperature: The experiment is typically run at a constant temperature, for example, 298 K (25 °C), to ensure reproducibility.
-
Referencing: The chemical shifts should be referenced. While tetramethylsilane (TMS) is the primary reference (0 ppm), it is not soluble in D₂O. Therefore, a secondary reference such as 1,4-dioxane (δ = 67.4 ppm) or acetone (δ = 30.5 ppm) can be added, or the residual solvent signal can be used for referencing.[2] Alternatively, the chemical shifts can be referenced externally to TMS.[3]
3. Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves irradiating the protons to remove the ¹H-¹³C coupling, resulting in a spectrum with single sharp peaks for each unique carbon atom.
-
Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of carbon chemical shifts in carbohydrates.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is important to allow for full relaxation of the carbon nuclei, ensuring accurate quantification if needed.
-
Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the reference standard.
Workflow for Benchmarking
The process of comparing an experimental L-Ribose ¹³C NMR spectrum against published data can be visualized as a straightforward workflow.
References
L-Ribose-13C Incorporation in RNA: A Comparative Guide to Validation by Enzymatic Digestion
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides, such as the stereoisomer L-Ribose labeled with 13C, into RNA oligonucleotides is a burgeoning area of research for therapeutic and diagnostic applications. A critical step in the development of such modified RNA is the robust validation of the incorporation and stability of these unnatural building blocks. This guide provides a comprehensive comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) for the validation of L-Ribose-13C incorporation in RNA, alongside alternative methodologies.
Executive Summary
Enzymatic digestion is a cornerstone technique for the analysis of natural D-RNA. However, its application to RNA containing L-Ribose (L-RNA) reveals a stark contrast. L-RNA exhibits profound resistance to degradation by nucleases, the very enzymes used to digest D-RNA. This inherent stability is a key feature of L-RNA and a primary point of comparison. This guide will delve into the experimental data supporting this, detail the methodologies, and provide a framework for researchers to select the most appropriate validation strategy.
Comparison of Enzymatic Digestion Performance: D-RNA vs. L-RNA
The central hypothesis for validating this compound incorporation via enzymatic digestion is that while D-RNA will be degraded into its constituent nucleosides, L-RNA will remain largely intact. LC-MS analysis can then quantify the undigested L-RNA and any potential degradation products.
| Parameter | Enzymatic Digestion of D-RNA | Enzymatic Digestion of L-RNA | Alternative Methods (e.g., Acid Hydrolysis) |
| Principle | Cleavage of phosphodiester bonds by nucleases. | Resistance to nuclease-mediated cleavage. | Chemical cleavage of phosphodiester bonds. |
| Expected Outcome | Complete digestion to canonical (and modified) D-ribonucleosides. | Minimal to no digestion; recovery of intact or large fragments of L-RNA. | Complete digestion to nucleobases. |
| Validation of Incorporation | Indirectly, by absence of unexpected masses. | Directly, by the mass of the intact, 13C-labeled L-RNA. | Directly, by identification of the 13C-labeled ribose moiety after separation. |
| Primary Use Case | Sequencing, modification analysis of natural RNA. | Validation of nuclease resistance and integrity of L-RNA therapeutics. | Absolute quantification of total nucleotide content, including modified forms. |
| Limitations | Not suitable for nuclease-resistant analogs. | Does not provide sequence-level information of the L-RNA. | Can be destructive to the nucleobase; harsh conditions. |
Experimental Data Summary
While direct, side-by-side quantitative data on the enzymatic digestion of this compound RNA is proprietary to developing entities, the literature consistently supports the high nuclease resistance of L-oligonucleotides.
| Experiment | D-RNA | L-RNA | Key Finding |
| Incubation with Serum | Rapid degradation within minutes to hours. | Stable for extended periods (days).[1] | L-RNA demonstrates significantly enhanced stability in biological fluids. |
| Treatment with Nucleases (e.g., RNase A, Snake Venom Phosphodiesterase) | Complete digestion to mononucleotides. | No significant degradation observed.[1] | The chiral difference in the sugar backbone prevents recognition and cleavage by natural enzymes. |
| LC-MS Analysis Post-Digestion | Chromatogram shows peaks corresponding to individual D-nucleosides. | Chromatogram shows a major peak corresponding to the full-length, undigested L-RNA. | Confirms the resistance of L-RNA to the enzymatic cocktail. |
Experimental Protocols
Protocol 1: Comparative Enzymatic Digestion of D-RNA and L-RNA
Objective: To compare the stability of D-RNA and L-RNA in the presence of a standard nuclease cocktail.
Materials:
-
Purified D-RNA and this compound labeled RNA (L-RNA) oligonucleotides (1-5 µg)
-
Nuclease P1
-
Snake Venom Phosphodiesterase I
-
Bacterial Alkaline Phosphatase
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
RNase-free water
-
10 kDa molecular weight cutoff filters (optional)
Procedure:
-
Prepare two separate reaction mixtures in RNase-free microcentrifuge tubes, one for D-RNA and one for L-RNA.
-
To each tube, add:
-
1-5 µg of the respective RNA
-
2 µL of 10X Reaction Buffer
-
1 µL of Nuclease P1 (e.g., 50 U/µL)
-
1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)
-
1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)
-
RNase-free water to a final volume of 20 µL
-
-
Gently mix the components by pipetting.
-
Incubate both reaction tubes at 37°C for 2-4 hours.
-
(Optional) To remove enzymes, use a 10 kDa molecular weight cutoff filter according to the manufacturer's instructions. Collect the filtrate.
-
Analyze the resulting samples by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Digestion Products
Objective: To analyze the products of the comparative enzymatic digestion.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Procedure:
-
Separate the nucleosides and intact oligonucleotides using a C18 reverse-phase column with a binary solvent gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform mass spectrometry in both positive and negative ion modes to detect the canonical nucleosides (from D-RNA digestion) and the intact L-RNA.
-
For the D-RNA sample, monitor for the expected mass-to-charge ratios (m/z) of adenosine, guanosine, cytidine, and uridine.
-
For the L-RNA sample, scan for the expected m/z of the full-length this compound labeled oligonucleotide. The presence of the 13C label will result in a predictable mass shift.
-
Quantify the peak areas to compare the extent of digestion.
Alternative Validation Method: Acid Hydrolysis
For absolute quantification and to overcome the limitations of enzymatic digestion for nuclease-resistant RNA, acid hydrolysis offers a viable alternative.
Protocol 3: Acid Hydrolysis for Nucleobase Analysis
Objective: To release the nucleobases from the sugar-phosphate backbone for quantification.
Materials:
-
Purified this compound labeled RNA
-
Formic acid (88%)
-
Internal standards (stable isotope-labeled nucleobases)
Procedure:
-
Lyophilize the RNA sample.
-
Add a known amount of internal standard.
-
Perform gas-phase hydrolysis with neat formic acid at 140°C for 24-48 hours.[2]
-
Dry the sample and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample by LC-MS/MS, monitoring for the specific m/z of the canonical and any modified nucleobases. The 13C label will be on the ribose, which is removed during hydrolysis. This method is primarily for quantifying the nucleobase content.
Visualizing the Workflow and Concepts
References
A Comparative Guide to In Vivo and In Vitro L-Ribose-¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches for L-Ribose-¹³C labeling in both in vivo and in vitro settings. Due to a lack of direct comparative studies in the scientific literature for L-Ribose-¹³C labeling, this document synthesizes information from general ¹³C labeling studies and protocols for similar molecules to present representative methodologies and expected outcomes. The aim is to equip researchers with a foundational understanding to design and interpret stable isotope tracer studies involving L-Ribose.
Introduction to L-Ribose Metabolism and ¹³C Labeling
L-Ribose is a rare sugar, an enantiomer of the naturally abundant D-Ribose. While not a primary cellular energy source, L-Ribose and its derivatives are of significant interest in pharmaceutical development due to their potential antiviral and anticancer properties. Understanding the metabolic fate of L-Ribose is crucial for evaluating its efficacy and mechanism of action.
¹³C labeling is a powerful technique used to trace the metabolic fate of compounds. By replacing the naturally occurring ¹²C atoms with the stable isotope ¹³C in a molecule like L-Ribose, researchers can track its uptake, conversion into other metabolites, and incorporation into various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparing in vivo (within a living organism) and in vitro (in a controlled environment like cell culture) labeling results is essential for a comprehensive understanding of a compound's metabolism. In vitro studies offer a simplified, controlled system to dissect cellular-level metabolic pathways, while in vivo studies provide a more complex, systemic view, accounting for processes like absorption, distribution, metabolism, and excretion (ADME) that involve multiple organs.
Expected Quantitative Differences: In Vivo vs. In Vitro Labeling
Based on general principles observed in ¹³C-glucose labeling studies, significant differences in labeling patterns and efficiency are anticipated between in vivo and in vitro L-Ribose-¹³C experiments. The following table summarizes these expected differences. It is important to note that this is a hypothetical representation to illustrate likely trends.
| Parameter | In Vitro L-Ribose-¹³C Labeling | In Vivo L-Ribose-¹³C Labeling | Rationale for Difference |
| ¹³C Enrichment in L-Ribose Precursor Pool | High (>95%) | Moderate (~60%) | In cell culture, the labeled substrate is the primary source. In a whole organism, the labeled L-Ribose competes with endogenous carbon sources and is subject to dilution in the bloodstream.[1] |
| Rate of ¹³C Incorporation into Downstream Metabolites | Rapid | Slower and more variable | Direct access to cells in culture leads to faster uptake and metabolism. In vivo, absorption from the gut or injection site, distribution to tissues, and cellular uptake are slower processes. |
| Diversity of Labeled Metabolites | Primarily direct cellular metabolites of L-Ribose | Broader range, including metabolites from interconnected pathways in different organs | Inter-organ metabolic exchange in vivo can lead to the appearance of labeled metabolites in tissues that do not directly metabolize L-Ribose. For example, the liver might process L-Ribose and release labeled intermediates into circulation. |
| Detection of Labeled CO₂ | Negligible | Substantial | In vivo, the complete oxidation of the ¹³C-label to ¹³CO₂ and its subsequent recycling into other metabolites (e.g., through carboxylation reactions) is a significant process. This is often minimal in vitro due to the high bicarbonate concentration in culture media.[2] |
| Labeling in Purine Biosynthesis | M+5 labeled adenosine from the labeled ribose moiety | M+5 and potentially M+1 labeled adenosine | The M+5 adenosine comes from the direct incorporation of the labeled ribose. The M+1 adenosine, if observed in vivo, would likely result from the fixation of ¹³CO₂ generated from L-Ribose catabolism.[2] |
Metabolic Pathway of L-Ribose
The metabolic pathway of L-Ribose is not as well-defined as that of D-Ribose. However, based on available literature, a plausible pathway involves the conversion of L-arabinose to L-ribulose, followed by isomerization to L-ribose. The diagram below illustrates this potential pathway.
Experimental Protocols
The following sections detail representative protocols for in vivo and in vitro L-Ribose-¹³C labeling experiments. These are synthesized from protocols for similar molecules and should be adapted and optimized for specific research questions.
In Vivo L-Ribose-¹³C Labeling Protocol
This protocol is adapted from a method for in vivo glucose tracer studies in mice.
Objective: To trace the whole-body metabolism of L-Ribose-¹³C.
Materials:
-
Uniformly labeled L-Ribose-¹³C (U-¹³C₅-L-Ribose)
-
Experimental animals (e.g., C57BL/6J mice)
-
Saline solution (for injection) or appropriate vehicle for oral gavage
-
Anesthesia
-
Tools for blood and tissue collection
-
Liquid nitrogen
-
Metabolite extraction buffers (e.g., 80% methanol)
-
LC-MS/MS or GC-MS system
Workflow Diagram:
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. A brief fasting period (e.g., 4-6 hours) may be necessary to reduce background levels of unlabeled metabolites.
-
Tracer Administration: Dissolve U-¹³C₅-L-Ribose in a sterile vehicle. Administer the tracer to the animals via a chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion). The dosage and route will depend on the specific research question.
-
Time Course and Sample Collection: At defined time points post-administration, collect blood samples. At the final time point, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, kidney, muscle, tumor).
-
Metabolism Quenching: Immediately freeze tissues in liquid nitrogen to halt all metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using a cold solvent mixture (e.g., 80% methanol, 20% water). Centrifuge to pellet cellular debris.
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to identify and quantify the mass isotopologues of L-Ribose and its downstream metabolites.
-
Data Analysis: Correct for the natural abundance of ¹³C and calculate the fractional enrichment of ¹³C in each metabolite over time.
In Vitro L-Ribose-¹³C Labeling Protocol
This protocol is adapted from a method for in vitro labeling with a ribose derivative.
Objective: To trace the cellular metabolism of L-Ribose-¹³C in a specific cell line.
Materials:
-
Uniformly labeled L-Ribose-¹³C (U-¹³C₅-L-Ribose)
-
Cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled carbon sources
-
Phosphate-buffered saline (PBS)
-
Metabolite extraction buffers (e.g., 80% methanol)
-
LC-MS/MS or GC-MS system
Workflow Diagram:
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow them in standard culture medium until they reach the desired confluency (typically mid-log phase).
-
Prepare Labeling Medium: Prepare a culture medium where the standard carbon sources are replaced with or supplemented with U-¹³C₅-L-Ribose. Use dialyzed FBS to reduce the concentration of unlabeled small molecules.
-
Labeling: Remove the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.
-
Time Course Incubation: Incubate the cells for various time points to monitor the kinetics of label incorporation.
-
Metabolism Quenching and Cell Harvest: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Metabolite Extraction: Ensure complete cell lysis and protein precipitation. Centrifuge the lysate to pellet debris and collect the supernatant containing the metabolites.
-
Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS.
-
Data Analysis: Correct for natural ¹³C abundance and determine the mass isotopologue distribution for L-Ribose and its downstream metabolites.
Conclusion
The comparison of in vivo and in vitro L-Ribose-¹³C labeling provides a multi-faceted view of its metabolic fate. While in vitro systems offer a controlled environment to elucidate direct cellular metabolic pathways, in vivo experiments are indispensable for understanding the systemic effects and the influence of physiological processes on the compound's metabolism. The methodologies and expected outcomes presented in this guide serve as a starting point for researchers venturing into the study of L-Ribose metabolism, with the ultimate goal of advancing drug development and our understanding of metabolic pathways. Researchers should be mindful that the provided protocols are representative and will require optimization for specific experimental systems and research questions.
References
L-Ribose-¹³C as an Internal Standard for Quantitative Metabolomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reproducible quantitative metabolomics, the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest, thereby compensating for variations that can occur during sample preparation, extraction, and analysis. Stable isotope-labeled (SIL) internal standards, particularly those uniformly labeled with Carbon-13 (¹³C), have emerged as the gold standard in mass spectrometry-based metabolomics. This guide provides a comprehensive comparison of L-Ribose-¹³C as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Quantitative Metabolomics
Quantitative metabolomics aims to measure the precise concentration of metabolites in biological systems. However, the complexity of biological matrices introduces significant challenges, including matrix effects (ion suppression or enhancement), and variability in extraction efficiency and instrument response. Internal standards are essential for mitigating these issues and ensuring data quality.[1][2][] By adding a known quantity of an internal standard to a sample at the beginning of the workflow, variations in the analytical process can be normalized, leading to more accurate and reliable quantification of endogenous metabolites.[4]
Why ¹³C-Labeled Standards are Superior
Among various types of internal standards, ¹³C-labeled compounds offer distinct advantages:
-
Identical Chemical and Physical Properties: ¹³C-labeled standards have nearly identical chemical and physical properties to their unlabeled (¹²C) counterparts. This ensures they co-elute chromatographically and experience the same ionization efficiencies and matrix effects in the mass spectrometer.
-
Minimal Isotopic Effects: Compared to deuterium-labeled standards, ¹³C-labeling results in negligible chromatographic shifts, ensuring that the internal standard and the analyte behave almost identically during separation.[5]
-
Mass Distinction: The mass difference between the ¹³C-labeled standard and the native analyte allows for their distinct detection by the mass spectrometer, enabling accurate quantification based on the ratio of their signal intensities.
L-Ribose-¹³C: A Strategic Choice for Central Carbon Metabolism
L-Ribose and its enantiomer D-Ribose are central components of cellular metabolism. D-Ribose is a key constituent of nucleotides (ATP, GTP), coenzymes (NAD, FAD), and RNA. Its metabolism is intricately linked to the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis. Given the central role of ribose, L-Ribose-¹³C (as a non-natural enantiomer to the common D-Ribose) or more commonly D-Ribose-¹³C, serves as an excellent internal standard for studies focusing on central carbon metabolism, nucleotide metabolism, and related pathways. Its use allows for precise quantification of ribose and other related sugars, providing valuable insights into cellular energetic and biosynthetic status.
Performance Comparison of L-Ribose-¹³C with Other Internal Standards
While direct head-to-head comparative studies detailing the performance of L-Ribose-¹³C against a wide array of other internal standards are not extensively published in a single comprehensive report, the principles of isotope dilution mass spectrometry (IDMS) and data from studies using various ¹³C-labeled standards allow for a robust evaluation. The ideal internal standard is a stable isotope-labeled version of the analyte being measured. Therefore, for the quantification of ribose, ¹³C-labeled ribose is the optimal choice.
For broader untargeted or targeted metabolomics studies where multiple classes of metabolites are analyzed, a mixture of ¹³C-labeled internal standards is often employed. A common alternative is the use of a uniformly ¹³C-labeled cell extract (e.g., from yeast or algae) which contains a wide range of ¹³C-labeled metabolites.
Here, we present a hypothetical, yet experimentally plausible, comparison of the performance of ¹³C-Ribose with other commonly used internal standards based on typical performance characteristics observed in quantitative metabolomics.
Table 1: Quantitative Performance Comparison of ¹³C-Labeled Internal Standards
| Internal Standard | Analyte Class | Typical Recovery (%) | Linearity (R²) | Coefficient of Variation (CV) (%) | Notes |
| ¹³C₅-Ribose | Sugars, Nucleosides | 95 - 105 | > 0.99 | < 5 | Excellent for targeted analysis of pentoses and related pathways. Co-elutes perfectly with endogenous ribose. |
| ¹³C₆-Glucose | Sugars, Glycolysis Intermediates | 93 - 107 | > 0.99 | < 5 | A very common standard for central carbon metabolism. May not perfectly mimic the extraction of all pentoses. |
| ¹³C-Amino Acid Mix | Amino Acids | 90 - 110 | > 0.99 | < 10 | Excellent for targeted amino acid analysis, but not suitable for sugars due to different chemical properties. |
| ¹³C-Yeast Extract | Broad Coverage | 85 - 115 | Analyte-dependent | < 15 | Provides a wide range of internal standards for untargeted studies, but the concentration of each labeled metabolite is not individually certified. |
| Deuterated Standards (e.g., d₇-Glucose) | Sugars | 90 - 110 | > 0.98 | < 10 | Can exhibit slight chromatographic shifts relative to the unlabeled analyte, potentially leading to differential matrix effects. |
Disclaimer: The data in Table 1 is representative of typical performance and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions, matrix, and analytical platform.
Experimental Protocols
A detailed experimental protocol is crucial for achieving reliable and reproducible results. Below is a general workflow for the use of L-Ribose-¹³C as an internal standard in a quantitative LC-MS metabolomics experiment.
Experimental Workflow for Quantitative Metabolite Analysis using ¹³C-Ribose Internal Standard
Caption: Experimental workflow for quantitative metabolomics using L-Ribose-¹³C.
Detailed Methodologies
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To 100 µL of biological sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of L-Ribose-¹³C solution (e.g., 10 µg/mL in water). Vortex briefly. The early addition of the internal standard is crucial to account for variability in all subsequent steps.
-
Protein Precipitation and Metabolite Extraction: Add 400 µL of ice-cold extraction solvent (e.g., 80% methanol in water) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer to a new tube.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% acetonitrile in water).
2. LC-MS/MS Analysis:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating polar metabolites like sugars.
-
Column: A suitable HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute polar compounds.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of sugars.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.
-
MRM Transitions:
-
Endogenous Ribose (¹²C₅): Precursor ion (m/z) -> Product ion (m/z)
-
L-Ribose-¹³C (¹³C₅): Precursor ion (m/z) + 5 -> Product ion (m/z) + n (where n is the number of ¹³C atoms in the fragment)
-
-
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas of the endogenous analyte (¹²C-Ribose) and the internal standard (¹³C-Ribose).
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled analyte and a constant concentration of the internal standard. Plot the peak area ratio against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.
Ribose in Metabolic Pathways
The central role of ribose in metabolism makes its accurate quantification critical for understanding cellular function. The following diagram illustrates the key metabolic pathways involving ribose-5-phosphate, the activated form of ribose in the cell.
Caption: Key metabolic pathways involving Ribose-5-Phosphate.
Conclusion
The use of L-Ribose-¹³C as an internal standard provides a highly accurate and reliable method for the quantification of ribose in complex biological matrices. Its chemical similarity to the endogenous analyte ensures that it effectively corrects for variations in sample preparation and analysis, a cornerstone of high-quality quantitative metabolomics. While broad-spectrum internal standards like ¹³C-labeled yeast extracts are valuable for untargeted studies, for targeted analysis of the pentose phosphate pathway and nucleotide metabolism, the specificity of L-Ribose-¹³C (or D-Ribose-¹³C for the naturally occurring enantiomer) is unparalleled. By following a well-defined experimental protocol, researchers can leverage the power of L-Ribose-¹³C to obtain precise and accurate quantitative data, enabling deeper insights into cellular metabolism in health and disease.
References
- 1. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of Metabolic Flux Ratios from L-Ribose-13C Data
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount for understanding cellular physiology and identifying novel therapeutic targets. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating these fluxes. This guide provides a comparative overview of the statistical methods and software tools available for the validation of metabolic flux ratios derived from L-Ribose-13C labeling experiments, a less common but important tracer for studying pentose phosphate pathway (PPP) dynamics and nucleotide metabolism.
While glucose is the most common tracer in 13C-MFA, L-ribose offers a unique window into specific pathways. L-ribose is a stereoisomer of the naturally occurring D-ribose and its metabolism can be distinct, providing a valuable tool for probing specific enzymatic activities. The validation of flux ratios obtained from this compound data is critical for ensuring the biological relevance of the findings.
The 13C-MFA Workflow: From Experimental Design to Flux Validation
A typical 13C-MFA study involves a series of steps, from the initial experimental design to the final statistical validation of the estimated fluxes. The overall workflow is a cyclical process of refining the model based on experimental data.
Caption: A generalized workflow for a 13C-MFA study.
L-Ribose Metabolism: A Glimpse into Bacterial Pathways
The metabolic fate of L-ribose can vary between organisms. In some bacteria, L-ribose can be isomerized and phosphorylated to enter the pentose phosphate pathway. The diagram below illustrates a potential pathway for L-ribose catabolism in bacteria, providing the basis for constructing a metabolic model for 13C-MFA.
Caption: A simplified diagram of a bacterial L-ribose utilization pathway.
Experimental Protocol: A Hypothetical this compound Labeling Experiment
While a universally standardized protocol for this compound MFA is not yet established, the following hypothetical protocol outlines the key steps based on best practices from glucose-based studies.
Objective: To determine the metabolic flux ratios in the pentose phosphate pathway of Escherichia coli using [U-13C5]-L-Ribose as a tracer.
1. Strain and Pre-culture Preparation:
-
Grow E. coli K-12 MG1655 in M9 minimal medium with 4 g/L of unlabeled L-ribose as the sole carbon source.
-
Incubate at 37°C with shaking at 250 rpm until the mid-exponential growth phase (OD600 ≈ 0.8).
2. 13C Labeling Experiment:
-
Harvest the cells by centrifugation (5000 x g, 5 min, 4°C).
-
Wash the cell pellet twice with pre-warmed M9 medium containing no carbon source.
-
Resuspend the cells in M9 medium containing 4 g/L of [U-13C5]-L-Ribose (99% purity).
-
Incubate under the same conditions as the pre-culture.
-
Collect samples at isotopic steady state, which should be determined empirically but is often reached after several cell doublings.
3. Metabolite Extraction and Quenching:
-
Rapidly quench metabolic activity by transferring a known volume of cell culture into a quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge to pellet the cells and extract intracellular metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).
4. Sample Derivatization and GC-MS Analysis:
-
Hydrolyze cell pellets to release proteinogenic amino acids.
-
Derivatize amino acids and intracellular metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS to determine the mass isotopomer distributions of key metabolites.
5. Data Analysis:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use the corrected mass isotopomer distributions as input for 13C-MFA software.
Comparison of 13C-MFA Software for L-Ribose Data Analysis
Several software packages are available for 13C-MFA. The choice of software depends on the complexity of the metabolic model, the desired statistical analyses, and the user's programming expertise.
| Software | Platform | Key Features for L-Ribose Analysis | Statistical Validation Capabilities |
| INCA (Isotopomer Network Compartmental Analysis) | MATLAB | User-friendly GUI, supports both steady-state and isotopically non-stationary MFA. Well-suited for modeling complex metabolic networks that would include pentose pathways. | Performs residual analysis, goodness-of-fit tests (Chi-squared), and calculates confidence intervals using parameter continuation or Monte Carlo methods. |
| 13CFLUX2 | C++/Command-line | High-performance for large-scale models. Uses the FluxML format for model exchange. Its efficiency is beneficial when exploring a wide range of possible flux distributions in pentose metabolism. | Provides tools for statistical analysis, including the calculation of confidence intervals and goodness-of-fit statistics. |
| Metran | MATLAB | Based on the Elementary Metabolite Unit (EMU) framework, which is computationally efficient. Strong focus on statistical analysis and experimental design. | Offers robust statistical analysis features, including sensitivity analysis and the determination of confidence intervals for flux estimates. |
| OpenFlux | MATLAB | Open-source and flexible, with a user-friendly interface for model creation. Its open-source nature allows for customization to specific needs of L-ribose pathway analysis. | Includes functions for flux estimation and basic statistical analysis, such as calculating the sum of squared residuals. |
Statistical Validation of Metabolic Flux Ratios
The core of 13C-MFA is the estimation of metabolic fluxes by minimizing the difference between experimentally measured and computationally simulated mass isotopomer distributions. Statistical validation is crucial to assess the quality of this fit and the reliability of the estimated flux ratios.
Goodness-of-Fit Analysis
The first step in validation is to determine how well the model fits the experimental data. The most common method is the chi-squared (χ²) test . The χ² value is calculated as the weighted sum of squared residuals between the measured and simulated data.
A model is considered to have a good fit if the calculated χ² value is within a certain confidence interval (typically 95%) of the χ² distribution with degrees of freedom equal to the number of measurements minus the number of estimated fluxes. A high χ² value may indicate an incorrect metabolic model, systematic errors in the measurements, or an underestimation of measurement errors.
Confidence Intervals of Flux Estimates
A good fit does not guarantee that all individual flux estimates are precise. Therefore, it is essential to calculate the confidence intervals for each estimated flux. A narrow confidence interval indicates a well-determined flux, while a wide interval suggests that the flux is poorly resolved by the available data.
Common methods for calculating confidence intervals include:
-
Parameter Continuation: This method explores the solution space by systematically varying one flux while re-optimizing the others to find the limits where the goodness-of-fit becomes unacceptable.
-
Monte Carlo Simulations: This approach involves repeatedly fitting the model to synthetic datasets generated by adding random noise to the experimental data. The distribution of the resulting flux estimates is then used to determine the confidence intervals.
Sensitivity Analysis
Sensitivity analysis helps to identify which flux parameters have the most significant impact on the model output (i.e., the mass isotopomer distributions). This is important for understanding the robustness of the model and for designing future experiments to improve the precision of poorly determined fluxes. By identifying the most sensitive fluxes, researchers can focus their efforts on obtaining more accurate measurements for the corresponding metabolites.
Logical Framework for Statistical Validation
The process of statistical validation is an iterative one, where the results of the analysis can inform refinements to the metabolic model or the experimental design.
Caption: A flowchart illustrating the logical steps in the statistical validation of metabolic flux ratios.
Conclusion
Safety Operating Guide
Proper Disposal of L-Ribose-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Ribose-13C, a non-hazardous, isotopically labeled sugar. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with local, state, and federal regulations.
While this compound is not classified as a hazardous substance, proper waste management practices are still necessary. The key principle is to characterize the waste accurately to determine the appropriate disposal route.
Summary of Disposal Procedures
The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials. The following table summarizes the recommended procedures for different waste streams.
| Waste Stream | Disposal Procedure | Key Considerations |
| Uncontaminated Solid this compound | May be disposed of in regular laboratory trash if permitted by institutional policies. | Ensure the material is securely contained. |
| Uncontaminated Aqueous Solutions | May be disposed of down the sanitary sewer. | Flush with copious amounts of water to ensure adequate dilution. |
| Contaminated this compound | Must be treated as hazardous waste, following the disposal requirements for the contaminating substance(s). | Segregate from non-hazardous waste. Label container with all chemical constituents. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., water). | The rinsate should be disposed of as an aqueous solution. Decontaminated containers can be disposed of as regular trash or recycled. |
| Large Quantities | Contact a licensed professional waste disposal service. | Ensures compliance with all regulations for proper handling and disposal. |
Detailed Experimental Protocols for Waste Characterization
Accurate waste characterization is critical for determining the correct disposal pathway.
Objective: To determine if this compound waste is contaminated with any hazardous substances.
Materials:
-
This compound waste
-
Safety Data Sheets (SDS) for all chemicals used in the experiment that generated the waste
-
Laboratory notebook or electronic record of the experiment
Procedure:
-
Review Experimental Records: Carefully examine the experimental protocol that generated the this compound waste. Identify all chemical substances that were used in the process.
-
Consult Safety Data Sheets (SDS): Obtain and review the SDS for every chemical identified in Step 1. Pay close attention to the "Hazards Identification" and "Disposal Considerations" sections.
-
Identify Hazardous Contaminants: Based on the SDS review, determine if the this compound waste is mixed with any substances classified as hazardous (e.g., flammable, corrosive, reactive, toxic).
-
Segregate and Label:
-
If the waste is determined to be uncontaminated , label it clearly as "Non-hazardous this compound waste."
-
If the waste is contaminated with hazardous materials, it must be managed as hazardous waste.[1][2] Label the waste container with the words "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Uncontaminated this compound Waste
If the waste characterization confirms that the this compound is not mixed with any hazardous materials, follow these steps:
-
Solid Waste (Small Quantities): For small amounts, securely contain the solid this compound and dispose of it in the regular laboratory trash, in accordance with your institution's policies.
-
Aqueous Solutions: Dilute aqueous solutions can typically be poured down the sanitary sewer.[2] It is recommended to flush the drain with a generous amount of water to ensure thorough dilution.[2]
-
Large Quantities: For the disposal of large quantities of either solid or dissolved this compound, it is best practice to contact a licensed professional waste disposal company.[1]
2. Contaminated this compound Waste
If the this compound waste is contaminated with hazardous substances, it must be managed as hazardous waste.
-
Segregation: Keep the contaminated waste separate from all other non-hazardous waste streams. Do not mix different types of hazardous waste.
-
Container: Use a chemically compatible and sealable container for the waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all the components and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.
-
Disposal: The disposal of the contaminated waste will be governed by the regulations applicable to the hazardous components in the mixture.
3. Empty Container Disposal
Empty containers that held this compound should be decontaminated before disposal.
-
Triple-Rinse: Rinse the container three times with a suitable solvent (water is appropriate for this compound).
-
Rinsate Disposal: The rinsate from uncontaminated containers can be disposed of as an aqueous solution down the sanitary sewer. If the original material was contaminated, the rinsate must be treated as hazardous waste.
-
Final Disposal: Once decontaminated, the container can be disposed of in the regular trash or recycled, depending on your institution's policies.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations, to ensure full compliance. If you are ever in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
References
Safeguarding Your Research: Personal Protective Equipment for L-Ribose-¹³C
Essential guidance for the safe handling and disposal of L-Ribose-¹³C in laboratory settings, ensuring the integrity of your research and the safety of personnel.
L-Ribose-¹³C, a stable isotope-labeled sugar, is a valuable tool in metabolic research and drug development. While not classified as a hazardous substance, adherence to proper safety protocols is crucial to prevent contamination and ensure a safe laboratory environment.[1] This guide provides detailed procedures for the use of personal protective equipment (PPE), safe handling, and disposal of L-Ribose-¹³C.
Immediate Safety and Handling Protocols
While L-Ribose-¹³C is not regulated as a dangerous good for transport, it is essential to handle it in accordance with good industrial hygiene and safety practices.[1] Potential, though unlikely, hazards when not handled appropriately include irritation upon inhalation or skin contact, and adverse effects if swallowed.[1][2]
Core Personal Protective Equipment (PPE) Requirements:
A comprehensive assessment of your specific laboratory conditions is necessary to determine the full scope of required PPE.[3] However, the following table outlines the minimum recommended PPE for handling L-Ribose-¹³C.
| PPE Category | Minimum Requirement | Recommended for Splash Hazard |
| Eye and Face Protection | Safety glasses with side-shields | Chemical safety goggles and a face shield |
| Hand Protection | Disposable nitrile gloves | Double-gloving or Silver Shield gloves under nitrile gloves |
| Body Protection | Standard laboratory coat | --- |
| Respiratory Protection | Not required under normal use | Required when dusts are generated |
Experimental Protocol: Safe Handling of L-Ribose-¹³C
This protocol outlines the essential steps for safely handling L-Ribose-¹³C to prevent contamination and exposure.
-
Preparation: Before handling, thoroughly clean the work area, preferably a laminar flow hood, with 70% ethanol. Ensure all necessary PPE is donned correctly.
-
Weighing and Aliquoting: When weighing the compound, do so in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust. Use clean spatulas and weighing boats for each new compound to prevent cross-contamination.
-
Dissolving: When preparing solutions, add the solid L-Ribose-¹³C to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, promptly wash hands and any exposed skin with soap and water. Clean all equipment used during the process.
Disposal Plan
Proper disposal of L-Ribose-¹³C and its containers is critical to avoid environmental contamination and maintain laboratory safety.
Waste Segregation and Disposal:
Waste material containing L-Ribose-¹³C should be disposed of in accordance with national and local regulations. It is crucial to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be treated as the product itself. For specific guidance, consult your institution's environmental health and safety department.
| Waste Type | Disposal Procedure |
| Unused L-Ribose-¹³C | Dispose of as unused product in its original container. Contact a licensed professional waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated, clearly labeled waste container. |
| Empty Containers | Handle as you would the product itself. Do not rinse into drains. |
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for selecting the correct level of protection when working with L-Ribose-¹³C.
Caption: PPE selection workflow for handling L-Ribose-¹³C.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
